Product packaging for Aconiazide(Cat. No.:CAS No. 13410-86-1)

Aconiazide

Cat. No.: B1664348
CAS No.: 13410-86-1
M. Wt: 299.28 g/mol
InChI Key: MDFXJBQEWLCGHP-RQZCQDPDSA-N
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Description

Aconiazide is a hydrazone derivative of isoniazid, used in the treatment and prophylaxis of tuberculosis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13N3O4 B1664348 Aconiazide CAS No. 13410-86-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13410-86-1

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

IUPAC Name

2-[2-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C15H13N3O4/c19-14(20)10-22-13-4-2-1-3-12(13)9-17-18-15(21)11-5-7-16-8-6-11/h1-9H,10H2,(H,18,21)(H,19,20)/b17-9+

InChI Key

MDFXJBQEWLCGHP-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)OCC(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)OCC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-formylphenoxyacetic acid isonicotinylhydrazone
aconiazide

Origin of Product

United States

Foundational & Exploratory

Aconiazide's Assault on Mycobacterium tuberculosis: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aconiazide, a prodrug of the cornerstone anti-tuberculosis agent isoniazid, represents a critical component in the armamentarium against Mycobacterium tuberculosis (Mtb). Its efficacy is intrinsically linked to its bioactivation within the mycobacterial cell and subsequent inhibition of a key enzyme in the mycolic acid biosynthesis pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on the downstream effects of its active form, isoniazid. We delve into the molecular activation cascade, the specific enzymatic target, and the resultant disruption of the mycobacterial cell wall integrity. This document compiles available quantitative data for isoniazid, presents detailed experimental protocols for assessing antimycobacterial activity and enzyme inhibition, and utilizes visualizations to elucidate the complex pathways and workflows involved in its mode of action.

Introduction: this compound as a Prodrug of Isoniazid

This compound serves as a delivery vehicle for isoniazid (INH), one of the most potent and widely used drugs for treating tuberculosis[1][2][3]. Upon entering Mycobacterium tuberculosis, this compound is metabolized to release isoniazid. Therefore, to understand the mechanism of action of this compound, one must examine the well-established pathway of isoniazid's antitubercular activity. Isoniazid itself is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG[2][3][4][5][6]. The activated form of isoniazid then covalently binds to nicotinamide adenine dinucleotide (NAD+) to form a potent inhibitor of the enoyl-acyl carrier protein reductase, InhA[3][4][6][7][8]. The inhibition of InhA disrupts the synthesis of mycolic acids, which are unique and essential long-chain fatty acids of the mycobacterial cell wall, leading to a loss of cell viability[2][3][4][5].

The Core Mechanism: From Prodrug Activation to Cell Wall Disruption

The antitubercular activity of this compound, through its conversion to isoniazid, can be dissected into a two-step molecular process:

Step 1: Activation of the Prodrug

Isoniazid, released from this compound, remains inert until it is activated by the mycobacterial enzyme KatG. This catalase-peroxidase facilitates the oxidation of isoniazid, generating a spectrum of reactive species, including an isonicotinic acyl radical[5][6][8][9]. This activation is a critical and indispensable step for the drug's bactericidal effect. Mutations in the katG gene are a primary mechanism of high-level isoniazid resistance in clinical isolates of M. tuberculosis[8][10].

Step 2: Inhibition of Mycolic Acid Synthesis

The isonicotinic acyl radical, generated by KatG, spontaneously reacts with NAD+ to form a nicotinoyl-NAD adduct[6][8]. This adduct is a potent, slow, tight-binding competitive inhibitor of the NADH-dependent enoyl-acyl carrier protein reductase, InhA[4]. InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the elongation of fatty acids that are precursors to mycolic acids[3][11]. By inhibiting InhA, the INH-NAD adduct effectively blocks the synthesis of mycolic acids, leading to the disintegration of the mycobacterial cell wall and, ultimately, cell death[3][4][5].

Signaling Pathway of this compound Action

Aconiazide_Mechanism cluster_extracellular Extracellular cluster_intracellular Mycobacterium tuberculosis This compound This compound Isoniazid Isoniazid (INH) This compound->Isoniazid Metabolic Conversion KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activated_INH Isonicotinic Acyl Radical KatG->Activated_INH Activation INH_NAD_Adduct INH-NAD Adduct Activated_INH->INH_NAD_Adduct NAD NAD+ NAD->INH_NAD_Adduct InhA InhA (Enoyl-ACP Reductase) INH_NAD_Adduct->InhA Inhibition InhA->Mycolic_Acid_Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Mycolic_Acid_Synthesis->Cell_Wall Leads to

Caption: Mechanism of this compound Action.

Quantitative Data

As this compound's activity is dependent on its conversion to isoniazid, the following tables summarize the relevant quantitative data for isoniazid against Mycobacterium tuberculosis.

Table 1: Minimum Inhibitory Concentration (MIC) of Isoniazid
M. tuberculosis StrainMIC Range (µg/mL)MethodReference
Susceptible (e.g., H37Rv)0.02 - 0.06Radiometric (BACTEC)[12]
Susceptible0.016 - 0.25Broth Microdilution (MGIT)[10]
Low-Level Resistant (inhA promoter mutations)0.25 - 4.0Broth Microdilution (MGIT)[10]
High-Level Resistant (katG S315T mutation)1.0 - 16.0Broth Microdilution (MGIT)[10]
Table 2: Enzyme Inhibition Data for the INH-NAD Adduct
EnzymeInhibitorInhibition TypeKi (app)Reference
InhAINH-NAD AdductSlow, tight-binding competitive< 0.4 nM (Kd)

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard methodologies for determining the MIC of antimicrobial agents against M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

  • Sterile 96-well microtiter plates.

  • This compound or Isoniazid stock solution of known concentration.

  • M. tuberculosis culture (e.g., H37Rv) in mid-log phase.

  • Resazurin sodium salt solution (0.01% w/v in sterile water).

Procedure:

  • Prepare serial two-fold dilutions of the test compound (this compound or isoniazid) in 7H9 broth directly in the 96-well plate. A typical final volume in each well is 100 µL.

  • Include a drug-free control (positive control) and a media-only control (negative control).

  • Prepare an inoculum of M. tuberculosis and adjust the turbidity to a McFarland standard of 0.5. Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

  • Add 100 µL of the bacterial inoculum to each well (except the negative control).

  • Seal the plates and incubate at 37°C.

  • After 7 days of incubation, add 30 µL of the resazurin solution to each well.

  • Re-incubate the plates for 24-48 hours.

  • The MIC is defined as the lowest concentration of the drug that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.

In Vitro Activation of Isoniazid by KatG and Inhibition of InhA

This conceptual protocol outlines the key steps to demonstrate the activation of isoniazid and its inhibitory effect on InhA.

Part A: KatG-mediated Activation of Isoniazid

  • Purify recombinant M. tuberculosis KatG and InhA enzymes.

  • Set up a reaction mixture containing KatG, isoniazid, and an oxidizing agent such as hydrogen peroxide in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Incubate the reaction mixture to allow for the activation of isoniazid. The formation of reactive intermediates can be monitored using techniques like electron paramagnetic resonance (EPR) spectroscopy for radical detection.

Part B: InhA Inhibition Assay

  • The activity of InhA can be measured spectrophotometrically by monitoring the oxidation of NADH at 340 nm.

  • The reaction mixture should contain InhA, NADH, and a substrate such as 2-trans-dodecenoyl-CoA.

  • To test for inhibition, add the pre-activated isoniazid solution from Part A to the InhA reaction mixture.

  • Measure the rate of NADH oxidation in the presence and absence of the activated isoniazid. A decrease in the rate of NADH oxidation indicates inhibition of InhA.

  • Kinetic parameters such as Ki can be determined by measuring the inhibition at various concentrations of the substrate and the inhibitor and fitting the data to appropriate enzyme inhibition models.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_preparation Preparation cluster_inoculation Inoculation & Incubation cluster_readout Readout cluster_analysis Analysis prep_culture Prepare Mtb Culture (e.g., H37Rv) inoculate Inoculate Plate with Mtb Suspension prep_culture->inoculate prep_drug Prepare Serial Dilutions of this compound/Isoniazid prep_plate Dispense Drug Dilutions into 96-well Plate prep_drug->prep_plate prep_plate->inoculate incubate Incubate at 37°C for 7 days inoculate->incubate add_resazurin Add Resazurin Indicator incubate->add_resazurin reincubate Re-incubate for 24-48 hours add_resazurin->reincubate read_results Read Results (Color Change) reincubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC Determination.

Conclusion

This compound's mechanism of action against Mycobacterium tuberculosis is a classic example of prodrug-based therapy. Its efficacy hinges on its conversion to isoniazid and the subsequent, well-elucidated cascade of events involving activation by KatG and the potent inhibition of InhA. This disruption of mycolic acid synthesis remains a highly effective strategy for combating tuberculosis. The information presented in this guide, including the quantitative data for isoniazid and the detailed experimental protocols, provides a solid foundation for researchers and drug development professionals working to understand and build upon the legacy of this important class of antimycobacterial agents. Future research may focus on derivatives that are less susceptible to resistance mechanisms or that exhibit improved pharmacokinetic profiles.

References

A Technical Guide to the Synthesis and Chemical Characterization of Isoniazid

Author: BenchChem Technical Support Team. Date: November 2025

Note on Terminology: The request specified "Aconiazide." However, extensive research indicates that "Isoniazid" is the widely recognized and documented pharmaceutical agent for the treatment of tuberculosis. It is possible that "this compound" is a less common synonym, a related derivative, or a typographical error. This guide focuses on Isoniazid, the compound for which substantial scientific data is available.

Introduction

Isoniazid (isonicotinic acid hydrazide, INH) is a cornerstone in the treatment of tuberculosis (TB), a contagious disease caused by Mycobacterium tuberculosis.[1][2] Since its introduction in 1952, it has remained a primary first-line antitubercular drug due to its high potency and selectivity.[3] Isoniazid is a prodrug, meaning it is activated within the mycobacterial cell.[2] This activation is carried out by the mycobacterial enzyme catalase-peroxidase (KatG), which converts Isoniazid into a reactive species.[2] This active form then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1] This technical guide provides an in-depth overview of the synthesis and chemical characterization of Isoniazid, tailored for researchers, scientists, and professionals in drug development.

Synthesis of Isoniazid

The synthesis of Isoniazid is a well-established chemical process. One common method involves the reaction of 4-cyanopyridine with hydrazine hydrate.[3] Another reported method is the reaction of ethyl isonicotinate with hydrazine hydrate.[1]

A common laboratory-scale synthesis of Isoniazid involves the hydrolysis of 4-cyanopyridine to isonicotinic acid, followed by esterification and subsequent reaction with hydrazine hydrate. A more direct route is the reaction of 4-cyanopyridine with hydrazine hydrate in an alkaline aqueous medium.

Procedure:

  • 4-cyanopyridine is added to an aqueous solution of sodium hydroxide.

  • Hydrazine hydrate is then added to the reaction mixture.

  • The mixture is refluxed at 100°C for approximately 7 hours.

  • After cooling, the crude Isoniazid is precipitated.

  • The product is then recrystallized from ethanol to yield pure Isoniazid with a reported yield of 62%.[3]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product 4-Cyanopyridine 4-Cyanopyridine Mixing Mixing 4-Cyanopyridine->Mixing Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Mixing Aqueous NaOH Aqueous NaOH Aqueous NaOH->Mixing Reflux (100°C, 7h) Reflux (100°C, 7h) Mixing->Reflux (100°C, 7h) Cooling & Precipitation Cooling & Precipitation Reflux (100°C, 7h)->Cooling & Precipitation Recrystallization (Ethanol) Recrystallization (Ethanol) Cooling & Precipitation->Recrystallization (Ethanol) Isoniazid Isoniazid Recrystallization (Ethanol)->Isoniazid

A flowchart illustrating the synthesis of Isoniazid.

Chemical Characterization

The chemical characterization of Isoniazid is crucial for confirming its identity, purity, and stability. This involves a range of analytical techniques.

Isoniazid is a white crystalline powder that is odorless.[4] It is relatively soluble in water, but has low solubility in ethanol and chloroform, and is practically insoluble in non-polar organic solvents like ether.[3]

PropertyValueReference
Molecular Formula C₆H₇N₃O[4]
Molecular Weight 137.14 g/mol [3]
Melting Point 171.4 °C[3]
logP -0.64[3]
pKa (at 20°C)1.82[3]
Solubility in Water ~14% at 25°C, ~26% at 40°C[3]
Solubility in Ethanol ~2% at 25°C[3]
pH (1% aqueous solution) 5.5 - 6.5[3]

Spectroscopic methods are fundamental for the structural elucidation and quantification of Isoniazid.

  • UV-Visible Spectroscopy: The maximum absorbance wavelength for Isoniazid is observed at 266 nm in water and 263 nm in ethanol.[3]

  • Infrared (IR) Spectroscopy: IR analysis is used to identify the functional groups present in the Isoniazid molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry of Isoniazid shows intense peaks at m/z values of 78, 106, and 137.[3]

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification and purity assessment of Isoniazid in both pharmaceutical formulations and biological samples.[3]

Typical HPLC Method:

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A gradient mixture of acetonitrile and water is often employed.[5]

  • Detection: UV detection at the maximum absorbance wavelength of Isoniazid.

Objective: To quantify the concentration of Isoniazid in a sample.

Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column

  • Isoniazid standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.20 µm syringe filters

Procedure:

  • Preparation of Mobile Phase: Prepare the desired ratio of acetonitrile and water. For example, a mobile phase of 89:11 (v/v) water to acetonitrile can be used.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of Isoniazid at known concentrations (e.g., 0, 30, 60, 90 ppm) in the mobile phase.

  • Preparation of Sample Solution: Dissolve a known weight of the Isoniazid sample in the mobile phase to achieve a concentration within the range of the standard curve.

  • Chromatographic Conditions:

    • Set the flow rate (e.g., 1 mL/min).

    • Set the UV detector to the wavelength of maximum absorbance (e.g., 235 nm or 266 nm).

    • Inject the standard and sample solutions into the HPLC system.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.

    • Determine the concentration of Isoniazid in the sample solution by interpolating its peak area on the calibration curve.

Mechanism of Action Signaling Pathway

Isoniazid's mechanism of action involves its activation and subsequent inhibition of mycolic acid synthesis.

Mechanism_of_Action cluster_entry Cellular Entry cluster_activation Activation cluster_inhibition Inhibition of Mycolic Acid Synthesis Isoniazid (Prodrug) Isoniazid (Prodrug) KatG KatG Isoniazid (Prodrug)->KatG Passive Diffusion into Cell Reactive Isoniazid Species Reactive Isoniazid Species KatG->Reactive Isoniazid Species Activates InhA (Enoyl-ACP reductase) InhA (Enoyl-ACP reductase) Reactive Isoniazid Species->InhA (Enoyl-ACP reductase) Inhibits Mycolic Acid Synthesis Mycolic Acid Synthesis InhA (Enoyl-ACP reductase)->Mycolic Acid Synthesis Blocks Bacterial Cell Wall Disruption Bacterial Cell Wall Disruption Mycolic Acid Synthesis->Bacterial Cell Wall Disruption Leads to

The activation and inhibitory pathway of Isoniazid.

Conclusion

Isoniazid remains a vital tool in the global fight against tuberculosis. A thorough understanding of its synthesis and chemical properties is essential for quality control, the development of new derivatives, and for conducting further research into its mechanism of action and resistance. The protocols and data presented in this guide offer a comprehensive resource for professionals in the field of drug development and infectious disease research.

References

The Pharmacokinetic Profile and In Vivo Fate of Aconiazide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconiazide, a derivative of the frontline anti-tuberculosis drug isoniazid, has been investigated as a potentially less toxic prodrug. The rationale behind its development lies in the hypothesis that modification of the isoniazid structure could alter its metabolic pathway, thereby reducing the formation of toxic metabolites associated with hepatotoxicity. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and in vivo metabolism of this compound, with a focus on its conversion to the active moiety, isoniazid, and the subsequent metabolic cascade.

Pharmacokinetics of this compound and its Active Metabolite, Isoniazid

Clinical research indicates that this compound functions as a prodrug, being rapidly and extensively converted to isoniazid in vivo. A key study found that intact this compound was not detectable in the serum of healthy volunteers following oral administration[1]. This underscores that the systemic exposure and pharmacological activity are attributable to the released isoniazid.

The bioavailability of isoniazid from this compound is significantly different from that of direct isoniazid administration. A randomized, double-blind, crossover phase I study in twelve healthy volunteers demonstrated that a 650 mg dose of this compound (containing 300 mg of isoniazid) resulted in a relative bioavailability of isoniazid of 50.7% compared to a 300 mg isoniazid tablet. Furthermore, the relative maximum serum concentration (Cmax) of isoniazid from this compound was only 13.4% of that observed with the isoniazid tablet[1].

Given that this compound's in vivo activity is mediated by isoniazid, a thorough understanding of isoniazid's pharmacokinetic parameters is crucial. The following table summarizes key pharmacokinetic data for isoniazid from various studies. It is important to note the significant inter-individual variability, largely influenced by N-acetyltransferase 2 (NAT2) genotype, which dictates whether a patient is a "slow" or "fast" acetylator of the drug.

Table 1: Summary of Isoniazid Pharmacokinetic Parameters

ParameterValuePopulation/ConditionsReference
Relative Bioavailability (from this compound) 50.7%Healthy Volunteers (compared to Isoniazid tablet)[1]
Relative Cmax (from this compound) 13.4%Healthy Volunteers (compared to Isoniazid tablet)[1]
Tmax (Time to Peak Concentration) 1.0 - 2.0 hoursHealthy Adults (Oral)[2]
1.22 ± 0.5 hoursIndian Children[3]
Cmax (Peak Concentration) 3-5 µg/mL (therapeutic range)General[3]
Fast Acetylators: 2.44 µg/mLHealthy Males[4]
Slow Acetylators: 3.64 µg/mLHealthy Males[4]
8.3 ± 4.28 µg/mLIndian Children (10 mg/kg/day)[3]
t1/2 (Elimination Half-life) Fast Acetylators: 1.2 hoursHealthy Males[4]
Slow Acetylators: 3.3 hoursHealthy Males[4]
2.45 ± 1.17 hoursIndian Children[3]
AUC (Area Under the Curve) 46.23 ± 34.82 µg·h/mLIndian Children[3]
Fast Acetylators: 20.18 ± 9.03 µg·h/mLIndian Children[3]
Slow Acetylators: 55.25 ± 35.98 µg·h/mLIndian Children[3]
Oral Clearance (CL/F) 18.2 ± 2.45 L/hHealthy Chinese Adults[5]
Apparent Volume of Distribution (Vd/F) 56.8 ± 5.53 LHealthy Chinese Adults[5]

In Vivo Metabolism of this compound

The in vivo metabolism of this compound is fundamentally the metabolism of isoniazid following its release from the parent molecule. The metabolic fate of isoniazid is well-characterized and proceeds primarily in the liver through two major pathways: acetylation and hydrolysis.

  • Acetylation: The most significant metabolic pathway for isoniazid is N-acetylation, catalyzed by the polymorphic enzyme N-acetyltransferase 2 (NAT2). This reaction converts isoniazid to acetylisoniazid (AcINH). The genetic polymorphism in the NAT2 gene leads to distinct "fast," "intermediate," and "slow" acetylator phenotypes, which significantly impacts isoniazid clearance and exposure.

  • Hydrolysis: Isoniazid can also undergo hydrolysis by amidases to yield isonicotinic acid (INA) and hydrazine (Hz).

Acetylisoniazid, the primary metabolite, is further hydrolyzed to form acetylhydrazine (AcHz) and INA. Acetylhydrazine can then be further acetylated to diacetylhydrazine (DiAcHz) or undergo oxidation by cytochrome P450 enzymes, particularly CYP2E1, to form reactive metabolites. Hydrazine, another primary metabolite, is also a substrate for acetylation and oxidation. The formation of these reactive metabolites from hydrazine and acetylhydrazine is implicated in the hepatotoxicity associated with isoniazid therapy.

Aconiazide_Metabolism This compound This compound Isoniazid Isoniazid (INH) This compound->Isoniazid Hydrolysis (in vivo) AcINH Acetylisoniazid (AcINH) Isoniazid->AcINH NAT2 INA Isonicotinic Acid (INA) Isoniazid->INA Amidase Hz Hydrazine (Hz) Isoniazid->Hz Amidase AcINH->INA Amidase AcHz Acetylhydrazine (AcHz) AcINH->AcHz Amidase Hz->AcHz NAT2 ReactiveMetabolites Reactive Metabolites Hz->ReactiveMetabolites CYP2E1 DiAcHz Diacetylhydrazine (DiAcHz) AcHz->DiAcHz NAT2 AcHz->ReactiveMetabolites CYP2E1 Hepatotoxicity Hepatotoxicity ReactiveMetabolites->Hepatotoxicity Experimental_Workflow cluster_study_design Study Design cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data_analysis Data Analysis DrugAdmin Drug Administration (this compound or Isoniazid) BloodCollection Serial Blood Sampling DrugAdmin->BloodCollection UrineCollection Urine Collection DrugAdmin->UrineCollection SamplePrep Sample Preparation (e.g., Protein Precipitation) BloodCollection->SamplePrep UrineCollection->SamplePrep Chromatography Chromatographic Separation (HPLC or UPLC) SamplePrep->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection PK_Modeling Pharmacokinetic Modeling (NCA or Compartmental) Detection->PK_Modeling

References

Aconiazide vs. Isoniazid: An In-depth Technical Guide to Their Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoniazid (INH) has long been a cornerstone of first-line antituberculosis therapy, prized for its potent bactericidal activity against Mycobacterium tuberculosis. Aconiazide, a hydrazone derivative of isoniazid, has been explored as a potentially less toxic prodrug. This technical guide provides a detailed comparative analysis of the antibacterial spectra of this compound and Isoniazid, focusing on their mechanisms of action, quantitative antibacterial activity, and the experimental methodologies used for their evaluation. Pharmacokinetic data reveal that this compound functions as a prodrug, releasing isoniazid systemically, which dictates its antibacterial profile. Consequently, the antibacterial spectrum of this compound is intrinsically linked to and mirrors that of Isoniazid, albeit with considerations for bioavailability.

Introduction

Isoniazid (isonicotinic acid hydrazide) is a highly effective antibiotic used in the treatment of tuberculosis[1]. Its clinical utility is, however, tempered by concerns regarding hepatotoxicity, which is associated with its metabolites[1]. This has prompted research into derivatives that might offer a better safety profile. This compound is one such derivative, developed with the aim of reducing toxicity while retaining therapeutic efficacy[2]. This guide provides a comprehensive comparison of the antibacterial characteristics of these two related compounds.

Mechanism of Action

Isoniazid

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG[3][4]. Upon activation, Isoniazid forms a number of reactive species. One of these covalently binds with nicotinamide adenine dinucleotide (NAD) to form an INH-NAD adduct[3][4]. This adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase, InhA, which is a crucial enzyme in the synthesis of mycolic acids[3][4]. Mycolic acids are essential, long-chain fatty acids that form the major component of the mycobacterial cell wall. The inhibition of their synthesis disrupts the integrity of the cell wall, leading to bacterial cell death[3][4]. This mechanism of action is highly specific to mycobacteria, which explains Isoniazid's narrow antibacterial spectrum[1].

Isoniazid_Mechanism Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_INH Activated Isoniazid (Isonicotinic Acyl Radical) KatG->Activated_INH INH_NAD INH-NAD Adduct Activated_INH->INH_NAD + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP Reductase) INH_NAD->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Wall_Disruption Cell Wall Disruption & Bacterial Cell Death Mycolic_Acid_Synthesis->Cell_Wall_Disruption Inhibition leads to

Figure 1: Isoniazid's Mechanism of Action.
This compound

This compound is a prodrug of Isoniazid[2]. Pharmacokinetic studies in healthy volunteers have shown that when this compound is administered orally, intact this compound is not detectable in the serum[2]. Instead, Isoniazid is released and absorbed, although its bioavailability is approximately 50.7% of that achieved with direct administration of Isoniazid tablets[2]. This indicates that this compound is converted to Isoniazid in vivo, and its antibacterial effect is therefore exerted through the same mechanism as Isoniazid. The lower bioavailability implies that a higher dose of this compound would be required to achieve the same systemic exposure to Isoniazid[2].

Aconiazide_Prodrug_Metabolism This compound This compound (Oral) GI_Tract Gastrointestinal Tract This compound->GI_Tract Ingestion Isoniazid Isoniazid GI_Tract->Isoniazid Conversion Systemic_Circulation Systemic Circulation Isoniazid->Systemic_Circulation Absorption (Lower Bioavailability) Antibacterial_Action Antibacterial Action (via Isoniazid Mechanism) Systemic_Circulation->Antibacterial_Action

Figure 2: this compound as a Prodrug of Isoniazid.

Antibacterial Spectrum

The antibacterial spectrum of Isoniazid is narrow, with potent activity primarily against the Mycobacterium tuberculosis complex (which includes M. tuberculosis, M. bovis, and M. africanum)[1]. It has some activity against other mycobacteria such as M. kansasii but is generally not effective against a broad range of other bacteria[1]. Given that this compound's activity is dependent on its conversion to Isoniazid, its antibacterial spectrum is considered to be identical to that of Isoniazid.

Quantitative Data on Antibacterial Activity

The primary measure of a drug's in vitro antibacterial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Isoniazid

The MIC of Isoniazid against susceptible strains of M. tuberculosis is typically low, reflecting its high potency.

Bacterial StrainMIC Range (µg/mL)Reference(s)
Mycobacterium tuberculosis H37Rv0.01 - 0.2[5]
Mycobacterium tuberculosis (susceptible clinical isolates)0.03 - 0.06[6][7]
Mycobacterium tuberculosis (Isoniazid-resistant, inhA mutation)0.25 - 2[6]
Mycobacterium tuberculosis (Isoniazid-resistant, katG mutation)4 - 16[6]
Staphylococcus aureus> 8[8]
Escherichia coli> 4[8]

Table 1: Minimum Inhibitory Concentrations (MICs) of Isoniazid against various bacterial strains.

This compound

Direct MIC data for this compound is not widely available in the literature. However, as it is a prodrug that releases Isoniazid, its in vivo efficacy is a function of the resulting Isoniazid concentration. The in vitro activity of this compound itself is expected to be significantly lower than that of Isoniazid, as it must first be converted to the active drug. Studies on other acylated derivatives of isoniazid have shown them to have much higher MIC values (lower potency) than isoniazid itself.

Experimental Protocols

The determination of MIC values for antitubercular agents is a standardized process critical for both clinical diagnostics and drug development.

Broth Microdilution Method

A common method for determining the MIC of Isoniazid and its derivatives is the broth microdilution assay[5][8].

  • Preparation of Drug Solutions : A stock solution of the test compound (e.g., Isoniazid) is prepared in a suitable solvent like dimethyl sulfoxide (DMSO). Serial twofold dilutions are then made in a 96-well microplate containing a liquid growth medium such as Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC)[5].

  • Inoculum Preparation : A standardized inoculum of the Mycobacterium strain to be tested is prepared to a specific turbidity, corresponding to a known concentration of colony-forming units per milliliter (CFU/mL)[5].

  • Inoculation and Incubation : Each well of the microplate is inoculated with the bacterial suspension. The plates are then incubated at 37°C for a period of 7 to 14 days, or until visible growth is observed in the drug-free control well[5].

  • MIC Determination : The MIC is defined as the lowest concentration of the drug that completely inhibits the visible growth of the bacteria[5].

Automated Systems

Automated systems like the BACTEC MGIT 960 are also widely used for susceptibility testing of M. tuberculosis. This system uses a fluorescent compound that is quenched by oxygen. As the bacteria consume oxygen during growth, the fluorescence increases, which is detected by the instrument. The time to positivity is measured in the presence of different drug concentrations to determine the MIC[9].

MIC_Determination_Workflow Start Start Prep_Drug Prepare Serial Dilutions of Test Compound Start->Prep_Drug Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Inoculate Inoculate Microplate Wells Prep_Drug->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_Results Observe for Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Figure 3: General Workflow for MIC Determination.

Conclusion

The primary difference between this compound and Isoniazid lies in their pharmacokinetic profiles rather than their antibacterial spectra. This compound serves as a prodrug, which is converted to Isoniazid in vivo. Consequently, the antibacterial spectrum of this compound is identical to that of Isoniazid, being narrow and highly specific for the Mycobacterium tuberculosis complex. The key differentiating factor for drug development and clinical application is the lower bioavailability of Isoniazid when delivered via this compound, which necessitates careful dose consideration to achieve therapeutic concentrations. Future research on Isoniazid derivatives should continue to explore modifications that enhance safety without compromising the potent and specific antibacterial activity of the parent molecule.

References

In Vitro Efficacy of Isoniazid and its Derivatives Against Drug-Resistant Tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoniazid (INH), a cornerstone in the treatment of tuberculosis (TB) for decades, functions as a prodrug requiring activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2] Its active form inhibits the synthesis of mycolic acids, essential components of the Mycobacterium tuberculosis cell wall.[1][2] Aconiazide was developed as a prodrug of isoniazid with the potential for reduced toxicity. However, a comprehensive review of available scientific literature reveals a significant lack of specific in vitro efficacy data for this compound against drug-resistant strains of Mycobacterium tuberculosis.

This technical guide, therefore, focuses on the extensive body of research detailing the in vitro efficacy of the parent compound, Isoniazid, and its class of derivatives, particularly hydrazones, against drug-resistant TB strains. Understanding the performance of these compounds is critical for the development of novel therapeutic strategies to combat the growing threat of multidrug-resistant tuberculosis (MDR-TB).

Mechanism of Action of Isoniazid

Isoniazid is a prodrug that must be activated by the bacterial catalase-peroxidase enzyme, KatG, within Mycobacterium tuberculosis.[1][2] This activation process generates a reactive isonicotinic acyl radical. This radical then covalently binds with NAD+ to form an isonicotinoyl-NAD adduct. This adduct subsequently inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the biosynthesis of mycolic acids. The inhibition of mycolic acid synthesis disrupts the integrity of the mycobacterial cell wall, leading to bacterial cell death.[1][2][3]

G cluster_Mycobacterium Mycobacterium tuberculosis Cell Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_INH Isonicotinic Acyl Radical KatG->Activated_INH INH_NAD_Adduct Isonicotinoyl-NAD Adduct Activated_INH->INH_NAD_Adduct + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP Reductase) INH_NAD_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Bacterial_Death Bacterial Death Mycolic_Acid_Synthesis->Bacterial_Death Disruption leads to

Figure 1: Isoniazid Activation and Mechanism of Action.

Mechanisms of Isoniazid Resistance

The primary mechanisms of resistance to Isoniazid involve mutations in the genes responsible for its activation and target binding. The most common mutations occur in the katG gene, which can lead to a decrease or complete loss of the catalase-peroxidase activity required to activate the prodrug. Another significant resistance mechanism involves mutations in the promoter region of the inhA gene, resulting in the overexpression of the InhA enzyme, which requires higher concentrations of the activated drug for inhibition.

In Vitro Efficacy of Isoniazid Against Drug-Resistant M. tuberculosis Strains

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Isoniazid against various drug-resistant M. tuberculosis strains from published studies.

M. tuberculosis StrainResistance ProfileIsoniazid MIC (µg/mL)Reference
H37Rv (susceptible)Pan-susceptible0.016 - 0.063[4]
Clinical IsolatesIsoniazid-resistant (low-level)≤0.25 - 0.5[5]
MDR-TB IsolatesIsoniazid-resistant (moderate)1.0 - 4.0[5]
MDR-TB IsolatesIsoniazid-resistant (high-level)>4.0[5]
MDR-TB Isolates with katG mutationsMultidrug-resistant2 - >128[4]
MDR-TB Isolates with inhA promoter mutationsMultidrug-resistant0.25 - 2.0

In Vitro Efficacy of Isoniazid Derivatives (Hydrazones) Against Drug-Resistant M. tuberculosis Strains

Several studies have explored the synthesis and evaluation of Isoniazid derivatives, particularly hydrazones, to overcome resistance. The table below presents the MIC values for some of these derivatives against resistant strains.

Isoniazid DerivativeM. tuberculosis StrainResistance ProfileMIC (µM)Reference
Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazideSRI 1369Isoniazid-resistant0.14[6]
Isoniazid-isatin hydrazone derivative 7H37RvDrug-sensitive0.017[3]
Isoniazid-piperidine hydrazone (IP11)H37RvDrug-sensitive0.29[7]
Isoniazid-piperidine hydrazone (IP7-IP13)INH-resistant (inhA promoter mutant)Isoniazid-resistant0.31 - 0.79[7]
Isoniazid-piperidine hydrazone (IP7-IP13)INH-resistant (katG S315T mutant)Isoniazid-resistant0.31 - 0.79[7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

A common method for determining the in vitro efficacy of antimicrobial agents against M. tuberculosis is the broth microdilution assay, often performed using automated systems like the BACTEC™ MGIT™ 960.

1. Preparation of Bacterial Inoculum:

  • A pure culture of the M. tuberculosis strain is grown on an appropriate medium (e.g., Middlebrook 7H10 or 7H11 agar).

  • A suspension of the bacteria is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve the desired final inoculum concentration.

2. Preparation of Drug Dilutions:

  • A stock solution of the test compound (e.g., Isoniazid or its derivative) is prepared in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of the stock solution are prepared in 7H9 broth to achieve the desired concentration range for testing.

3. Inoculation and Incubation:

  • The drug dilutions are added to the wells of a 96-well microtiter plate or to MGIT tubes.

  • A standardized volume of the bacterial inoculum is added to each well or tube.

  • Control wells/tubes are included: a positive control (bacteria with no drug) and a negative control (broth only).

  • The plates or tubes are incubated at 37°C.

4. Reading and Interpretation of Results:

  • For the BACTEC MGIT 960 system, bacterial growth is monitored by detecting oxygen consumption, which quenches a fluorescent sensor. The time to positivity is recorded.

  • For microtiter plates, growth can be assessed visually or by using a colorimetric indicator such as resazurin.

  • The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.

G start Start prep_inoculum Prepare Bacterial Inoculum (M. tuberculosis strain) start->prep_inoculum prep_dilutions Prepare Serial Drug Dilutions start->prep_dilutions inoculate Inoculate Microtiter Plate/MGIT Tubes prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate at 37°C inoculate->incubate read_results Read Results (Visual or Automated) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Figure 2: Workflow for MIC Determination by Broth Microdilution.

Conclusion

While specific in vitro efficacy data for this compound against drug-resistant M. tuberculosis remains elusive in the current body of scientific literature, extensive research on Isoniazid and its hydrazone derivatives provides a solid foundation for understanding the potential of this class of compounds. The data clearly indicates that while resistance to Isoniazid is a significant clinical challenge, chemical modifications to the parent molecule can yield derivatives with potent activity against resistant strains. Further research is warranted to synthesize and evaluate a broader range of Isoniazid prodrugs, including this compound, to determine their specific MICs against a panel of clinically relevant drug-resistant M. tuberculosis isolates. Such studies are crucial for the development of new and effective treatment regimens for MDR-TB.

References

Aconiazide: A Prodrug Approach to Harnessing the Power of Isoniazid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth exploration of the discovery and developmental history of Aconiazide, a prodrug of the potent antitubercular agent Isoniazid (INH). We will delve into the scientific journey that led to its creation, its mechanism of action, and the key experimental findings that have shaped our understanding of this compound. This document is intended for researchers, scientists, and drug development professionals in the field of tuberculosis treatment.

Introduction: The Legacy of Isoniazid and the Need for Prodrugs

Isoniazid, or isonicotinic acid hydrazide (INH), has been a cornerstone of tuberculosis therapy since its remarkable efficacy was discovered in the early 1950s.[1][2] Synthesized as early as 1912, its potent antitubercular activity was not recognized until decades later, marking a serendipitous milestone in the fight against Mycobacterium tuberculosis.[1][3] The discovery of INH's effectiveness ushered in an era of combination therapy that transformed tuberculosis from a death sentence to a curable disease.[4][5]

However, the clinical use of Isoniazid is not without its challenges. The drug is associated with significant adverse effects, most notably hepatotoxicity and peripheral neuropathy.[4][6][7] These toxicities are linked to the metabolism of INH, particularly the production of reactive metabolites.[4][6][8] This clinical reality spurred the exploration of prodrug strategies. A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body. The primary goals of developing an Isoniazid prodrug like this compound were to potentially improve its therapeutic index by reducing toxicity, altering its pharmacokinetic profile, or enhancing its delivery to the site of infection.

The Genesis of this compound: A Prodrug by Design

This compound was developed as a derivative of Isoniazid with the intention of creating a compound that would release the active INH upon administration. The core concept was to chemically modify INH in a way that would temporarily mask its activity, with the expectation that this modification would be cleaved in vivo to liberate the parent drug.

The Prodrug Concept in Action

The fundamental principle behind this compound is the transient chemical modification of Isoniazid. This approach aimed to leverage the well-established antitubercular power of INH while potentially mitigating its known drawbacks.

Mechanism of Action: The Journey from Prodrug to Active Agent

The therapeutic action of this compound is intrinsically linked to its conversion to Isoniazid and the subsequent activation of INH within the mycobacterium.

Bioactivation of Isoniazid

Isoniazid itself is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][4][8][9][10] Once inside the Mycobacterium tuberculosis bacillus, KatG catalyzes the conversion of INH into a series of reactive species, including an isonicotinic acyl radical.[1][2][3]

This activated form of Isoniazid then covalently binds to nicotinamide adenine dinucleotide (NAD+) to form an INH-NAD adduct.[1][2][3] This adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase, known as InhA.[1][2][9] InhA is a critical enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[2][10] Mycolic acids are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a crucial protective barrier.[2][10] By inhibiting InhA, activated Isoniazid effectively blocks mycolic acid synthesis, leading to the disruption of the cell wall and ultimately, bacterial death.[1][2][10]

The following diagram illustrates the activation pathway of Isoniazid:

Isoniazid_Activation Isoniazid Isoniazid (Prodrug) KatG Mycobacterial KatG Enzyme Isoniazid->KatG Activation Activated_INH Activated Isoniazid (Isonicotinic Acyl Radical) KatG->Activated_INH INH_NAD INH-NAD Adduct Activated_INH->INH_NAD + NAD+ NAD NAD+ InhA InhA Enzyme INH_NAD->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall_Disruption Cell Wall Disruption & Bacterial Death Mycolic_Acid_Synthesis->Cell_Wall_Disruption Blockage leads to

Caption: Activation cascade of the prodrug Isoniazid.

Pharmacokinetic Profile of this compound

A key aspect of this compound's development was to understand how its chemical modification would affect its absorption, distribution, metabolism, and excretion (ADME) properties compared to its parent drug, Isoniazid. A randomized, double-blind, two-period, crossover phase I study was conducted to determine the bioavailability and renal elimination of Isoniazid and its metabolites after the administration of this compound and Isoniazid tablets to healthy volunteers.[11]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters from the comparative study between this compound and Isoniazid.[11]

ParameterThis compound (650 mg)Isoniazid (300 mg)
Isoniazid Content 300 mg300 mg
Relative Bioavailability (AUC) 50.7%100% (Reference)
Relative Maximum Serum Concentration (Cmax) 13.4%100% (Reference)

AUC: Area under the serum concentration-time curve

The study revealed that intact this compound was not detected in the serum, indicating its conversion to Isoniazid.[11] However, the bioavailability of Isoniazid following this compound administration was significantly lower than that of a direct Isoniazid dose.[11]

Experimental Protocol: Pharmacokinetic Study

Study Design: A randomized, double-blind, two-period, crossover phase I clinical trial.[11]

Subjects: Twelve healthy volunteers.[11]

Interventions:

  • Period 1: Administration of a single 650 mg this compound tablet (containing 300 mg of Isoniazid).[11]

  • Period 2: Administration of a single 300 mg Isoniazid tablet.[11]

  • A washout period was observed between the two periods.

Sample Collection: Blood and urine samples were collected at predetermined intervals over a 24-hour period following drug administration.[11]

Analytical Method: Serum and urine samples were analyzed for concentrations of Isoniazid, acetylisoniazid, monoacetylhydrazine, diacetylhydrazine, this compound, and 2-formylphenoxyacetic acid using a validated analytical method (the specific method, such as HPLC, was not detailed in the abstract but would be a standard component of such a study).[11]

Pharmacokinetic Analysis: Standard pharmacokinetic parameters, including Area Under the Curve (AUC) and Maximum Concentration (Cmax), were calculated from the concentration-time data. The relative bioavailability of Isoniazid from this compound was determined by comparing the AUC values to those obtained with the Isoniazid tablet.[11]

The workflow for this pharmacokinetic study can be visualized as follows:

PK_Study_Workflow cluster_study_design Study Design cluster_treatment_periods Treatment Periods (Crossover) cluster_data_collection Data Collection & Analysis Recruitment Recruit 12 Healthy Volunteers Randomization Randomize into Two Groups Recruitment->Randomization GroupA_P1 Group A: This compound Randomization->GroupA_P1 GroupB_P1 Group B: Isoniazid Randomization->GroupB_P1 Washout Washout Period GroupA_P1->Washout GroupB_P1->Washout GroupA_P2 Group A: Isoniazid Washout->GroupA_P2 GroupB_P2 Group B: This compound Washout->GroupB_P2 Sampling Collect Blood & Urine Samples over 24h GroupA_P2->Sampling GroupB_P2->Sampling Analysis Analyze Samples for Drug & Metabolite Concentrations Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax) Analysis->PK_Analysis Bioavailability Determine Relative Bioavailability PK_Analysis->Bioavailability

Caption: Workflow of the this compound pharmacokinetic study.

Developmental Status and Future Perspectives

The available data on this compound suggests that while it successfully functions as a prodrug by releasing Isoniazid in vivo, its lower bioavailability compared to Isoniazid presents a significant challenge for its clinical development.[11] The optimal dosage of this compound that would achieve therapeutic concentrations of Isoniazid equivalent to the standard INH regimen remains to be determined.[11]

Further research would be necessary to explore formulation strategies to enhance the bioavailability of Isoniazid from this compound. Additionally, comprehensive studies would be required to definitively assess whether the prodrug approach offers any tangible benefits in terms of reduced toxicity compared to Isoniazid. The journey of this compound underscores the complexities of prodrug design, where chemical modification must be carefully balanced with the desired pharmacokinetic and pharmacodynamic outcomes. While the initial findings highlight hurdles, the concept of developing safer and more effective alternatives to first-line tuberculosis drugs remains a critical area of research.

References

Enzymatic Conversion of Aconiazide to Isoniazid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Version: 1.0

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth examination of the enzymatic conversion of Aconiazide into its active form, Isoniazid. This compound, a hydrazone prodrug of Isoniazid, is designed for the treatment of tuberculosis. Its in-vivo conversion is a critical step for its therapeutic efficacy. This document details the metabolic pathway, presents key pharmacokinetic data, outlines comprehensive experimental protocols for studying this conversion, and provides visual diagrams of the core processes to facilitate understanding and further research.

Introduction

Isoniazid (Isonicotinic acid hydrazide, INH) is a cornerstone of first-line antitubercular therapy.[1] To potentially mitigate toxicity associated with Isoniazid metabolites, various prodrugs have been developed. This compound, the isonicotinylhydrazone of 2-formylphenoxyacetic acid, is one such prodrug.[2] The underlying principle of a prodrug is its conversion within the body into the pharmacologically active agent. In the case of this compound, this conversion is an enzymatic hydrolysis reaction that releases Isoniazid.[2] Understanding the specifics of this enzymatic process is crucial for optimizing drug design, predicting therapeutic outcomes, and developing analytical methods for pharmacokinetic studies.

The Conversion Pathway: Hydrolysis

The transformation of this compound to Isoniazid is a hydrolytic cleavage of the hydrazone bond (C=N). This reaction is catalyzed by enzymes in the body, primarily in the liver.

The Hydrolysis Reaction

This compound is hydrolyzed in the presence of water to yield Isoniazid and a byproduct, 2-formylphenoxyacetic acid.[2] This cleavage releases the active Isoniazid, which can then exert its antimycobacterial effect. The byproduct, 2-formylphenoxyacetic acid, has been shown to bind to toxic metabolites of Isoniazid, such as hydrazine and acetylhydrazine, which may contribute to a lower toxicity profile for this compound.[2]

Responsible Enzyme Class

The specific enzymes responsible for hydrolyzing the hydrazone bond in this compound are broadly classified as hydrolases . While the exact human enzyme has not been definitively identified in the literature, the reaction is characteristic of amidases or hydrazidases .[3][4][5] These enzymes are part of the amidase signature family and are known to cleave amide and hydrazide bonds.[3][4] In the context of Isoniazid's own metabolism, amidases are known to hydrolyze both Isoniazid and its acetylated metabolite, Acetylisoniazid.[1][6] It is therefore highly probable that these same or similar hepatic enzymes are responsible for the hydrolysis of this compound.

Visualization of Metabolic Pathways

The following diagrams illustrate the conversion of this compound and the subsequent, more complex metabolism of the released Isoniazid.

G This compound This compound Isoniazid Isoniazid (Active Drug) This compound->Isoniazid Hydrolysis Byproduct 2-Formylphenoxyacetic Acid This compound->Byproduct Hydrolysis Enzyme Hepatic Hydrolases (Amidases / Hydrazidases) Enzyme->this compound

Figure 1: Enzymatic Hydrolysis of this compound.

G cluster_main Isoniazid Metabolism INH Isoniazid (INH) AcINH Acetylisoniazid (AcINH) INH->AcINH Acetylation INA Isonicotinic Acid (INA) INH->INA Hydrolysis Hz Hydrazine (Hz) (Hepatotoxic Intermediate) INH->Hz Hydrolysis AcINH->INA Hydrolysis AcHz Acetylhydrazine (AcHz) (Hepatotoxic Intermediate) AcINH->AcHz Hydrolysis DiAcHz Diacetylhydrazine (Non-toxic) AcHz->DiAcHz Acetylation NAT2 NAT2 NAT2->INH NAT2->AcHz Amidase Amidase Amidase->INH Amidase->AcINH

Figure 2: Subsequent Metabolic Pathways of Isoniazid.

Quantitative Pharmacokinetic Data

The efficiency of this compound's conversion to Isoniazid and its subsequent bioavailability are key parameters in its evaluation as a prodrug.

Table 1: Comparative Bioavailability of Isoniazid Following Oral Administration of this compound vs. Isoniazid Tablets

ParameterValue (%)
Relative Bioavailability (AUC-based)50.7
Relative Maximum Serum Concentration (Cmax)13.4

Data sourced from a randomized, double-blind, two-period, crossover phase I study in twelve healthy volunteers. Subjects received 650 mg this compound (containing 300 mg Isoniazid) and 300 mg Isoniazid tablets.

Table 2: Population Pharmacokinetic Parameters of Isoniazid and its Metabolite Acetylisoniazid

ParameterSymbolValue (± SE)UnitDescription
Absorption Rate Constant (Isoniazid)Ka3.94 ± 0.44h⁻¹Rate of absorption from the gut.
Oral Clearance (Isoniazid)CL/F18.2 ± 2.45L⋅h⁻¹Volume of plasma cleared of the drug per unit time.
Apparent Volume of Distribution (Isoniazid)V₂/F56.8 ± 5.53LTheoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Clearance Constant (Acetylisoniazid)K₃₀0.33 ± 0.11h⁻¹Elimination rate constant for Acetylisoniazid.
Apparent Volume of Distribution (Acetylisoniazid)V₃/F25.7 ± 1.30LVolume of distribution for the primary metabolite.
Fraction of INH converted to AcINHFₘ0.81 ± 0.076-The fraction of Isoniazid that is metabolized to Acetylisoniazid.

Data sourced from a population pharmacokinetic model developed from 45 healthy participants and 157 tuberculosis patients.[7]

Experimental Protocols

Investigating the enzymatic conversion of this compound requires robust in-vitro and analytical methodologies.

In Vitro Enzymatic Conversion Assay

Objective: To measure the rate of this compound hydrolysis to Isoniazid using a biological matrix (e.g., human liver microsomes).

Principle: this compound is incubated with an enzyme source. The reaction is stopped at various time points, and the amount of Isoniazid formed is quantified using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound standard

  • Isoniazid standard

  • Human Liver Microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (for studies involving CYP450 metabolism, though not primary for hydrolysis)

  • Acetonitrile (ACN), HPLC grade

  • Trichloroacetic acid (TCA) or other quenching agent

  • Water, HPLC grade

Procedure:

  • Preparation: Prepare stock solutions of this compound and Isoniazid in a suitable solvent (e.g., DMSO or water). Prepare working solutions by diluting stocks in phosphate buffer.

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture (e.g., 200 µL final volume) containing phosphate buffer, HLM (e.g., 0.5 mg/mL), and the NADPH regenerating system if required.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Start the reaction by adding this compound to the mixture to achieve the desired final concentration (e.g., 10 µM).

  • Incubation: Incubate at 37°C in a shaking water bath. Take aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: Stop the reaction for each aliquot by adding an equal volume of ice-cold acetonitrile containing an internal standard, or by adding a protein precipitating agent like TCA.

  • Protein Precipitation: Vortex the terminated samples vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to an HPLC vial for analysis.

HPLC Method for Quantification

Objective: To separate and quantify this compound and Isoniazid in a biological matrix.

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A C18 column is used with a mobile phase consisting of an aqueous buffer and an organic modifier. Detection is achieved using a UV detector at a wavelength where Isoniazid has maximum absorbance.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

Reagents:

  • Mobile Phase A: 0.01 M Disodium Hydrogen Phosphate buffer, pH adjusted to 7.0.[8]

  • Mobile Phase B: Acetonitrile.

  • All reagents should be HPLC grade.

Chromatographic Conditions:

  • Mode: Isocratic or Gradient elution. For this application, an isocratic mobile phase of 95:5 (v/v) Buffer:Acetonitrile can be effective.[8]

  • Flow Rate: 1.0 mL/min.[8][9]

  • Column Temperature: Ambient or controlled at 25°C.

  • Injection Volume: 20-40 µL.[8][9]

  • Detection Wavelength: 265 nm (a common absorbance maximum for Isoniazid).[10][11]

  • Run Time: Approximately 10-15 minutes.

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Calibration Curve: Prepare a series of standard solutions of Isoniazid of known concentrations in the same matrix as the samples (e.g., quenched buffer). Inject these standards to generate a calibration curve by plotting peak area against concentration.

  • Sample Injection: Inject the prepared samples from the enzymatic assay.

  • Data Analysis: Identify the Isoniazid peak based on its retention time compared to the standard. Quantify the amount of Isoniazid in each sample by interpolating its peak area on the calibration curve.

Experimental Workflow Visualization

The logical flow from sample preparation to data analysis for studying the enzymatic conversion is outlined below.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: In Vitro Assay cluster_analysis Phase 3: Analysis & Interpretation prep_reagents Prepare Reagents & Standards (this compound, Isoniazid, Buffers) setup_rxn Set up Reaction Mixture (Buffer, Liver Microsomes) prep_reagents->setup_rxn prep_hplc Equilibrate HPLC System run_cal Generate HPLC Calibration Curve prep_hplc->run_cal start_rxn Initiate Reaction with this compound setup_rxn->start_rxn incubate Incubate at 37°C (Time Course Sampling) start_rxn->incubate stop_rxn Terminate Reaction & Precipitate Protein incubate->stop_rxn run_samples Inject Samples into HPLC stop_rxn->run_samples run_cal->run_samples quantify Quantify Isoniazid Formation run_samples->quantify interpret Calculate Kinetic Parameters (e.g., Rate of Formation) quantify->interpret

Figure 3: Workflow for this compound Conversion Analysis.

Conclusion

This compound serves as a prodrug that is enzymatically hydrolyzed in vivo to the active antitubercular agent, Isoniazid. This conversion is mediated by hepatic hydrolases, likely from the amidase family. While this mechanism allows for the delivery of Isoniazid, pharmacokinetic studies have shown that its bioavailability from this compound is significantly lower than when Isoniazid is administered directly. The study of this conversion relies on standard biochemical and analytical techniques, primarily in vitro enzyme assays coupled with HPLC for quantification. The detailed protocols and data provided in this guide offer a comprehensive resource for researchers engaged in the study of Isoniazid prodrugs and related metabolic pathways.

References

Preliminary Toxicity and Safety Profile of Aconiazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aconiazide, a derivative of the primary anti-tuberculosis drug isoniazid, is postulated to possess a more favorable safety profile. This technical guide provides an in-depth review of the preliminary toxicity and safety data of this compound, primarily inferred from the extensive toxicological data of its active metabolite, isoniazid. This compound is hydrolyzed in vivo to isoniazid and 2-formylphenoxyacetic acid.[1] The latter moiety is suggested to mitigate the toxicity of isoniazid by binding to its reactive metabolites, hydrazine and acetylhydrazine, which are implicated in its characteristic hepatotoxicity and potential carcinogenicity.[1] This guide summarizes the available quantitative toxicity data, details relevant experimental protocols, and presents key metabolic and experimental pathways through structured diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound is a prodrug of isoniazid, developed with the aim of reducing the well-documented toxicity associated with long-term isoniazid therapy. The core concept behind this compound's design is the in-situ detoxification of isoniazid's harmful metabolites. This document serves as a comprehensive resource on the current understanding of this compound's safety profile, drawing heavily on the extensive body of research on isoniazid.

Comparative Toxicity Profile: this compound and Isoniazid

While direct and comprehensive preclinical toxicity studies on this compound are not extensively available in the public domain, its safety profile is largely extrapolated from that of isoniazid. The key differentiating factor lies in the metabolic fate of the two compounds.

Proposed Mechanism of Reduced Toxicity for this compound

The toxicity of isoniazid is primarily attributed to its metabolic byproducts, hydrazine and acetylhydrazine.[1] this compound, upon hydrolysis, releases isoniazid and 2-formylphenoxyacetic acid. It is hypothesized that 2-formylphenoxyacetic acid can scavenge the toxic hydrazine and acetylhydrazine metabolites, thereby reducing their potential for causing cellular damage.[1]

Metabolic Pathway of this compound and Proposed Detoxification Mechanism.

Quantitative Toxicity Data of Isoniazid

The following tables summarize the available quantitative toxicity data for isoniazid, the active metabolite of this compound. This data is essential for inferring the potential toxicological profile of this compound.

Acute Toxicity
SpeciesRoute of AdministrationLD50 (mg/kg)Reference(s)
RatOral650[2]
MouseOral176
DogOral150
RabbitOral250
Guinea PigOral450
Human Toxicity
Toxicity TypeDoseEffectsReference(s)
Mild Acute Toxicity1.5 g (total dose)Mild symptoms[3]
Seizures>20 mg/kgConvulsions[3]
Severe CNS Symptoms80-150 mg/kgSevere central nervous system effects[3]
Potentially Fatal6-10 g (total dose)May be fatal if untreated[3][4]
Usually Fatal15 g (total dose)Usually fatal if not appropriately treated[3]

Target Organ Toxicity of Isoniazid

The primary target organs for isoniazid toxicity are the liver and the nervous system.

Hepatotoxicity

Isoniazid-induced hepatotoxicity is a significant clinical concern, ranging from asymptomatic elevation of liver enzymes to severe, life-threatening hepatitis.[3][5][6] The risk of hepatotoxicity is associated with the metabolic activation of isoniazid to reactive intermediates.

Neurotoxicity

Isoniazid can cause peripheral neuropathy, which is thought to be related to a drug-induced deficiency of pyridoxine (Vitamin B6).[6] Acute overdose can lead to seizures, coma, and metabolic acidosis.[3][5][7]

Genotoxicity and Mutagenicity of Isoniazid

Isoniazid has been evaluated for its mutagenic potential in various assays, with some studies indicating a weak mutagenic effect.

Assay TypeTest SystemMetabolic Activation (S9)ResultReference(s)
Ames TestSalmonella typhimuriumWithoutWeakly mutagenic in some strains[8]
Ames TestSalmonella typhimuriumWithDetoxified (reduced mutagenicity)[8]
Fluctuation AssayS. typhimurium & E. coliWithIncreased mutagenic activity[8]
DNA Excision RepairHuman and Rat HepatocytesWithWeakly to highly mutagenic (human hepatocytes)[9]

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of safety data.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Strain Select Salmonella typhimurium strains (e.g., TA98, TA100) Mix Mix bacteria, test compound, and S9 mix (or buffer) Strain->Mix Compound Prepare test compound (this compound/Isoniazid) and controls Compound->Mix S9 Prepare S9 mix for metabolic activation S9->Mix Plate Pour mixture onto minimal glucose agar plates Mix->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count Count revertant colonies Incubate->Count Compare Compare colony counts of treated vs. control plates Count->Compare Result Determine mutagenic potential Compare->Result

Workflow for the Ames Test.

Protocol:

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used. These strains have mutations in the genes involved in histidine synthesis and are unable to grow in a histidine-free medium.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate, to assess the mutagenicity of both the parent compound and its metabolites.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect chromosomal damage.

Protocol:

  • Cell Culture: A suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6 cells) is cultured.

  • Exposure: The cells are exposed to the test compound at various concentrations for a defined period.

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, propidium iodide, or acridine orange).

  • Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is determined by microscopic analysis of a predetermined number of binucleated cells.

  • Evaluation: A significant, dose-dependent increase in the frequency of micronucleated cells in the treated cultures compared to the negative control indicates clastogenic or aneugenic activity.

Conclusion

References

Solubility and stability of Aconiazide in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility and Stability of Isoniazid in Various Solvents

Disclaimer: The following guide pertains to Isoniazid (INH) , a primary antitubercular drug. The initial request for "Aconiazide" did not yield sufficient specific data, and it is presumed that information on the closely related and extensively studied compound, Isoniazid, is desired.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility and stability characteristics of Isoniazid in a range of solvent systems.

Solubility of Isoniazid

The solubility of Isoniazid is a critical parameter for its formulation and delivery. Its solubility is influenced by the solvent system and temperature.

Solubility in Pure Solvents

Isoniazid exhibits varying degrees of solubility in different pure solvents. The solubility generally increases with temperature, indicating an endothermic dissolution process[1][2].

Table 1: Solubility of Isoniazid in Various Pure Solvents at Different Temperatures

SolventTemperature (K)Molar Fraction Solubility (x 10^2)
Water283.150.98
298.151.54
313.152.38
323.153.11
Methanol283.150.41
298.150.58
313.150.81
323.150.98
Ethanol283.150.15
298.150.22
313.150.32
323.150.40
n-Propanol283.150.08
298.150.12
313.150.19
323.150.24
Isopropyl Alcohol283.150.06
298.150.10
313.150.16
323.150.20
Acetonitrile283.150.04
298.150.06
313.150.10
323.150.13
Ethyl Acetate283.150.01
298.150.02
313.150.03
323.150.04
Acetone301.000.40
308.000.53
313.000.64

Data compiled from references[1][3][4].

Isoniazid is most soluble in methanol and water, with lower solubility in less polar organic solvents like ethyl acetate[1][3][4]. It is practically insoluble in non-polar solvents such as ether and benzene[5].

Solubility in Binary Solvent Mixtures

In mixed solvent systems, the solubility of Isoniazid can be significantly altered.

Table 2: Solubility of Isoniazid in (Methanol + Water) Mixtures at 298.15 K

Mole Fraction of MethanolMolar Fraction Solubility of INH (x 10^2)
0.01.54
0.22.15
0.42.31
0.61.98
0.81.21
1.00.58

Data from reference[1].

Table 3: Solubility of Isoniazid in (PEG 200 + Water) Mixtures at Different Temperatures

Mass Fraction of PEG 200Temperature (K)Molar Fraction Solubility of INH (x 10^2)
0.0298.151.54
0.2298.152.11
0.4298.152.82
0.6298.153.69
0.8298.154.76
1.0298.156.08
0.0318.152.95
1.0318.158.46

Data from reference[2].

The solubility of Isoniazid shows a positive cosolvent effect with Polyethylene Glycol 200 (PEG 200), reaching its maximum solubility in pure PEG 200[2]. In alcohol-water mixtures, a phenomenon of maximum solubility is observed at a specific mole fraction of the alcohol[1].

Stability of Isoniazid

The stability of Isoniazid is influenced by several factors, including pH, temperature, and light exposure.

Effect of pH

Isoniazid's stability is highly dependent on the pH of the solution. It is more stable in neutral to slightly acidic conditions.

  • Maximum stability for combined doses with Rifampicin was observed at pH 7.4[6].

  • In the pH range of 3 to 7, the decomposition of Isoniazid follows first-order kinetics when kept under anaerobic conditions[7].

  • A 1% solution of the drug is reported to be 37 times more stable at pH 6 than at pH 3[7].

Effect of Temperature

Elevated temperatures accelerate the degradation of Isoniazid.

  • Isoniazid in solution degrades twice as fast at 40°C compared to room temperature, primarily due to hydrolysis and oxidation[7].

  • Long-term stability has been assessed at -80°C, indicating that refrigerated or frozen storage is suitable for preserving Isoniazid solutions[8].

Effect of Light

Exposure to light, particularly UV light, can lead to the degradation of Isoniazid in solution[7].

Degradation Pathways

The biodegradation of Isoniazid can occur through three main pathways: acetylation, hydrolysis, and deamination[9]. In pharmaceutical solutions, hydrolysis and oxidation are major degradation routes[7]. The degradation can lead to the formation of isonicotinic acid and hydrazine[10].

Experimental Protocols

Solubility Determination

Gravimetric Method This is a common method for determining the solubility of a solid in a liquid.

  • An excess amount of Isoniazid is added to a known volume of the solvent in a sealed container.

  • The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium.

  • The saturated solution is then filtered to remove the undissolved solid.

  • A known aliquot of the clear supernatant is transferred to a pre-weighed container.

  • The solvent is evaporated, and the container with the residue is weighed again.

  • The solubility is calculated from the mass of the dissolved Isoniazid and the volume of the solvent used.

UV-Vis Spectrophotometry This method is suitable for quantifying Isoniazid in solutions.

  • A calibration curve is prepared by measuring the absorbance of a series of Isoniazid solutions of known concentrations at a specific wavelength (e.g., 262 nm)[8].

  • Saturated solutions are prepared as in the gravimetric method.

  • The saturated solution is filtered and then diluted with the solvent to a concentration that falls within the range of the calibration curve.

  • The absorbance of the diluted solution is measured, and the concentration is determined from the calibration curve.

Stability Analysis

High-Performance Liquid Chromatography (HPLC) HPLC is a widely used technique for stability studies due to its ability to separate and quantify the parent drug from its degradation products[11].

  • System: A typical HPLC system consists of a pump, an injector, a column (e.g., reversed-phase C18), a detector (UV or Mass Spectrometry), and a data acquisition system[11][12].

  • Mobile Phase: A mixture of solvents like acetonitrile and a buffer (e.g., phosphate buffer at a specific pH) is commonly used[6].

  • Procedure:

    • A stability-indicating method is developed and validated to ensure that the analytical method can accurately measure the decrease in the drug's concentration over time.

    • Isoniazid solutions are prepared in the desired solvents and stored under specific stress conditions (e.g., different temperatures, pH values, light exposure).

    • At predetermined time intervals, samples are withdrawn, and the concentration of Isoniazid is quantified using the HPLC method.

    • The degradation kinetics can be determined by plotting the concentration of Isoniazid versus time.

Visualizations

experimental_workflow_solubility cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_uv UV-Vis Spectrophotometry prep1 Add excess Isoniazid to solvent prep2 Seal container prep1->prep2 equi1 Agitate at constant temperature prep2->equi1 equi2 Allow to reach equilibrium equi1->equi2 sep1 Filter to remove undissolved solid equi2->sep1 sep2 Collect clear saturated solution sep1->sep2 grav1 Take known aliquot sep2->grav1 uv1 Dilute sample sep2->uv1 grav2 Evaporate solvent grav1->grav2 grav3 Weigh residue grav2->grav3 uv2 Measure absorbance uv1->uv2 uv3 Calculate concentration uv2->uv3

Caption: Experimental workflow for determining the solubility of Isoniazid.

stability_study_workflow cluster_stress Apply Stress Conditions cluster_analysis Analysis start Prepare Isoniazid solutions in different solvents/buffers stress_temp Different Temperatures (e.g., 4°C, 25°C, 40°C) start->stress_temp stress_ph Different pH values (e.g., 3, 5, 7, 9) start->stress_ph stress_light Light Exposure (UV and visible) start->stress_light sampling Withdraw samples at predetermined time intervals stress_temp->sampling stress_ph->sampling stress_light->sampling analysis_hplc Quantify remaining Isoniazid using validated HPLC method sampling->analysis_hplc kinetics Determine degradation kinetics and calculate shelf-life analysis_hplc->kinetics

Caption: Workflow for conducting a stability study of Isoniazid.

stability_factors Factors Affecting Isoniazid Stability cluster_factors Isoniazid Isoniazid Stability pH pH pH->Isoniazid (Neutral pH is better) Temp Temperature Temp->Isoniazid (Lower temp is better) Light Light Light->Isoniazid (Protection from light) Oxygen Oxygen (Oxidation) Oxygen->Isoniazid (Anaerobic conditions)

Caption: Key factors influencing the stability of Isoniazid in solution.

References

Methodological & Application

Application Notes & Protocols: Determination of the Minimum Inhibitory Concentration (MIC) of Aconiazide against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Aconiazide against the reference strain Mycobacterium tuberculosis H37Rv using the broth microdilution method.

Introduction

This compound is a derivative of the frontline anti-tuberculosis drug isoniazid. Determining its Minimum Inhibitory Concentration (MIC) is a critical step in evaluating its potential as a novel therapeutic agent against Mycobacterium tuberculosis. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This protocol outlines the standardized broth microdilution method, a widely accepted technique for quantitative susceptibility testing of M. tuberculosis.

Principle of the Method

The broth microdilution method involves challenging a standardized inoculum of M. tuberculosis with serial dilutions of this compound in a liquid growth medium. The assay is performed in a 96-well microtiter plate, allowing for the simultaneous testing of a range of concentrations. Following incubation, the wells are visually inspected for bacterial growth. The lowest concentration of this compound that completely inhibits growth is recorded as the MIC.

Materials and Reagents

Bacterial Strain
  • Mycobacterium tuberculosis H37Rv (ATCC 27294 or equivalent)

Culture Media and Reagents
  • Middlebrook 7H9 Broth Base

  • Glycerol

  • Oleic Acid-Albumin-Dextrose-Catalase (OADC) Enrichment

  • Sterile distilled water

  • Sterile saline (0.85% NaCl)

  • Tween 80 (Polysorbate 80)

  • This compound (powder)

  • Isoniazid (control drug, powder)

  • Dimethyl sulfoxide (DMSO) or sterile distilled water (for drug stock solution preparation)

  • Sterile glass beads (3-5 mm)

Equipment and Consumables
  • Biosafety Cabinet (Class II or III)

  • Incubator (37°C)

  • Vortex mixer

  • Spectrophotometer or McFarland densitometer

  • Sterile 96-well, U-bottom microtiter plates with lids

  • Sterile reagent reservoirs

  • Multichannel micropipettes (50-200 µL)

  • Single-channel micropipettes (various volumes)

  • Sterile pipette tips with aerosol filters

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile screw-capped tubes

  • Microplate reading mirror

Experimental Protocols

Media Preparation: Middlebrook 7H9 Broth with OADC
  • Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Typically, this involves dissolving 4.7 g of the powder in 900 mL of distilled water containing 2 mL of glycerol.

  • Sterilize by autoclaving at 121°C for 15 minutes.

  • Allow the broth to cool to 45-50°C.

  • Aseptically add 100 mL of Middlebrook OADC Enrichment.

  • The final medium is referred to as complete Middlebrook 7H9 broth. Store at 2-8°C, protected from light.

Preparation of this compound and Control Drug Stock Solutions

Note: Specific solubility data for this compound is not widely available. As a derivative of isoniazid, it is presumed to be soluble in sterile distilled water or DMSO. It is recommended to perform a preliminary solubility test. The final concentration of DMSO in the assay wells should not exceed 1% to avoid toxicity to the mycobacteria.

  • This compound Stock Solution (e.g., 1 mg/mL):

    • Aseptically weigh 10 mg of this compound powder.

    • Dissolve in 10 mL of sterile distilled water or DMSO. If using DMSO, ensure the final concentration in the assay is non-toxic.

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

    • Prepare aliquots and store at -20°C or -80°C until use.

  • Isoniazid Control Stock Solution (e.g., 1 mg/mL):

    • Aseptically weigh 10 mg of Isoniazid powder.

    • Dissolve in 10 mL of sterile distilled water.

    • Sterilize by filtration and store in aliquots at -20°C or -80°C.

Inoculum Preparation
  • Subculture M. tuberculosis H37Rv from a frozen stock onto a suitable solid medium (e.g., Middlebrook 7H10 or 7H11 agar) and incubate at 37°C for 3-4 weeks until confluent growth is observed.

  • Aseptically transfer several colonies into a sterile tube containing 5 mL of sterile saline with 0.05% Tween 80 and a few sterile glass beads.

  • Vortex vigorously for 1-2 minutes to break up clumps.

  • Allow the large particles to settle for 30-60 minutes.

  • Carefully transfer the supernatant to a new sterile tube.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard using sterile saline with 0.05% Tween 80. This corresponds to approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL.

  • Prepare a 1:100 dilution of the 0.5 McFarland suspension in complete Middlebrook 7H9 broth. This will be the final inoculum with a target concentration of approximately 1 x 10⁵ CFU/mL.

Broth Microdilution Assay
  • Plate Setup:

    • Aseptically add 100 µL of complete Middlebrook 7H9 broth to all wells of a 96-well U-bottom plate, except for the first column where the highest drug concentration will be tested.

    • Add 200 µL of the highest concentration of this compound (prepared in complete Middlebrook 7H9 broth) to the first well of the corresponding row.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well containing the drug. This will result in 100 µL per well with serially diluted this compound.

    • Repeat this process for the isoniazid control in a separate row.

    • Designate wells for a growth control (containing 100 µL of complete Middlebrook 7H9 broth and inoculum, but no drug) and a sterility control (containing 100 µL of complete Middlebrook 7H9 broth only).

  • Inoculation:

    • Add 100 µL of the final bacterial inoculum (prepared in step 4.3.7) to each well, except for the sterility control wells. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the microtiter plate with its lid and place it in a sealable plastic bag to prevent dehydration.

    • Incubate the plate at 37°C for 14-21 days.

Reading and Interpretation of Results
  • After the incubation period, visually inspect the plates for bacterial growth using a microplate reading mirror.

  • The growth control well should show visible turbidity or a bacterial pellet at the bottom of the well.

  • The sterility control well should remain clear.

  • The MIC is the lowest concentration of the drug that shows no visible growth (i.e., the well is clear, with no turbidity or pellet).

Data Presentation

The following tables summarize the expected MIC values for the control drug, Isoniazid, and provide a template for recording the results for this compound.

Drug Reference Strain Expected MIC Range (µg/mL)
IsoniazidM. tuberculosis H37Rv0.015 - 0.06
Test Compound Replicate 1 MIC (µg/mL) Replicate 2 MIC (µg/mL) Replicate 3 MIC (µg/mL) Average MIC (µg/mL)
This compound
Isoniazid (Control)

Note: As this compound is a derivative of Isoniazid, an initial broad concentration range for testing (e.g., 0.015 to 16 µg/mL) is recommended to determine its approximate MIC, which can then be narrowed in subsequent experiments.

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the protocol.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Media Prepare Middlebrook 7H9 Broth Dilution Serial Dilution of Drugs in 96-Well Plate Media->Dilution Drug Prepare this compound & Isoniazid Stock Solutions Drug->Dilution Inoculum Prepare M. tuberculosis H37Rv Inoculum (0.5 McFarland) Inoculation Inoculate Plate with Bacterial Suspension Inoculum->Inoculation Dilution->Inoculation Incubation Incubate at 37°C for 14-21 Days Inoculation->Incubation Reading Visually Read Results Incubation->Reading MIC_Det Determine MIC Reading->MIC_Det

Caption: Overview of the MIC determination workflow.

Plate_Setup cluster_plate 96-Well Plate Setup Row A (this compound) Row A (this compound) Row B (Isoniazid) Row B (Isoniazid) Row H Row H A1 Drug + Inoculum A2 Drug/2 + Inoculum A10 Drug/512 + Inoculum A2->A10 ...Serial Dilution... A11 Growth Control (No Drug) A12 Sterility Control (No Inoculum) B1 Drug + Inoculum B2 Drug/2 + Inoculum B10 Drug/512 + Inoculum B2->B10 ...Serial Dilution... B11 Growth Control B12 Sterility Control

Caption: Example 96-well plate layout for MIC assay.

Application Notes and Protocols for Isoniazid Administration in Murine Tuberculosis Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial literature searches did not yield specific data on the administration and dosage of Aconiazide in murine tuberculosis models. As this compound is a derivative of Isoniazid (INH), this document provides detailed application notes and protocols for Isoniazid, which can serve as a foundational guide for researchers investigating this compound. The presented methodologies and dosages for Isoniazid are based on established murine tuberculosis research and should be adapted and optimized for this compound with appropriate dose-response studies.

Data Presentation: Isoniazid Dosage and Efficacy in Murine TB Models

The following tables summarize quantitative data on Isoniazid administration and its therapeutic outcomes in various murine tuberculosis models.

Table 1: Isoniazid Monotherapy in Murine Tuberculosis Models

Mouse StrainInfection Route & StrainIsoniazid Dose (mg/kg)Administration RouteFrequency & DurationOutcome (CFU Reduction in Lungs)Reference
CD-1Intravenous (M. tuberculosis ATCC 35801)25, 50, 75, 100Gavage5 days/week for 4 weeksNo significant dose-response observed among the tested doses.[1][2]
BALB/cAerosol (M. tuberculosis H37Rv)10Oral GavageDaily for 14 daysPart of a combination therapy study; EBA was measured.[3]
BALB/cAerosol (M. tuberculosis H37Rv)5-9Aerosol InhalationDaily for 28 daysComplete recovery observed.[4]
BALB/cAerosol (M. tuberculosis H37Rv)1.56, 3.125, 6.25, 12.5, 25, 50Oral GavageDaily for 8 weeksDose-dependent activity observed.[5]
C3HeB/FeJAerosol (M. tuberculosis H37Rv)Not specifiedNot specified2 and 4 monthsShowed similar bactericidal activity to PA-824.[6]

Table 2: Isoniazid in Combination Therapy in Murine Tuberculosis Models

Mouse StrainInfection Route & StrainIsoniazid Dose (mg/kg)Combination Drugs & Doses (mg/kg)Administration RouteFrequency & DurationOutcomeReference
CD-1Intravenous (M. tuberculosis ATCC 35801)Not specifiedKRM-1648Gavage5 days/week for 12 weeksCombination was more active than rifampin plus isoniazid.[7]
BALB/cAerosol (M. tuberculosis)10Rifampin (10), Pyrazinamide (150), Ethambutol (100)Oral GavageDaily for 14 daysStandard therapy EBA was mimicked in the mouse model.[3]
BALB/cAerosol (M. tuberculosis Erdman)Not specifiedRifampin, PyrazinamideNot specified4 monthsStandard drug regimen efficacy was evaluated.[8]
BALB/cNot specified12.5, 25, 50Rifampicin (5, 10, 20), Ethambutol (50, 100, 200), Pyrazinamide (75, 150, 300)Oral Gavage5 days/week for 4 weeks (monotherapy) up to 24 weeks (combination)Used to assess pharmacodynamic interactions.[9]

Experimental Protocols

Protocol 1: Murine Model of Tuberculosis Infection (Aerosol)

This protocol describes the establishment of a chronic pulmonary tuberculosis infection in mice using an aerosol exposure system.

Materials:

  • Mycobacterium tuberculosis (e.g., H37Rv strain)

  • Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80

  • Aerosol exposure chamber (e.g., Glas-Col Inhalation Exposure System)

  • BALB/c or C57BL/6 mice (female, 6-8 weeks old)

  • Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)

Procedure:

  • Bacterial Culture Preparation:

    • Grow M. tuberculosis in supplemented 7H9 broth to mid-log phase (OD600 of 0.6-0.8).

    • Harvest bacteria by centrifugation, wash twice with PBS containing 0.05% Tween 80, and resuspend in sterile water.

    • Prepare a single-cell suspension by passing the bacterial suspension through a 27-gauge needle multiple times.

    • Adjust the bacterial concentration to deliver the desired inoculum (typically 50-200 CFU per mouse lung).

  • Aerosol Infection:

    • Calibrate the aerosol exposure chamber according to the manufacturer's instructions to deliver the target bacterial dose.

    • Place mice in the exposure chamber.

    • Aerosolize the prepared bacterial suspension. The duration of exposure will depend on the chamber and desired inoculum.

    • Following exposure, hold the mice in the chamber for a designated period to allow for settling of the aerosol before returning them to their cages.

  • Confirmation of Infection:

    • At 24 hours post-infection, euthanize a subset of mice (n=3-5).

    • Aseptically remove the lungs and homogenize in PBS with 0.05% Tween 80.

    • Plate serial dilutions of the lung homogenates on Middlebrook 7H11 agar plates.

    • Incubate plates at 37°C for 3-4 weeks and enumerate colony-forming units (CFU) to confirm the initial bacterial load.

Protocol 2: Preparation and Administration of Isoniazid

This protocol details the preparation and oral gavage administration of Isoniazid to infected mice.

Materials:

  • Isoniazid powder (Sigma-Aldrich or equivalent)

  • Sterile water for injection or 0.25% (w/v) carboxymethyl cellulose[10]

  • Weighing scale and appropriate weighing boats

  • Sterile tubes for preparation

  • Vortex mixer

  • Animal feeding needles (gavage needles), 20-22 gauge, straight or curved

  • Syringes (1 ml)

Procedure:

  • Isoniazid Solution Preparation:

    • Calculate the total amount of Isoniazid required based on the dose, number of mice, and treatment duration.

    • On the day of administration, weigh the required amount of Isoniazid powder.

    • Dissolve the powder in a known volume of sterile water or carboxymethyl cellulose to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 20g mouse receiving 0.2 ml, the concentration would be 1 mg/ml).

    • Vortex thoroughly to ensure complete dissolution.

  • Oral Gavage Administration:

    • Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.

    • Attach the gavage needle to the syringe containing the Isoniazid solution.

    • Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert. DO NOT force the needle , as this can cause esophageal or tracheal injury.

    • Once the needle is correctly positioned, slowly administer the drug solution.

    • Gently remove the gavage needle and return the mouse to its cage.

    • Monitor the mouse for any signs of distress.

Protocol 3: Assessment of Treatment Efficacy

This protocol outlines the procedure for determining the bacterial load in the lungs and spleen of treated and untreated mice.

Materials:

  • Dissection tools (scissors, forceps)

  • 70% ethanol for sterilization

  • Sterile PBS with 0.05% Tween 80

  • Tissue homogenizer (e.g., bead beater or mechanical homogenizer)

  • Middlebrook 7H11 agar plates

  • Incubator (37°C)

Procedure:

  • Tissue Harvesting:

    • At predetermined time points during and after treatment, euthanize mice by an approved method (e.g., CO2 inhalation followed by cervical dislocation).

    • Sterilize the thoracic and abdominal areas with 70% ethanol.

    • Aseptically remove the lungs and spleen and place them in separate pre-weighed sterile tubes containing a known volume of PBS with Tween 80.

  • Tissue Homogenization:

    • Weigh the tubes containing the organs to determine the organ weight.

    • Homogenize the tissues until no visible clumps remain.

  • Bacterial Enumeration:

    • Prepare 10-fold serial dilutions of the tissue homogenates in PBS with Tween 80.

    • Plate 100 µl of appropriate dilutions onto 7H11 agar plates in duplicate or triplicate.

    • Incubate the plates at 37°C for 3-4 weeks.

  • Data Analysis:

    • Count the number of colonies on plates with a countable number of CFU (typically 30-300).

    • Calculate the CFU per gram of tissue or per organ.

    • Compare the CFU counts between treated and untreated control groups to determine the efficacy of the treatment. The results are typically expressed as log10 CFU.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment cluster_evaluation Phase 4: Evaluation bact_prep M. tuberculosis Culture Preparation aerosol_inf Aerosol Infection (BSL-3) bact_prep->aerosol_inf mouse_acclim Mouse Acclimatization (6-8 weeks old) mouse_acclim->aerosol_inf confirm_inf Confirm Initial Bacterial Load (24h post-infection) aerosol_inf->confirm_inf Day 1 grouping Randomize into Groups (Control, Treatment) aerosol_inf->grouping Allow infection to establish treatment_start Initiate Treatment (e.g., 2 weeks post-infection) grouping->treatment_start drug_admin Daily Drug Administration (e.g., Oral Gavage) treatment_start->drug_admin Specified Duration endpoints Sacrifice at Timepoints drug_admin->endpoints During & Post-Treatment tissue_harvest Harvest Lungs & Spleen endpoints->tissue_harvest cfu_enum CFU Enumeration tissue_harvest->cfu_enum data_analysis Data Analysis (log10 CFU reduction) cfu_enum->data_analysis

Caption: Experimental workflow for testing anti-tuberculosis agents in a murine model.

References

Application Note: Quantification of Aconiazide in Biological Samples via HPLC-Based Measurement of Isoniazid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantification of Isoniazid, the active metabolite of Aconiazide, in biological samples. This compound is a prodrug of Isoniazid, and due to its rapid conversion, monitoring Isoniazid concentrations is essential for pharmacokinetic studies and therapeutic drug monitoring.[1] This method is applicable for the analysis of plasma and urine samples, providing the necessary sensitivity and selectivity for clinical and research applications. The described protocol, including sample preparation, chromatographic conditions, and validation parameters, is based on established methodologies for Isoniazid analysis.

Introduction

This compound is an antitubercular agent that acts as a prodrug for Isoniazid.[1] Following administration, it is rapidly metabolized to Isoniazid, the pharmacologically active compound. Therefore, the pharmacokinetic profile and therapeutic efficacy of this compound are directly related to the systemic exposure of Isoniazid.[2] Accurate and reliable quantification of Isoniazid in biological matrices is crucial for drug development, clinical trial evaluation, and personalized medicine. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely accessible and reliable technique for this purpose.[3] This document provides a comprehensive protocol for an HPLC-UV based method for the determination of Isoniazid in human plasma and urine.

Experimental Protocols

Materials and Reagents
  • Isoniazid reference standard

  • Internal Standard (e.g., Atenolol or other suitable compound)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Disodium hydrogen phosphate

  • Orthophosphoric acid

  • Trifluoroacetic acid

  • Water (HPLC grade)

  • Human plasma (drug-free)

  • Human urine (drug-free)

Instrumentation
  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions

A summary of the chromatographic conditions is provided in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Mobile Phase Isocratic mixture of 0.01 M Disodium Hydrogen Phosphate Buffer (pH adjusted to 7.0 with Orthophosphoric acid) and Acetonitrile (95:5 v/v)[4]
Flow Rate 1.0 mL/min[4][5]
Column C18 (250 mm x 4.6 mm, 5 µm)[6][7]
Injection Volume 40 µL[4]
Detection Wavelength 265 nm[5]
Run Time Approximately 10 minutes
Sample Preparation: Protein Precipitation for Plasma Samples
  • To 500 µL of plasma sample, add a known concentration of the internal standard.

  • Add 1 mL of methanol or a solution of 10% v/v trifluoroacetic acid to precipitate proteins.[6]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter.[4][6]

  • Inject 40 µL of the filtered supernatant into the HPLC system.[4]

Sample Preparation: Dilution for Urine Samples
  • Thaw urine samples at room temperature.

  • Vortex for 30 seconds.

  • Dilute the urine sample with the mobile phase to bring the expected Isoniazid concentration within the calibration range.

  • Filter the diluted sample through a 0.22 µm syringe filter.

  • Inject the filtered sample into the HPLC system.

Method Validation

The analytical method was validated according to the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines for bioanalytical method validation.[6][8][9] The validation parameters are summarized in Table 2.

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 1.0 - 10.0 µg/mL[4]
Correlation Coefficient (r²) > 0.998[6]
Limit of Detection (LOD) 0.3 µg/mL[4]
Lower Limit of Quantification (LLOQ) 1.0 µg/mL[4]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%[6]
Recovery 89.8% - 96.6%[6]

Stability

Isoniazid stability in biological samples is critical for accurate quantification. Key stability findings are summarized in Table 3.

Table 3: Isoniazid Stability in Human Plasma

ConditionStability
Room Temperature Stable for up to 1 hour.[10] Significant degradation after 4 hours.[10]
4°C Stable for up to 4 hours in whole blood.[10]
-20°C Significant degradation observed within 7 days.[10]
-80°C Stable for at least 6 months.[10]
Post-extraction (in autosampler at 10°C) Stable for up to 72 hours.[10]

Data Presentation

All quantitative data should be recorded and processed using a validated chromatography data system. A calibration curve should be generated for each analytical run by plotting the peak area ratio of Isoniazid to the internal standard against the nominal concentration of the calibration standards. The concentration of Isoniazid in the quality control and unknown samples is then determined from the regression equation of the calibration curve.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis BiologicalSample Biological Sample (Plasma or Urine) AddIS Add Internal Standard BiologicalSample->AddIS Dilution Dilution (for Urine) BiologicalSample->Dilution Precipitation Protein Precipitation (for Plasma) AddIS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Filter Filtration (0.22 µm) Dilution->Filter Centrifuge->Filter HPLC HPLC Injection Filter->HPLC Detection UV Detection HPLC->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the quantification of Isoniazid.

logical_relationship This compound This compound (Prodrug) Metabolism Rapid In-vivo Metabolism This compound->Metabolism Administration Isoniazid Isoniazid (Active Moiety) Metabolism->Isoniazid HPLC_Quant Quantification by HPLC-UV Isoniazid->HPLC_Quant in Biological Sample

Caption: Logical relationship between this compound and Isoniazid quantification.

References

Application Note: Techniques for Assessing Aconiazide Penetration into Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aconiazide, a derivative of the frontline anti-tuberculosis drug Isoniazid (INH), is designed to target Mycobacterium tuberculosis (Mtb) residing within host macrophages. Macrophages, key cells of the innate immune system, are a primary reservoir for Mtb, where the bacteria can persist and evade the host immune response.[1][2] Therefore, the efficacy of this compound is critically dependent on its ability to penetrate the macrophage cell membrane and accumulate at the site of infection, the phagolysosome.

Standard Isoniazid faces challenges in penetrating the waxy granulomas associated with tuberculosis due to its low lipophilicity.[2][3] Strategies to overcome this include the development of more hydrophobic analogues like this compound or the use of targeted drug delivery systems such as nanoparticles and liposomes.[1][4] These approaches aim to enhance uptake by macrophages, increase intracellular drug concentration, and improve therapeutic outcomes.

This application note provides a comprehensive overview of the key techniques used to assess and quantify the penetration of this compound into macrophages. It includes detailed protocols for direct quantification, cellular localization, and functional assessment of intracellular drug activity.

Core Methodologies for Assessing Macrophage Penetration

A multi-faceted approach is essential to fully characterize the uptake and efficacy of this compound in macrophages. The primary methods can be categorized into direct quantification, visualization, and functional assessment.

2.1 Direct Quantification using High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the precise quantification of a drug within a biological matrix. It involves the physical separation and lysis of macrophages, followed by extraction of the intracellular contents and analysis of the drug concentration.

  • Principle: After incubating macrophages with this compound, the cells are washed to remove extracellular drug and then lysed. The drug is extracted from the cell lysate and its concentration is measured by HPLC, typically with UV or mass spectrometry detection.

  • Application: Provides an absolute measure of the average intracellular drug concentration across a cell population.

  • Advantages: High sensitivity, specificity, and excellent for comparing the uptake of different drug formulations.[4]

  • Disadvantages: Destructive method that provides an average concentration and no information on subcellular distribution.

2.2 Visualization using Confocal Laser-Scanning Microscopy

Confocal microscopy allows for the visualization of fluorescently-labeled this compound or its carrier system within macrophages, providing critical information on subcellular localization.

  • Principle: A fluorescent tag is attached to this compound or its delivery vehicle (e.g., FITC-labeled nanoparticles). Macrophages are treated with the labeled compound, fixed, and imaged. Confocal microscopy provides high-resolution optical sections, enabling the 3D reconstruction of the cell and localization of the drug.

  • Application: Determines if this compound or its carrier enters the cell and where it localizes (e.g., cytoplasm, phagosomes). Co-localization studies with fluorescent Mtb can confirm the drug reaches its target.[4][5]

  • Advantages: Provides direct visual evidence of cellular uptake and subcellular distribution.[6]

  • Disadvantages: Requires fluorescent labeling which may alter the drug's properties; quantification can be complex.

2.3 High-Throughput Quantification using Flow Cytometry

Flow cytometry enables the rapid analysis of a large number of individual cells, providing quantitative data on drug uptake at the single-cell level.

  • Principle: Similar to microscopy, this technique requires a fluorescently-labeled this compound or carrier. After incubation, cells are harvested and analyzed by a flow cytometer. The instrument measures the fluorescence intensity of thousands of individual cells.

  • Application: Quantifies the percentage of cells that have taken up the drug and the relative amount of drug per cell.[4][7]

  • Advantages: High-throughput analysis of a large cell population, providing statistically robust data on uptake heterogeneity.

  • Disadvantages: Requires fluorescent labeling and does not provide information on subcellular localization.

2.4 Functional Assessment via Intracellular Viability (CFU Assay)

The Colony Forming Unit (CFU) assay is the gold standard for determining the bactericidal activity of an antimicrobial agent. It serves as an indirect but functionally crucial measure of effective drug penetration.

  • Principle: Macrophages are infected with Mtb and then treated with this compound. At various time points, the macrophages are lysed, and the lysate is plated on solid growth medium. The number of viable bacteria is determined by counting the resulting colonies after incubation.[4][5]

  • Application: Measures the functional consequence of this compound penetration—its ability to kill intracellular mycobacteria.

  • Advantages: Directly measures the therapeutic efficacy of the drug in a relevant biological context.

  • Disadvantages: Labor-intensive, slow (requires weeks for Mtb colony growth), and does not directly measure drug concentration.[5]

Data Presentation

Quantitative data from these experiments should be organized for clear comparison.

Table 1: Intracellular this compound Concentration as Determined by HPLC

FormulationTreatment Concentration (µg/mL)Incubation Time (hours)Intracellular Concentration (ng/10^6 cells)
This compound Solution10445.2 ± 5.1
This compound-PLGA-NPs104189.6 ± 15.3
Mannosylated NPs104450.1 ± 25.8
Untreated Control04< 1.0

Table 2: Functional Efficacy of this compound Formulations in Mtb-Infected Macrophages

FormulationTreatment Concentration (µg/mL)Log10 CFU/mL (Day 0)Log10 CFU/mL (Day 5)Log Reduction
Infected Control05.05 ± 0.086.12 ± 0.11-1.07
This compound Solution1.05.02 ± 0.064.55 ± 0.090.47
This compound-PLGA-NPs1.05.08 ± 0.053.15 ± 0.121.93
Mannosylated NPs1.05.04 ± 0.072.01 ± 0.153.03

Experimental Workflows and Pathways

Visualizing the experimental process and underlying biological pathways is crucial for understanding the assessment strategy.

G cluster_prep Preparation cluster_analysis Analysis cluster_direct Direct Measurement cluster_visual Visualization cluster_functional Functional Outcome cluster_data Data Interpretation Culture 1. Culture Macrophages (e.g., THP-1, BMDM) Infect 2. Infect with M. tuberculosis (for CFU Assay) Culture->Infect Treat 3. Treat with this compound Formulations Infect->Treat Wash_Lyse 4a. Wash & Lyse Cells Treat->Wash_Lyse Wash_Fix 4b. Wash & Fix Cells Treat->Wash_Fix Wash_Lyse_CFU 4c. Wash, Lyse & Plate Treat->Wash_Lyse_CFU HPLC 5a. HPLC Analysis Wash_Lyse->HPLC Quant Intracellular Concentration HPLC->Quant Microscopy 5b. Confocal Microscopy Wash_Fix->Microscopy Local Subcellular Localization Microscopy->Local CFU 5c. Colony Forming Unit (CFU) Count Wash_Lyse_CFU->CFU Efficacy Bactericidal Efficacy CFU->Efficacy

Caption: General experimental workflow for assessing this compound penetration.

G center_node Comprehensive Assessment of This compound Macrophage Penetration q1 How much drug gets inside? center_node->q1 q2 Where does the drug go? center_node->q2 q3 Does the drug work intracellularly? center_node->q3 t1 HPLC / Flow Cytometry (Quantitative Data) q1->t1 answers t2 Confocal Microscopy (Qualitative/Imaging Data) q2->t2 answers t3 CFU Assay (Functional Data) q3->t3 answers

Caption: Logical relationship between experimental questions and techniques.

G cluster_cell Macrophage Receptor Mannose Receptor Phagosome Phagosome Receptor->Phagosome Internalization Phagolysosome Phagolysosome (Drug Release) Phagosome->Phagolysosome Lysosome Lysosome (Acidic pH) Lysosome->Phagolysosome Fusion Drug Free this compound Phagolysosome->Drug Release NP Mannosylated This compound Nanoparticle NP->Receptor Binding

Caption: Pathway for targeted nanoparticle uptake and intracellular release.

Experimental Protocols

Protocol 1: Macrophage Culture and Drug Treatment

This protocol describes the basic setup for treating macrophage cell lines (e.g., THP-1) or primary macrophages with this compound formulations.

  • Cell Seeding: Seed macrophages (e.g., PMA-differentiated THP-1 cells) in appropriate well plates (e.g., 12-well or 24-well plates) at a density of 5 x 10^5 cells/mL and allow them to adhere overnight at 37°C in a 5% CO2 incubator.[4]

  • Preparation of Drug: Prepare stock solutions of this compound and its formulations in a suitable solvent (e.g., DMSO or water). Dilute to the final desired concentrations in complete cell culture medium.

  • Treatment: Remove the old medium from the adhered macrophages and replace it with the medium containing the this compound formulations. Include an "untreated" control (medium with vehicle only).

  • Incubation: Incubate the cells for the desired time period (e.g., 1, 4, or 24 hours) at 37°C and 5% CO2.

  • Washing: After incubation, aspirate the drug-containing medium. Wash the cell monolayer three times with ice-cold Phosphate-Buffered Saline (PBS) to remove all extracellular drug. This step is critical for accuracy.

  • Cell Processing: Proceed immediately to the specific protocol for analysis (HPLC, Microscopy, or CFU).

Protocol 2: Quantification of Intracellular this compound by HPLC

This protocol details the steps for extracting and quantifying this compound from macrophages following treatment.

  • Cell Lysis: After the final PBS wash (from Protocol 1, Step 5), add 200 µL of 1% Saponin or a similar lysis buffer to each well.[4] Incubate for 10-15 minutes at 37°C to ensure complete cell lysis.

  • Harvesting: Scrape the wells to detach any remaining cellular material and collect the entire volume of the lysate into a microcentrifuge tube.

  • Protein Precipitation/Drug Extraction: Add an equal volume of cold acetonitrile or methanol to the lysate to precipitate proteins and extract the drug. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Sample Collection: Carefully collect the supernatant, which contains the extracted this compound, and transfer it to a new tube.

  • Analysis: Analyze the samples by a validated HPLC method.[4] Calculate the drug concentration using a standard curve prepared in a matrix similar to the cell lysate.

  • Normalization: Express the final data as the amount of drug per number of cells (e.g., ng/10^6 cells). Determine the cell number from a parallel well counted using a hemocytometer or automated cell counter.

Protocol 3: Visualization of Macrophage Uptake by Confocal Microscopy

This protocol is for preparing macrophage samples for imaging after treatment with a fluorescently-labeled this compound formulation.

  • Cell Culture: Seed macrophages on glass coverslips placed inside the wells of a culture plate.

  • Treatment: Treat cells with the fluorescently-labeled this compound formulation as described in Protocol 1.

  • Washing: After incubation, wash the cells three times with PBS.

  • Fixation: Fix the cells by adding 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization (Optional): If staining intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Stain the cell nuclei with DAPI (4′,6-diamidino-2-phenylindole) to visualize the cell location.[4] Phalloidin can be used to stain the actin cytoskeleton and outline the cell shape.

  • Mounting: Wash the coverslips with PBS and mount them onto microscope slides using an appropriate mounting medium.

  • Imaging: Acquire images using a confocal laser-scanning microscope. Use separate laser lines to excite the different fluorophores (e.g., for the labeled drug, DAPI, and any labeled mycobacteria) and capture the emission in separate channels to avoid bleed-through.

Protocol 4: Assessment of Intracellular Mycobacterial Viability (CFU Assay)

This protocol measures the ability of this compound to kill Mtb within infected macrophages.

  • Infection: Culture macrophages as described in Protocol 1. Infect the adhered macrophages with Mtb (e.g., H37Rv strain) at a Multiplicity of Infection (MOI) of 1 (1 bacterium per macrophage) for 4 hours.[4]

  • Removal of Extracellular Bacteria: After the 4-hour phagocytosis period, wash the cells twice with pre-warmed PBS to remove extracellular bacteria.[7]

  • Drug Treatment: Add fresh medium containing the desired concentrations of this compound formulations to the infected cells.

  • Incubation: Incubate for the desired duration (e.g., 3 to 7 days). A "Day 0" control plate should be processed immediately after washing to establish the initial infection level.

  • Cell Lysis: At the end of the incubation period, wash the cells with PBS and lyse them with 200 µL of 1% Saponin in sterile water.[4]

  • Plating: Prepare serial 10-fold dilutions of the cell lysate in a suitable broth (e.g., 7H9). Plate the dilutions onto solid agar plates (e.g., 7H10 or 7H11).

  • Incubation and Counting: Incubate the plates at 37°C for 3-4 weeks. Count the number of colonies on plates that have a countable number (30-300 colonies) and calculate the CFU/mL for the original lysate.

  • Data Analysis: Compare the CFU counts from treated samples to the untreated control to determine the reduction in bacterial viability.

References

Application of Aconiazide in Studies of Latent Tuberculosis Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconiazide is a prodrug of isoniazid (INH), one of the most critical first-line antibiotics for the treatment of both active and latent tuberculosis (TB) infection. Upon administration, this compound is metabolized to isoniazid, which then exerts its antimycobacterial effect. While this compound was developed with the aim of reducing the toxicity associated with isoniazid, studies have shown that it results in lower bioavailability of the active compound.[1] These application notes provide a comprehensive overview of the use of this compound and its active form, isoniazid, in the research of latent tuberculosis infection (LTBI).

Latent TB is a state of persistent immune response to stimulation by Mycobacterium tuberculosis (Mtb) antigens without evidence of clinically manifest active TB. Individuals with LTBI represent a significant reservoir for potential reactivation and transmission of the disease. Therefore, the study of drugs effective against latent Mtb is a global health priority.

Mechanism of Action of Isoniazid

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2][3][4] Once activated, isoniazid forms a covalent adduct with NAD+, which in turn inhibits the enoyl-acyl carrier protein reductase (InhA).[2][3][4] The inhibition of InhA disrupts the synthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to bacterial cell death.[2][3][4] This mechanism is particularly effective against actively replicating mycobacteria.

G cluster_Mtb Mycobacterium tuberculosis Cell This compound This compound (Prodrug) Isoniazid Isoniazid (INH) This compound->Isoniazid Metabolism Activated_INH Activated INH Radical Isoniazid->Activated_INH Activation by KatG KatG (Catalase-Peroxidase) KatG->Activated_INH INH_NAD_Adduct INH-NAD Adduct Activated_INH->INH_NAD_Adduct binds to NAD NAD+ NAD->INH_NAD_Adduct InhA InhA (Enoyl-ACP Reductase) INH_NAD_Adduct->InhA Inhibits Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Essential for Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Synthesis->Cell_Wall Component of Bacterial_Death Bacterial Cell Death Mycolic_Acid_Synthesis->Bacterial_Death Inhibition leads to

Mechanism of Action of Isoniazid

Quantitative Data

The efficacy of isoniazid, the active form of this compound, has been extensively studied in both preclinical and clinical settings for the treatment of latent TB infection.

Table 1: Preclinical Efficacy of Isoniazid in Animal Models of Latent TB
Animal ModelM. tuberculosis StrainTreatment RegimenEfficacy EndpointResultsReference
Mouse (BALB/c)H37RvINH (10 mg/kg) daily for 8 weeksReduction in lung CFUSignificant reduction in bacterial load compared to untreated controls[5]
Mouse (C3HeB/FeJ)H37RvINH (25 mg/kg) daily for 4 weeksReduction in lung CFUSignificant reduction in bacterial load, comparable to moxifloxacin[6]
Mouse (CD-1)ErdmanINH (25 mg/kg) 5 days/week for 4 weeksReduction in lung and spleen CFUNo significant difference between 25 mg/kg and 100 mg/kg doses
Table 2: Clinical Efficacy of Isoniazid in Latent TB Infection
Study PopulationTreatment RegimenComparatorEfficacy EndpointProtective EfficacyReference
HIV-negative adults with fibrotic pulmonary lesionsINH daily for 6 monthsPlaceboPrevention of active TB65%
HIV-negative adults with fibrotic pulmonary lesionsINH daily for 12 monthsPlaceboPrevention of active TB75%
HIV-positive individuals with positive TSTINH daily for 6-12 monthsPlaceboPrevention of active TB64%
Table 3: In Vitro Activity of Isoniazid against M. tuberculosis
M. tuberculosis StrainAssay MethodMIC50 (µg/mL)MIC90 (µg/mL)Reference
Drug-susceptible clinical isolatesMicrodilution0.03 - 0.060.06 - 0.12[7]
MDR clinical isolatesResazurin Microtiter Assay>4>4

Experimental Protocols

In Vitro Model: The Wayne Model of Non-Replicating Persistence

The Wayne model simulates the gradual oxygen depletion experienced by M. tuberculosis within a granuloma, leading to a state of non-replicating persistence (NRP).

Objective: To evaluate the activity of this compound (as isoniazid) against non-replicating M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv

  • Dubos Tween Albumin Broth

  • Screw-cap tubes (17x100 mm) with a headspace ratio of 0.5

  • This compound/Isoniazid

  • Methylene blue (1.5 µg/mL) as an indicator of anaerobiosis

  • 7H11 agar plates

Protocol:

  • Inoculate M. tuberculosis H37Rv into Dubos broth and grow to mid-log phase (OD600 of 0.3-0.5).

  • Dilute the culture 1:100 into fresh Dubos broth.

  • Dispense 7 mL of the diluted culture into screw-cap tubes.

  • Add methylene blue to a final concentration of 1.5 µg/mL to monitor oxygen depletion (optional).

  • Incubate the tubes with slow stirring (120 rpm) at 37°C.

  • After 7-10 days, the culture will enter NRP Stage 1 (microaerophilic), and after approximately 21 days, it will enter NRP Stage 2 (anaerobic), indicated by the decolorization of methylene blue.

  • Add this compound/isoniazid at the desired concentrations to the NRP cultures.

  • Incubate for a further 7 days.

  • Serially dilute the cultures and plate on 7H11 agar to determine the colony-forming units (CFU/mL).

  • Calculate the reduction in CFU/mL compared to untreated controls.

In Vivo Model: The Cornell Model of Latent Tuberculosis

The Cornell model uses a combination of infection and antibiotic treatment to establish a paucibacillary latent state in mice.

Objective: To evaluate the efficacy of this compound (as isoniazid) in preventing the reactivation of latent TB in a murine model.

Materials:

  • BALB/c mice (6-8 weeks old)

  • M. tuberculosis H37Rv

  • Isoniazid (INH) and Pyrazinamide (PZA)

  • This compound for the treatment phase

  • Immunosuppressive agent (e.g., dexamethasone)

  • 7H11 agar plates

Protocol:

  • Infect mice intravenously with ~106 CFU of M. tuberculosis H37Rv.

  • Beginning 24 hours post-infection, administer INH (25 mg/kg) and PZA (150 mg/kg) in the drinking water for 8-12 weeks to clear the active infection and establish a latent state.

  • Confirm the establishment of latency by sacrificing a subset of mice and plating lung and spleen homogenates on 7H11 agar. No colonies should be observed after 6-8 weeks of incubation.

  • Divide the remaining mice into treatment and control groups.

  • Administer this compound at the desired dose to the treatment group for a specified duration (e.g., 4-12 weeks). The control group receives a placebo.

  • Following the treatment period, induce reactivation of TB by administering an immunosuppressive agent like dexamethasone.

  • At various time points post-immunosuppression, sacrifice mice from both groups.

  • Homogenize lungs and spleens and plate serial dilutions on 7H11 agar to determine the bacterial load (CFU).

  • Compare the CFU counts between the this compound-treated and control groups to assess the efficacy in preventing reactivation.

Experimental Workflows and Logical Relationships

Workflow for In Vitro Screening of Anti-TB Compounds

G cluster_workflow In Vitro Anti-TB Drug Screening Workflow Start Compound Library Primary_Screen Primary Screen (e.g., MIC against replicating Mtb) Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen (e.g., Wayne Model against non-replicating Mtb) Hit_Identification->Secondary_Screen Active Compounds In_Vivo_Testing In Vivo Animal Model Testing Cytotoxicity_Assay Cytotoxicity Assay (e.g., against macrophage cell line) Secondary_Screen->Cytotoxicity_Assay Lead_Selection Lead Compound Selection Cytotoxicity_Assay->Lead_Selection Lead_Selection->In_Vivo_Testing Promising Leads

Workflow for In Vitro Drug Screening
Logical Flow of the Cornell Model for Latent TB Studies

G cluster_cornell Cornell Model Experimental Flow Infection Infection of Mice (M. tuberculosis H37Rv) Antibiotic_Treatment Antibiotic Treatment (INH + PZA) Infection->Antibiotic_Treatment Establish_Latency Establishment of Latent State (Paucibacillary) Antibiotic_Treatment->Establish_Latency Drug_Evaluation Evaluation of Test Compound (e.g., this compound) Establish_Latency->Drug_Evaluation Immunosuppression Induction of Reactivation (e.g., Dexamethasone) Drug_Evaluation->Immunosuppression Efficacy_Assessment Assessment of Efficacy (CFU enumeration in lungs/spleen) Immunosuppression->Efficacy_Assessment

Cornell Model Experimental Flow

Conclusion

This compound, through its conversion to isoniazid, remains a cornerstone in the study and treatment of latent tuberculosis infection. The experimental models and protocols outlined in these application notes provide a framework for researchers to evaluate the efficacy of this compound and other novel compounds against the persistent, non-replicating form of M. tuberculosis. A thorough understanding of its mechanism of action and quantitative efficacy is crucial for the development of improved therapeutic strategies to eradicate latent TB and ultimately control the global tuberculosis epidemic.

References

Preparing Aconiazide Formulations for In Vivo Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Aconiazide is a derivative of the frontline anti-tuberculosis drug Isoniazid. As of this writing, specific literature detailing the preparation of this compound formulations for in vivo research is scarce. The following application notes and protocols are therefore based on established methods for the formulation of Isoniazid. Researchers should consider these as a starting point and may need to optimize the protocols for this compound based on its specific physicochemical properties, such as solubility and stability.

Introduction

This compound, an acylated derivative of Isoniazid, is a compound of interest in tuberculosis research.[1] Proper formulation is critical for achieving desired pharmacokinetic and pharmacodynamic profiles in preclinical in vivo studies. The choice of formulation depends on the research objectives, the desired route of administration (e.g., oral, parenteral, pulmonary), and the required dosing regimen. This document provides detailed protocols for preparing various this compound formulations suitable for animal research, based on methodologies developed for Isoniazid.

Data Presentation: Formulation Parameters for Isoniazid

The following tables summarize quantitative data from studies on Isoniazid formulations, which can serve as a reference for developing this compound formulations.

Table 1: Solubility of Isoniazid in Various Solvents

Solvent SystemTemperature (°C)Solubility (mg/mL)Reference
Water25125[2]
Water (pH 6.56)37152.02[2]
Water (pH 1.2)37174[2]
Water (pH 4.5)37161[2]
Water (pH 6.8)37153[2]
PEG 200 (Pure)45~290 (estimated from graph)[3]
PEG 200 + Water (1:1)25~150 (estimated from graph)[3]

Table 2: Example Compositions of Isoniazid Formulations

Formulation TypeCore ComponentsKey Excipients/CarriersDrug-to-Carrier Ratio (w/w)Reference
Dry Powder for InhalationIsoniazidTrehalose, Mannose, Lactose1:1.67[4]
Dry Powder for InhalationIsoniazidL-leucine (5%)N/A
MicrospheresIsoniazidPolycaprolactone1:1 to 1:4[3]
NanoparticlesIsoniazid, RifampicinBovine Serum Albumin (BSA), Polylactic acid (PLA)N/A
Modified Release TabletsIsoniazidHydroxypropylmethylcellulose (HPMC)Varied[5]

Experimental Protocols

Protocol 1: Preparation of a Simple Aqueous Solution for Parenteral Administration

This protocol is suitable for subcutaneous (SC) or intraperitoneal (IP) injection in small laboratory animals.

Materials:

  • This compound powder

  • Sterile Water for Injection or 0.9% Saline

  • 0.1 N Hydrochloric Acid (HCl) and 0.1 N Sodium Hydroxide (NaOH) for pH adjustment (optional)

  • Sterile 0.22 µm syringe filters

  • Sterile vials

Procedure:

  • Determine the required concentration of this compound based on the desired dose and injection volume for the animal model.

  • Weigh the appropriate amount of this compound powder in a sterile container.

  • Add a portion of the sterile vehicle (Water for Injection or Saline) and vortex or sonicate to dissolve the compound. Isoniazid, the parent compound, is soluble in water.[2]

  • If necessary, add a few drops of 0.1 N HCl to aid dissolution, followed by neutralization with 0.1 N NaOH to a physiologically compatible pH (around 7.0-7.4).[3] Monitor the pH using a calibrated pH meter.

  • Once fully dissolved, add the remaining vehicle to reach the final volume.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Store the prepared solution appropriately. For Isoniazid, aqueous solutions are more stable at pH 6 than at pH 3.[6] It is recommended to store at 4°C in the dark and use within a short period.[7]

Protocol 2: Preparation of a Suspension for Oral Gavage

This protocol is for preparing a uniform suspension when this compound has limited solubility in the desired vehicle or for sustained release studies.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in water, or a commercially available suspension vehicle)

  • Mortar and pestle or homogenizer

  • Sterile water

Procedure:

  • Prepare the suspension vehicle (e.g., dissolve 0.5 g of CMC in 100 mL of sterile water).

  • Weigh the required amount of this compound powder.

  • Triturate the powder in a mortar with a small amount of the vehicle to form a smooth paste. This step is crucial to break down aggregates.

  • Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.

  • Alternatively, use a homogenizer for a more uniform particle size distribution.

  • Store the suspension in a tightly sealed container at 4°C. Shake well before each administration to ensure uniform dosing.

Protocol 3: Preparation of Polymer-Based Nanoparticles for Controlled Release

This protocol describes a method for encapsulating this compound in biodegradable polymer nanoparticles, such as those made from PLGA-PEG-PLGA, using a double emulsion (w/o/w) solvent evaporation technique. This method is suitable for achieving sustained drug release.[8]

Materials:

  • This compound

  • PLGA-PEG-PLGA triblock copolymer

  • Dichloromethane (DCM) or Chloroform (organic solvent)

  • Polyvinyl alcohol (PVA) or another suitable surfactant

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator or high-speed homogenizer

  • Centrifuge

Procedure:

  • Primary Emulsion (w/o):

    • Dissolve a specific amount of this compound in a small volume of deionized water to create the internal aqueous phase.

    • Dissolve the PLGA-PEG-PLGA copolymer in an organic solvent (e.g., DCM) to create the oil phase.

    • Add the internal aqueous phase to the oil phase and sonicate at high power to form a stable water-in-oil (w/o) primary emulsion.[8]

  • Secondary Emulsion (w/o/w):

    • Prepare an aqueous solution of a surfactant, such as PVA (e.g., 2% w/v).

    • Add the primary emulsion to the PVA solution under continuous stirring or homogenization to form the water-in-oil-in-water (w/o/w) double emulsion.[8]

  • Solvent Evaporation:

    • Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing:

    • Collect the nanoparticles by centrifugation at high speed.

    • Wash the nanoparticle pellet multiple times with deionized water to remove residual PVA and unencapsulated drug.

    • Resuspend the final nanoparticle pellet in a suitable vehicle (e.g., sterile water or PBS) for in vivo administration.

  • Characterization (Recommended):

    • Determine particle size, polydispersity index, and zeta potential using dynamic light scattering.

    • Assess drug loading and encapsulation efficiency using a validated analytical method (e.g., HPLC).

    • Examine nanoparticle morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).[8]

Mandatory Visualizations

G cluster_0 Protocol 1: Aqueous Solution Preparation weigh Weigh this compound dissolve Dissolve in Sterile Vehicle (Water/Saline) weigh->dissolve ph_adjust Adjust pH (optional) (HCl/NaOH) dissolve->ph_adjust qs Add Vehicle to Final Volume ph_adjust->qs filter Sterile Filter (0.22 µm) qs->filter store Store at 4°C filter->store

Caption: Workflow for preparing a simple aqueous this compound solution.

G cluster_1 Protocol 2: Oral Suspension Preparation weigh_drug Weigh this compound triturate Triturate Drug with Small Amount of Vehicle weigh_drug->triturate prepare_vehicle Prepare Suspension Vehicle (e.g., 0.5% CMC) prepare_vehicle->triturate mix Gradually Add Remaining Vehicle with Mixing triturate->mix homogenize Homogenize (optional) mix->homogenize store_susp Store at 4°C (Shake before use) homogenize->store_susp

Caption: Workflow for preparing an oral this compound suspension.

G cluster_2 Protocol 3: Nanoparticle Formulation (w/o/w Emulsion) dissolve_drug Dissolve this compound in Water (Internal Phase) primary_emulsion Form Primary Emulsion (w/o) (Sonication) dissolve_drug->primary_emulsion dissolve_poly Dissolve Polymer in Organic Solvent (Oil Phase) dissolve_poly->primary_emulsion secondary_emulsion Form Secondary Emulsion (w/o/w) (Homogenization) primary_emulsion->secondary_emulsion pva_sol Prepare Surfactant Solution (e.g., PVA in Water) pva_sol->secondary_emulsion evaporation Solvent Evaporation secondary_emulsion->evaporation collection Collect & Wash Nanoparticles (Centrifugation) evaporation->collection resuspend Resuspend in Vehicle collection->resuspend

Caption: Workflow for preparing this compound-loaded nanoparticles.

References

Application Notes and Protocols for the Spectroscopic Analysis of Isoniazid and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoniazid (INH), a primary antitubercular drug, undergoes extensive metabolism in the body, leading to various metabolites that can influence its efficacy and contribute to toxicity.[1] Accurate and reliable analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing patient adherence. This document provides detailed application notes and protocols for the analysis of isoniazid and its principal metabolites—Acetylisoniazid (AcINH), Isonicotinic acid (INA), Hydrazine (Hz), and Acetylhydrazine (AcHz)—using various spectroscopic techniques.

Metabolic Pathway of Isoniazid

Isoniazid is primarily metabolized in the liver and intestines through two main pathways: acetylation and hydrolysis.[2][3] The N-acetyltransferase 2 (NAT2) enzyme acetylates isoniazid to form N-acetylisoniazid (AcINH).[4][5] Both INH and AcINH can be hydrolyzed by amidases to produce isonicotinic acid (INA) and either hydrazine (Hz) or acetylhydrazine (AcHz), respectively.[1][3][5] Hydrazine can be further acetylated to AcHz, which can then be converted to diacetylhydrazine.[3] The metabolites, particularly hydrazine and acetylhydrazine, are implicated in isoniazid-induced hepatotoxicity.[1]

G Metabolic Pathway of Isoniazid INH Isoniazid (INH) AcINH Acetylisoniazid (AcINH) INH->AcINH NAT2 INA Isonicotinic Acid (INA) INH->INA Amidase Hz Hydrazine (Hz) INH->Hz Amidase AcINH->INA Amidase AcHz Acetylhydrazine (AcHz) AcINH->AcHz Amidase Hz->AcHz NAT2 DiAcHz Diacetylhydrazine (DiAcHz) AcHz->DiAcHz NAT2

Caption: Metabolic conversion of Isoniazid (INH) to its major metabolites.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective method for the quantification of isoniazid in bulk and pharmaceutical dosage forms. The analysis can be performed directly by measuring the absorbance of the pyridine ring or after derivatization to enhance sensitivity and shift the absorption maximum to the visible region, reducing interference.

Protocol 1.1: Direct UV Spectrophotometry
  • Standard Preparation: Prepare a stock solution of Isoniazid (e.g., 1000 µg/mL) in distilled water or methanol.[6][7] From this, prepare a series of standard solutions with concentrations ranging from 1-50 µg/mL.[7][8]

  • Sample Preparation: For tablets, weigh and powder twenty tablets. Dissolve a quantity of powder equivalent to a known amount of Isoniazid in distilled water, sonicate to dissolve, and filter. Dilute the filtrate to a suitable concentration within the calibration range.[6]

  • Measurement: Record the absorbance of the standard and sample solutions against a solvent blank.

  • Quantification: Determine the concentration of Isoniazid in the sample by comparing its absorbance to the calibration curve generated from the standard solutions.

Protocol 1.2: Visible Spectrophotometry via Derivatization

This method is based on the condensation reaction of the hydrazide group of isoniazid with an aldehyde, such as p-dimethylaminobenzaldehyde (PDAB) or cinnamaldehyde, to form a colored Schiff's base.[6][9]

  • Reagent Preparation: Prepare a 2% (v/v) solution of the derivatizing agent (e.g., PDAB) in ethanol containing a small amount of concentrated HCl.[6]

  • Standard & Sample Preparation: Prepare Isoniazid standards and samples as described in Protocol 1.1.

  • Reaction: To a fixed volume of each standard and sample solution in a volumetric flask, add a specified volume of the derivatizing reagent.

  • Measurement: Allow the color to develop for a specified time (e.g., 5-20 minutes).[10] Measure the absorbance at the wavelength of maximum absorption (λmax) of the colored complex against a reagent blank.

  • Quantification: Plot a calibration curve of absorbance versus concentration for the standards and determine the concentration of the unknown sample.

Data Presentation: UV-Vis Spectrophotometric Parameters
MethodSolvent/Reagentλmax (nm)Application Notes
Direct MeasurementWater262 - 266Simple and rapid for pure drug and formulations.[9][11][12]
Direct MeasurementMethanol263Used for simultaneous determination with other drugs like Rifampicin.[7]
Derivatization (PDAB)p-dimethylaminobenzaldehyde/HCl395Forms a stable yellow chromogen; suitable for dosage forms.[6]
Derivatization (Salicylaldehyde)Salicylaldehyde405Forms an imine adduct.[10]
Derivatization (Cinnamaldehyde)cis-Cinnamaldehyde / Boric Acid364Forms a yellow Schiff's base without needing solvent extraction.[9]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique for the simultaneous determination of isoniazid and its metabolites in biological fluids and pharmaceutical products due to its high resolution and sensitivity.[12]

Protocol 2.1: HPLC-UV Analysis of Isoniazid and Metabolites
  • Chromatographic System: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm), and an autosampler.[13][14]

  • Mobile Phase Preparation: Prepare the mobile phase, which is typically a mixture of an aqueous buffer (e.g., 0.01 M disodium hydrogen phosphate or potassium dihydrogen phosphate, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).[13][15] Filter and degas the mobile phase before use.

  • Standard Preparation: Prepare stock solutions of Isoniazid and its available metabolites in the mobile phase or a suitable solvent. Prepare working standards by serial dilution.

  • Sample Preparation (Plasma): To a plasma sample, add an internal standard. Precipitate proteins by adding an equal volume of acetonitrile, vortex, and centrifuge.[5] Evaporate the supernatant and reconstitute the residue in the mobile phase.

  • Injection and Analysis: Set the flow rate (e.g., 1.0 mL/min) and the detector wavelength.[11][15] Inject a fixed volume (e.g., 20 µL) of the prepared standards and samples.[13]

  • Quantification: Identify and quantify the analytes based on their retention times and peak areas relative to the calibration curves.

Data Presentation: HPLC-UV Method Parameters
Analyte(s)ColumnMobile PhaseFlow Rate (mL/min)Detection λ (nm)Retention Time (min)
IsoniazidC185.3% Ethanol, 93.7% Water, 1% Acetic Acid1.0265~2.2
Isoniazid, Rifampicin, PyrazinamideC18Phosphate Buffer (pH 7) : Acetonitrile (Gradient)1.0264~5.4 (INH)
Isoniazid, RifampicinC18Methanol + Water (0.1% OPA) pH 4.2 with TEA (72:28 v/v)1.0283~5.7 (INH)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying drugs and metabolites in complex biological matrices like plasma and urine due to its exceptional sensitivity and specificity.[5][16]

Protocol 3.1: LC-MS/MS Bioanalytical Method
  • Sample Preparation (Urine/Plasma):

    • Thaw samples at room temperature.

    • To 100 µL of sample, add an internal standard solution (e.g., Isoniazid-d4, Acetylisoniazid-d4).[16][17]

    • Perform Solid Phase Extraction (SPE) or liquid-liquid extraction for cleanup. Alternatively, use a simple protein precipitation with an organic solvent like acetonitrile.[5]

    • Evaporate the extracted solvent and reconstitute the residue in the mobile phase.[5]

  • LC Separation:

    • Use a suitable analytical column, such as an Atlantis T3 or a C18 column.[5][16]

    • Employ an isocratic or gradient mobile phase, often consisting of water and acetonitrile with an additive like formic acid to promote ionization.

  • MS/MS Detection:

    • Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[16][17]

    • Optimize the mass transitions (precursor ion → product ion) for each analyte and the internal standard in Multiple Reaction Monitoring (MRM) mode.[5]

  • Data Analysis:

    • Integrate the peak areas for each analyte and the internal standard.

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.

    • Determine the concentration of analytes in the quality control and unknown samples using the regression equation from the calibration curve.

Data Presentation: LC-MS/MS Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Example Analytical Range (µg/mL)Matrix
Isoniazid (INH)138.179.1 / 121.10.234 - 30.0Urine
Acetylisoniazid (AcINH)180.1121.1 / 138.10.234 - 30.0Urine
Isonicotinic Acid (INA)124.178.1VariesPlasma
Hydrazine (Hz)135.191.1VariesPlasma
Acetylhydrazine (AcHz)177.191.1VariesPlasma

*Note: Hydrazine and Acetylhydrazine are highly reactive and often require derivatization (e.g., with p-tolualdehyde) prior to analysis to form stable products with distinct m/z values, as shown in the table.[5]

G General Workflow for LC-MS/MS Analysis cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing A Collect Biological Sample (e.g., Plasma, Urine) B Add Deuterated Internal Standard (e.g., INH-d4) A->B C Sample Cleanup (Protein Precipitation or SPE) B->C D Evaporate & Reconstitute in Mobile Phase C->D E Inject Sample into HPLC D->E F Chromatographic Separation (C18 Column) E->F G Ionization (ESI+) F->G H MRM Detection (QqQ-MS) G->H I Integrate Peak Areas H->I J Generate Calibration Curve (Peak Area Ratio vs. Conc.) I->J K Quantify Analyte Concentration J->K

Caption: A typical bioanalytical workflow for metabolite quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of unknown metabolites.[18][19][20] While less common for routine quantification, it is critical during drug development to confirm the structures of metabolites predicted by mass spectrometry.[18]

Application Note 4.1: Structural Elucidation of Metabolites

When LC-MS/MS analysis suggests the presence of a novel or unexpected metabolite, isolation followed by NMR analysis is required for unambiguous structure confirmation. High-field NMR (e.g., 700 MHz) with a cryoprobe allows for the analysis of very small amounts of purified material (10-30 µg).[18]

Protocol 4.2: General Steps for NMR Analysis
  • Isolation: Isolate the metabolite of interest from a biological matrix (e.g., pooled urine or plasma from dosed subjects) using preparative HPLC.

  • Sample Preparation: Lyophilize the purified fraction to remove solvents. Dissolve the purified metabolite in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄).

  • Data Acquisition: Acquire a standard set of 1D and 2D NMR spectra.

    • 1D: ¹H NMR to identify proton environments.

    • 2D:

      • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings.[18]

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹H-¹³C).[18]

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is key for piecing together the molecular structure.[18]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.[18]

  • Structure Determination: Interpret the complete set of NMR spectra to assemble the chemical structure of the metabolite, confirming connectivity and stereochemistry.

References

Application Notes and Protocols for Aconiazide Efficacy Studies in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconiazide, a derivative of isoniazid (INH), is a promising anti-tuberculosis agent. Understanding its efficacy in preclinical animal models is a critical step in the drug development pipeline. These application notes provide detailed protocols for conducting efficacy studies of this compound in established murine models of Mycobacterium tuberculosis (Mtb) infection. The protocols are designed to be robust, reproducible, and adaptable to specific research questions.

This compound is a prodrug that, like isoniazid, requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3][4] Once activated, it forms a reactive species that, in the presence of NADH, creates an adduct.[1][5][6] This this compound-NAD adduct targets and inhibits the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the fatty acid synthase II (FAS-II) system responsible for mycolic acid biosynthesis.[2][4][5][6] The disruption of mycolic acid synthesis compromises the integrity of the mycobacterial cell wall, leading to bacterial cell death.[4][6]

These protocols are intended for use by trained personnel in appropriate biosafety level 3 (BSL-3) facilities. All animal procedures must be performed in accordance with institutional and national guidelines for animal welfare.

Signaling Pathway of this compound Action

The mechanism of action for this compound is believed to be analogous to that of Isoniazid. The following diagram illustrates the key steps in its activation and inhibitory action.

Aconiazide_Pathway cluster_bacterium Mycobacterium tuberculosis This compound This compound (Prodrug) KatG KatG (Catalase-Peroxidase) This compound->KatG Activation Activated_this compound Activated this compound (Isonicotinic Acyl Radical) Aconiazide_NAD This compound-NAD Adduct Activated_this compound->Aconiazide_NAD + NADH KatG->Activated_this compound NADH NADH NADH->Aconiazide_NAD InhA InhA (Enoyl-ACP Reductase) Aconiazide_NAD->InhA Inhibition FAS_II Fatty Acid Synthase II (FAS-II) System InhA->FAS_II Component of Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Catalyzes Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Maintains Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death Disruption leads to

Caption: this compound activation and mechanism of action.

Experimental Protocols

Protocol 1: Acute Murine Model of Tuberculosis for Efficacy Testing

This model is suitable for rapid screening of this compound's bactericidal activity against actively replicating Mtb.

1. Animal Model:

  • Species: BALB/c or C57BL/6 mice, female, 6-8 weeks old.[7][8]

  • Acclimatization: Acclimatize animals for at least 7 days before infection.

2. Infection:

  • Strain: Mycobacterium tuberculosis H37Rv.

  • Infection Route: Low-dose aerosol infection to deliver approximately 50-100 colony-forming units (CFU) per mouse lung.[9][10] Alternatively, intravenous (IV) infection with 10^6 CFU can be used.[11]

  • Verification: At day 1 post-infection, sacrifice a small cohort of mice (n=3) to determine the initial bacterial load in the lungs.[9]

3. Experimental Groups:

  • Group 1: Untreated control (Vehicle).

  • Group 2: Positive control (Isoniazid, e.g., 25 mg/kg).[10]

  • Group 3-5: this compound at various doses (e.g., low, medium, high dose).

  • Group Size: Minimum of 5-8 mice per group per time point.

4. Drug Administration:

  • Route: Oral gavage is a standard method.[7][11] this compound should be formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Frequency: Once daily, 5-6 days a week.[7]

  • Duration: Treatment typically starts 14-20 days post-infection and continues for 2-4 weeks.[7][11]

5. Endpoints and Data Collection:

  • Primary Endpoint: Bacterial burden (CFU) in lungs and spleen at the end of treatment.

  • Procedure:

    • Euthanize mice by an approved method.

    • Aseptically remove lungs and spleen.

    • Homogenize organs in phosphate-buffered saline (PBS) with 0.05% Tween 80.

    • Prepare serial dilutions of the homogenates.

    • Plate dilutions on Middlebrook 7H11 agar supplemented with OADC.

    • Incubate plates at 37°C for 3-4 weeks and count colonies.

  • Secondary Endpoints:

    • Body Weight: Monitor body weight throughout the study as an indicator of drug toxicity and disease progression.[11]

    • Survival: In some models, especially with immunocompromised mice, survival can be a key endpoint.

Protocol 2: Chronic Murine Model of Tuberculosis for Sterilizing Activity

This model assesses the ability of this compound to kill persistent, slow-replicating Mtb, which is crucial for preventing relapse.

1. Animal Model:

  • Species: C3HeB/FeJ mice are recommended as they develop caseous necrotic granulomas similar to human tuberculosis.[12] BALB/c or C57BL/6 mice can also be used.

  • Acclimatization: 7 days.

2. Infection:

  • Strain: M. tuberculosis H37Rv.

  • Infection Route: Low-dose aerosol infection (50-100 CFU).[12]

3. Experimental Groups:

  • Similar to the acute model, including untreated, positive control (e.g., Rifampin or a combination therapy), and this compound groups.

4. Drug Administration:

  • Route and Frequency: As in the acute model.

  • Duration: Treatment is initiated at a later time point (e.g., 6 weeks post-infection) when a chronic infection is established, and continues for a longer duration (e.g., 2-4 months).[12]

5. Endpoints and Data Collection:

  • Bactericidal Activity: Determine CFU in lungs and spleen at various time points during treatment (e.g., after 1, 2, and 4 months).

  • Sterilizing Activity (Relapse Study):

    • After the completion of treatment, hold a cohort of mice for an additional period (e.g., 3 months) without treatment.[12]

    • At the end of this period, determine the CFU in the lungs and spleen.

    • Relapse is defined as the regrowth of bacteria in the organs.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A1 Animal Acclimatization (7 days) B1 Low-Dose Aerosol Infection (50-100 CFU) A1->B1 A2 Mtb Culture Preparation A2->B1 A3 Randomization into Experimental Groups C1 Initiation of Treatment (e.g., Day 14 or Week 6) A3->C1 B2 Confirmation of Initial Bacterial Load (Day 1) B1->B2 B1->C1 C2 Daily Drug Administration (Oral Gavage) C1->C2 C3 Monitoring (Body Weight, Clinical Signs) C2->C3 D5 Relapse Assessment (Chronic Model) C2->D5 Post-treatment (Chronic Model) D1 Euthanasia & Organ Harvest (Lungs, Spleen) C3->D1 D2 Organ Homogenization & Serial Dilution D1->D2 D3 Plating on 7H11 Agar D2->D3 D4 CFU Enumeration (after 3-4 weeks incubation) D3->D4 D5->D1

Caption: General workflow for in vivo efficacy studies.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Bactericidal Activity of this compound in the Acute Infection Model

Treatment GroupDose (mg/kg)Mean Log10 CFU/Lung (± SD)Mean Log10 CFU/Spleen (± SD)Change in Body Weight (%)
Vehicle Control-
Isoniazid25
This compoundLow
This compoundMedium
This compoundHigh

Table 2: Sterilizing Activity of this compound in the Chronic Infection Model (Relapse Study)

Treatment GroupDose (mg/kg)Duration (months)Mean Log10 CFU/Lung at End of Treatment (± SD)Number of Relapsed Mice / Total Mice (%)
Untreated--N/A
Isoniazid + Rifampin25 + 102
This compoundMedium2
This compoundHigh2
This compoundHigh4

Conclusion

These detailed application notes and protocols provide a comprehensive framework for evaluating the in vivo efficacy of this compound against Mycobacterium tuberculosis. Adherence to these standardized methods will facilitate the generation of high-quality, comparable data, which is essential for the continued development of new anti-tuberculosis therapies. Researchers should adapt these protocols based on their specific hypotheses and available resources, while ensuring the ethical and humane treatment of all animals.

References

Troubleshooting & Optimization

How to improve the aqueous solubility of Aconiazide for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Aconiazide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a challenge for experiments?

This compound is a hydrazone derivative of isoniazid, a primary antibiotic for treating tuberculosis.[1] Like many new chemical entities, poorly water-soluble compounds can present significant challenges in experimental assays.[2] Achieving a sufficient concentration in aqueous buffers is crucial for obtaining reliable and reproducible results in pharmacological and biological studies. Inadequate solubility can lead to drug precipitation, inaccurate dosing, and low bioavailability, ultimately compromising experimental outcomes.[3][4]

Q2: What are the primary methods to improve the aqueous solubility of this compound?

Several established techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. The most common and accessible methods for a laboratory setting include:

  • pH Adjustment: Modifying the pH of the solvent can ionize the compound, increasing its interaction with water molecules. This is a primary and often effective first step.[3][4]

  • Cosolvency: This technique involves adding a water-miscible organic solvent (cosolvent) to the aqueous solution to reduce the polarity of the solvent system, thereby increasing the solubility of a lipophilic drug.[5]

  • Inclusion Complexation: Using host molecules, most commonly cyclodextrins, to encapsulate the nonpolar drug molecule (the "guest") within their hydrophobic cavity, which has a hydrophilic exterior.[2][6] This complex is then readily dissolved in water.

  • Use of Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration. These micelles can entrap hydrophobic drug molecules, increasing their solubility.[4][5]

Q3: How do I choose the right solubility enhancement method for my experiment?

The selection of an appropriate method depends on the specific requirements of your experiment, such as the desired final concentration, the type of assay (e.g., in vitro, in vivo), and potential interferences of the solubilizing agents with the experimental system. For instance, high concentrations of organic solvents like DMSO can be toxic to cells in culture.

Below is a decision-making workflow to guide your choice.

G start Start: this compound Solubility Issue exp_type What is the experimental system? start->exp_type cell_based Cell-Based Assay? exp_type->cell_based Biological in_vivo In Vivo Study? exp_type->in_vivo Animal analytical Analytical Standard? exp_type->analytical Non-Biological cosolvent Method: Cosolvency (e.g., DMSO, Ethanol, PEG) Keep concentration low (<0.5%) cell_based->cosolvent Yes cyclodextrin Method: Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) Known for low toxicity cell_based->cyclodextrin No, cosolvent is toxic in_vivo->cosolvent No, consider cosolvent (e.g., PEG 200) in_vivo->cyclodextrin Yes, preferred for safety ph_adjust Method: pH Adjustment (Check for compound stability) analytical->ph_adjust Yes, for HPLC, etc. organic_solvent Method: Pure Organic Solvent (e.g., Methanol, Acetonitrile) for stock solutions analytical->organic_solvent No, need higher concentration end Proceed with Experiment ph_adjust->end cosolvent->end surfactant Method: Surfactants (e.g., Tween 80, Poloxamer) Check for cell line sensitivity cyclodextrin->surfactant Complexation not effective cyclodextrin->end surfactant->end organic_solvent->end

Caption: Decision workflow for selecting a solubilization method.

Troubleshooting Guides & Experimental Protocols

Issue: this compound is precipitating from my aqueous buffer during experiment preparation.

This common issue arises from the low intrinsic aqueous solubility of the compound. Below are three detailed protocols to address this problem, starting with the simplest method.

Solution 1: pH Adjustment

Concept: this compound's structure contains ionizable groups. Adjusting the pH can convert the neutral molecule into a salt (ion), which is generally more water-soluble. For weakly basic drugs, using an acidifier can improve solubility.[7]

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh 1-5 mg of this compound powder.

    • Add a small volume of your target aqueous buffer (e.g., PBS, TRIS) to make a slurry.

  • pH Titration:

    • While stirring continuously, add a dilute acidic solution (e.g., 0.1 M HCl) dropwise.

    • Monitor the solution for clarity. A visual disappearance of solid particles indicates dissolution.

    • Use a calibrated pH meter to record the pH at which the compound fully dissolves.

  • Final Dilution:

    • Once dissolved, you can dilute this acidic stock solution into your final experimental medium.

    • Caution: Check if the pH of the final solution is compatible with your assay. A large dilution may cause the compound to precipitate again if the buffer capacity of the final medium brings the pH back into the insoluble range. Always prepare the final dilution immediately before use.

Data Summary Table 1: Solubility of Isoniazid (Parent Compound) at Different pH Values

As a reference, the solubility of the parent compound, Isoniazid, is influenced by pH.

pHSolubility (mg/mL) at 37°C
1.2174
4.5161
6.8153

Source: Data adapted from literature on Isoniazid.[8]

Solution 2: Cosolvency

Concept: Using a water-miscible organic solvent reduces the overall polarity of the aqueous medium, making it more favorable for a nonpolar solute to dissolve.[5] Common cosolvents include DMSO, ethanol, and polyethylene glycol (PEG). Studies on Isoniazid have shown that its solubility increases with the concentration of PEG 200.[9][10]

Methodology:

  • High-Concentration Stock Preparation:

    • Dissolve this compound in 100% of a suitable cosolvent (e.g., DMSO, Ethanol, PEG 200) to create a high-concentration stock (e.g., 10-50 mM). Sonication may aid dissolution.

  • Intermediate Dilution (Optional):

    • If required, perform an intermediate dilution of the stock solution in the same cosolvent or the final aqueous buffer.

  • Final Working Solution:

    • Add the stock solution to the final aqueous experimental buffer dropwise while vortexing or stirring vigorously to avoid localized high concentrations that can cause precipitation.

    • Critical: Ensure the final concentration of the cosolvent is low (typically <0.5% v/v for cell-based assays) to prevent solvent-induced artifacts or toxicity.

G cluster_0 Step 1: Stock Solution cluster_1 Step 2: Working Solution A Weigh this compound Powder B Add 100% Cosolvent (e.g., DMSO) A->B C Sonicate until dissolved B->C D Vortex Aqueous Buffer C->D Prepare Final Dilution E Add stock solution dropwise D->E F Final Cosolvent Conc. < 0.5% E->F G Final Working Solution F->G Ready for Experiment

Caption: Experimental workflow for the cosolvency method.

Data Summary Table 2: Isoniazid Solubility in Cosolvent-Water Mixtures

The solubility of Isoniazid, the parent drug of this compound, is significantly affected by the addition of cosolvents like PEG 200.

Solvent System (PEG 200 + Water)TemperatureMole Fraction Solubility (x10³)
Pure Water298.15 K9.8
50% PEG 200 (w/w)298.15 K18.5
Pure PEG 200298.15 K24.1
Pure Water318.15 K16.2
Pure PEG 200318.15 K46.8

Source: Data adapted from thermodynamic analysis of Isoniazid.[9][10][11]

Solution 3: Inclusion Complexation with Cyclodextrins

Concept: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[6] The poorly soluble this compound molecule can be encapsulated within this cavity, forming an inclusion complex that is readily soluble in water.[2][6] Studies have successfully used β-cyclodextrin (β-CD) and its derivatives to enhance the solubility of isoniazid scaffolds.[12][13]

Methodology (Kneading Method):

  • Molar Ratio Calculation:

    • Determine the molecular weights of this compound (299.28 g/mol ) and the chosen cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD, ~1460 g/mol ).[1]

    • Calculate the required mass for a 1:1 molar ratio. Phase-solubility studies indicate a 1:1 stoichiometric complex is common for similar compounds.[12]

  • Complex Formation:

    • Place the calculated amount of cyclodextrin (host) in a mortar.

    • Add a small amount of a suitable solvent (e.g., water-ethanol 50:50) to form a paste.

    • Slowly add the this compound powder (guest) to the paste and triturate (knead) for 30-60 minutes.

  • Drying and Storage:

    • Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved or under a vacuum.

    • The resulting white powder is the this compound-cyclodextrin inclusion complex.

  • Solubilization:

    • This complex powder should now dissolve directly in your aqueous buffer. Perform serial dilutions to determine the maximum achievable concentration.

G cluster_0 Before Complexation cluster_1 After Complexation This compound This compound (Guest, Hydrophobic) Water Water Molecules This compound->Water Poor Interaction (Low Solubility) CD Cyclodextrin (Host) Complex Inclusion Complex CD->Complex Encapsulation Water2 Water Molecules Complex->Water2 Good Interaction (High Solubility) Aconiazide_in This compound

References

Strategies to minimize off-target effects of Aconiazide in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Aconiazide Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in cell culture experiments while minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a prodrug of Isoniazid (INH), an antibiotic primarily used in the treatment of tuberculosis.[1][2][3][4][5] As a prodrug, this compound is converted into its active form, Isoniazid. The primary mechanism of action of Isoniazid is the inhibition of mycolic acid synthesis, which is an essential component of the mycobacterial cell wall.[1][3][5] This action is specific to mycobacteria as it requires activation by the bacterial catalase-peroxidase enzyme, KatG.[1][3][5][6]

Q2: What are the potential off-target effects of this compound in mammalian cell culture?

Since this compound is a prodrug of Isoniazid, its off-target effects in mammalian cells are primarily attributed to the metabolic products of Isoniazid.[4][5][7][8] Key concerns include:

  • Hepatotoxicity: Isoniazid is metabolized in the liver, and some of its metabolites, such as hydrazine, have been shown to be toxic to hepatocytes.[4][5][8]

  • Neurotoxicity: Certain metabolites of Isoniazid have demonstrated neurotoxic effects in cell culture models.[7]

  • Apoptosis and Cell Cycle Disruption: Studies have indicated that Isoniazid can induce programmed cell death (apoptosis) and interfere with the normal cell cycle in various mammalian cell lines.[9][10]

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is crucial for obtaining reliable experimental data. Here are several strategies you can employ:

  • Optimize Concentration and Exposure Time: Use the lowest effective concentration of this compound and the shortest possible exposure time to achieve the desired on-target effect while minimizing toxicity.

  • Utilize Appropriate Control Groups: Include untreated cells, vehicle-treated cells, and cells treated with the active metabolite (Isoniazid) as controls to differentiate between the effects of the prodrug and its active form.

  • Phenotypic and Genetic Screening: Employ screening methods to identify cellular pathways that are unintentionally affected by this compound.[11]

  • Target Validation: Confirm that the observed phenotype is a direct result of this compound's effect on its intended target (if a mammalian target is being studied) using techniques like gene knockdown or knockout.[12][13][14][15]

Troubleshooting Guides

Problem 1: High levels of cytotoxicity observed in my cell line after this compound treatment.

  • Possible Cause: The concentration of this compound may be too high, or the incubation time may be too long, leading to the accumulation of toxic metabolites.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the IC50 value of this compound for your specific cell line to identify the optimal concentration range.

    • Time-Course Experiment: Evaluate cytotoxicity at different time points to find the shortest effective exposure duration.

    • Metabolite Analysis: If possible, measure the levels of key Isoniazid metabolites (e.g., hydrazine) in your cell culture medium.

Problem 2: Inconsistent results or unexpected phenotypes in this compound-treated cells.

  • Possible Cause: Off-target effects may be influencing cellular pathways unrelated to your primary research question.

  • Troubleshooting Steps:

    • Pathway Analysis: Use techniques like RNA sequencing or proteomics to identify differentially expressed genes or proteins and map them to known signaling pathways.

    • Use of Inhibitors/Activators: If a specific off-target pathway is suspected, use known inhibitors or activators of that pathway in conjunction with this compound to see if the unexpected phenotype is rescued or mimicked.

    • Orthogonal Assays: Validate your findings using multiple, independent experimental assays to ensure the observed effect is robust and not an artifact of a single technique.[16]

Data Presentation

Table 1: Summary of Reported Cytotoxicity of Isoniazid and its Metabolites in Cell Culture

CompoundCell Line(s)Observed EffectConcentration RangeReference(s)
IsoniazidHepG2, AHH-1, YAC-1Induction of apoptosis, cell cycle disruption>26 mM[9][10]
IsoniazidQSG-7701 hepatocytesDecreased cell survival, increased LDH releaseNot specified[8]
HydrazineDRG neurons, N18D3 hybrid neuronsNeurotoxicityLC50: 0.3 mM - 2.7 mM[7]
HydrazineQSG-7701 hepatocytesSignificant damage at low concentrationsNot specified[8]
AcetylhydrazineN18D3 hybrid neuronsModerate to minor neurotoxicityNot specified[7]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Create a serial dilution of this compound in a complete cell culture medium.

  • Treatment: Remove the old medium from the cells and add the this compound dilutions. Include wells with medium only (blank), vehicle control, and untreated cells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Apoptosis via Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration in a 6-well plate. Include positive (e.g., staurosporine) and negative (untreated) controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

  • Data Interpretation: Quantify the percentage of cells in each quadrant to assess the level of apoptosis induced by this compound.

Mandatory Visualizations

G cluster_0 This compound Administration in Cell Culture cluster_1 Potential Cellular Effects cluster_2 Observed Phenotypes This compound This compound (Prodrug) Metabolism Cellular Metabolism This compound->Metabolism Isoniazid Isoniazid (Active Drug) Metabolism->Isoniazid Toxic_Metabolites Toxic Metabolites (e.g., Hydrazine) Isoniazid->Toxic_Metabolites On_Target Intended On-Target Effect (if applicable in mammalian cells) Isoniazid->On_Target Primary Target Interaction Off_Target Off-Target Effects Toxic_Metabolites->Off_Target Non-specific Interactions Apoptosis Apoptosis Off_Target->Apoptosis CellCycle Cell Cycle Arrest Off_Target->CellCycle Cytotoxicity General Cytotoxicity Off_Target->Cytotoxicity

Caption: Workflow of this compound metabolism and its potential on- and off-target effects in cell culture.

G cluster_0 Experimental Design cluster_1 Validation and Analysis Start Start Experiment Dose_Response Determine Optimal Dose (Dose-Response Curve) Start->Dose_Response Time_Course Determine Optimal Time (Time-Course Assay) Dose_Response->Time_Course Controls Include Proper Controls (Vehicle, Untreated) Time_Course->Controls Primary_Assay Perform Primary Assay Controls->Primary_Assay Off_Target_Screen Off-Target Screening (e.g., RNA-seq) Primary_Assay->Off_Target_Screen If unexpected results Validate Validate with Orthogonal Assays Primary_Assay->Validate Confirm findings Data_Analysis Data Analysis and Interpretation Off_Target_Screen->Data_Analysis Validate->Data_Analysis

Caption: Logical workflow for designing experiments to minimize and identify off-target effects of this compound.

References

Identifying and preventing Aconiazide degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is primarily based on data for Isoniazid, a structurally related compound to Aconiazide. While the degradation pathways and stability concerns are likely to be similar, it is crucial to experimentally verify these findings for this compound. This guide should be used as a starting point for developing your own stability protocols and troubleshooting procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its structural similarity to Isoniazid, this compound is likely susceptible to degradation through three main pathways:

  • Hydrolysis: The hydrazide group in this compound can be hydrolyzed to form isonicotinic acid and a corresponding hydrazine derivative. This is a significant degradation route, especially in the presence of moisture.

  • Oxidation: this compound can undergo oxidation, which may be catalyzed by light, heat, or the presence of oxidizing agents.[1] This can lead to the formation of various degradation products and a change in the drug's appearance, such as discoloration.

  • Acetylation: Similar to Isoniazid, this compound might undergo acetylation, particularly if stored with excipients that can act as acetyl donors.

Q2: What are the key factors that can accelerate this compound degradation during storage?

A2: Several factors can influence the stability of this compound:

  • Temperature: Elevated temperatures significantly accelerate the rate of chemical degradation.

  • Humidity: The presence of moisture is a critical factor, especially for hydrolysis.

  • Light: Exposure to light, particularly UV light, can lead to photolytic degradation.

  • pH: The stability of this compound is pH-dependent. Acidic or alkaline conditions can catalyze hydrolysis.

  • Excipients: Incompatibility with certain excipients can lead to degradation. For instance, reducing sugars can react with the hydrazide group.[2]

  • Oxygen: The presence of oxygen can promote oxidative degradation.

Q3: How can I prevent this compound degradation during storage?

A3: To minimize degradation, consider the following storage recommendations:

  • Temperature: Store at controlled room temperature (20-25°C or 68-77°F) or as recommended by the manufacturer.[3]

  • Humidity: Protect from moisture by using tightly sealed containers and desiccants if necessary.

  • Light: Store in light-resistant containers to prevent photostability issues.[3]

  • Inert Atmosphere: For long-term storage of the pure drug substance, consider storage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Excipient Compatibility: Conduct thorough drug-excipient compatibility studies before formulation.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Discoloration (yellowing) of this compound powder or formulation. Photodegradation or oxidation.1. Verify that the product has been stored in a light-resistant container. 2. Check for exposure to high temperatures. 3. Analyze for the presence of oxidative degradation products using a validated stability-indicating method.
Loss of potency (decrease in this compound concentration) in a formulation. Hydrolysis or other chemical degradation.1. Assess the moisture content of the formulation. 2. Review the formulation for incompatible excipients (e.g., reducing sugars). 3. Analyze for known degradation products like isonicotinic acid.
Unexpected peaks in HPLC analysis of a stability sample. Formation of degradation products.1. Perform forced degradation studies to identify potential degradation products and their retention times. 2. Use a photodiode array (PDA) detector to check for peak purity. 3. Employ LC-MS to identify the mass of the unknown peaks and elucidate their structures.
Changes in physical properties (e.g., caking, poor dissolution). Moisture absorption, interaction with excipients.1. Evaluate the packaging for its effectiveness in moisture protection. 2. Conduct compatibility studies with individual excipients to identify any physical interactions.

Quantitative Data Summary

Note: The following tables summarize stability data for Isoniazid, which may serve as an initial reference for this compound. These values must be confirmed through specific stability studies for this compound.

Table 1: Stability of Isoniazid Solutions under Different Storage Conditions

ConcentrationDiluentStorage TemperatureDurationPercent RemainingReference
0.5 mg/mL0.9% Sodium ChlorideRoom Temperature (20-25°C)72 hours>90%[4]
6.0 mg/mL0.9% Sodium ChlorideRoom Temperature (20-25°C)72 hours>90%[4]
0.5 mg/mL0.9% Sodium ChlorideRefrigerated (2-8°C)72 hours>90%[4]
6.0 mg/mL0.9% Sodium ChlorideRefrigerated (2-8°C)72 hours>90%[4]
0.5 mg/mL5% DextroseRoom Temperature (20-25°C)8 hours<90%[4]
6.0 mg/mL5% DextroseRoom Temperature (20-25°C)24 hours>90%[4]
0.5 mg/mL5% DextroseRefrigerated (2-8°C)30 hours<90%[4]
6.0 mg/mL5% DextroseRefrigerated (2-8°C)48 hours>90%[4]

Table 2: Excipient Compatibility with Isoniazid

ExcipientCompatibilityObservationReference
Sodium Lauryl SulfateIncompatiblePromoted degradation to isonicotinic acid.[2]
Magnesium StearateIncompatiblePromoted degradation to isonicotinic acid.[2]
FD&C Blue 2 Lake ColorantIncompatibleHighest formation of degradation products.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Alkaline Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at 60°C for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat an this compound solution with 3% hydrogen peroxide at room temperature for a specified period.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose solid this compound and an this compound solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[5] A control sample should be protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC with a PDA detector).

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.

Methodology (Example based on Isoniazid): [6]

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Water:Acetonitrile (96:4, v/v)

  • Flow Rate: 0.5 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Validation Parameters:

  • Specificity: Demonstrate that the method can resolve this compound from its degradation products (generated from forced degradation studies), process intermediates, and excipients.

  • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

  • Accuracy: Determine the closeness of the test results to the true value by recovery studies.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be detected and quantified with acceptable precision and accuracy.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Aconiazide_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (H₂O, pH) This compound->Hydrolysis Oxidation Oxidation (O₂, Light, Heat) This compound->Oxidation Acetylation Acetylation (Excipients) This compound->Acetylation Isonicotinic_Acid Isonicotinic Acid Hydrolysis->Isonicotinic_Acid Hydrazine_Derivative Hydrazine Derivative Hydrolysis->Hydrazine_Derivative Oxidative_Products Oxidative Degradation Products Oxidation->Oxidative_Products Acetylated_this compound Acetylated this compound Acetylation->Acetylated_this compound

Caption: Potential degradation pathways of this compound.

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_validation Validation & Stability Study Sample_Prep Prepare this compound Samples (Drug Substance, Formulation) Acid_Base Acid/Base Hydrolysis Sample_Prep->Acid_Base Oxidation Oxidative Stress Sample_Prep->Oxidation Thermal Thermal Stress Sample_Prep->Thermal Photolytic Photolytic Stress Sample_Prep->Photolytic Method_Development Develop Stability-Indicating HPLC Method Acid_Base->Method_Development Oxidation->Method_Development Thermal->Method_Development Photolytic->Method_Development Analysis Analyze Stressed Samples Method_Development->Analysis Identification Identify Degradation Products (LC-MS, NMR) Analysis->Identification Method_Validation Validate Analytical Method Identification->Method_Validation Stability_Study Conduct Long-Term and Accelerated Stability Studies Method_Validation->Stability_Study Shelf_Life Determine Shelf-Life Stability_Study->Shelf_Life

Caption: Workflow for this compound stability testing.

References

Overcoming challenges in the chemical synthesis of Aconiazide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of Aconiazide (Isoniazid) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during synthesis and to provide clear, actionable solutions.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound derivatives.

Issue 1: Low Yield in Amide Coupling Reactions

Q1: I am experiencing very low yields when coupling Isoniazid with a carboxylic acid using EDC.HCl/HOBt at room temperature. What could be the cause and how can I improve the yield?

A1: Low yields in EDC.HCl/HOBt mediated amide coupling reactions at room temperature are a common issue. Here are potential causes and troubleshooting steps:

  • Insufficient Reaction Temperature: While many protocols suggest room temperature, some coupling reactions, especially with sterically hindered substrates, require higher temperatures to proceed efficiently.

    • Solution: Consider increasing the reaction temperature. For instance, heating the reaction mixture to 50°C for 18 hours has been shown to significantly improve yields.[1]

  • Inappropriate Coupling Agents: The choice of coupling agents and additives is crucial for a successful reaction.

    • Solution: If EDC.HCl/HOBt is not effective, you can try alternative coupling systems. A combination of EDC.HCl and 4-dimethylaminopyridine (DMAP) in a 1:1 mixture of THF and DCM at room temperature for 72 hours is another viable option.[1] Another effective method involves using 1,1'-carbonyldiimidazole (CDI) in anhydrous DMF.[1]

  • Reaction Time: The reaction may not have reached completion at room temperature within the standard timeframe.

    • Solution: Extend the reaction time. However, increasing the temperature is often a more effective approach to drive the reaction to completion.[1]

Q2: My purification process for this compound derivatives using flash chromatography is resulting in significant product loss. What can I do to optimize purification?

A2: Product loss during purification is a frequent challenge. Here are some strategies to minimize this:

  • Solvent System Optimization: The choice of the mobile phase in flash chromatography is critical for good separation and recovery.

    • Solution: A gradient of dichloromethane/methanol (DCM/MeOH) is often effective for purifying Isoniazid derivatives.[1] Start with a low polarity mixture and gradually increase the polarity to elute your compound.

  • Alternative Purification Techniques: For certain derivatives, flash chromatography might not be the most suitable method.

    • Solution: Consider preparative High-Performance Liquid Chromatography (HPLC) for final purification, especially for achieving high purity.[1] In some cases, if the crude product is sufficiently pure as determined by NMR, it can be used directly in the next step without further purification.[1]

  • Precipitation and Filtration: For reactions that produce a solid product upon addition of water, this can be an effective initial purification step.

    • Solution: After quenching the reaction with water, the precipitated product can be collected by filtration and washed thoroughly with water to remove water-soluble impurities.[1]

Frequently Asked Questions (FAQs)

Q3: What are the primary synthetic routes for preparing this compound (Isoniazid)?

A3: The two main laboratory-scale methods for synthesizing Isoniazid are:

  • Direct Condensation: This method involves the direct reaction of isonicotinic acid with hydrazine at a high temperature (129-130°C).[2]

  • Esterification followed by Condensation: This route first involves the esterification of isonicotinic acid (e.g., with ethanol to form ethyl isonicotinate) followed by a reaction with hydrazine at a lower temperature (70-75°C). This method generally results in higher yields compared to the direct reaction.[2]

Q4: How can I synthesize Schiff base derivatives of Isoniazid?

A4: The synthesis of Schiff bases from Isoniazid is a two-step process:

  • Addition: An amine (in this case, the hydrazide group of Isoniazid) reacts with an aldehyde or ketone to form an unstable carbinolamine intermediate.

  • Elimination: The carbinolamine then undergoes acid or base-mediated dehydration (loss of a water molecule) to form the stable imine (Schiff base).[3]

Q5: What are the key structural features of Isoniazid that are important for its biological activity?

A5: Several structural aspects of the Isoniazid molecule are crucial for its anti-tubercular activity:

  • The carbonyl hydrazide group at position 4 is essential.[3]

  • Replacing the hydrazide group with an amide or ester group leads to a loss of activity.[3]

  • The terminal nitrogen atoms of the hydrazide are required for its anti-tubercular action.[3]

Data Presentation

Table 1: Comparison of Isoniazid Synthesis Methods

Synthesis MethodReactantsReaction Temperature (°C)Maximum Yield (%)Reference
Direct CondensationIsonicotinic acid, Hydrazine129-13070.1[2]
Ester RouteEthyl isonicotinate, Hydrazine70-7572.9[2]

Table 2: Amide Coupling Conditions for Isoniazid Derivatives

Coupling MethodReagentsSolventTemperature (°C)Time (h)Yield Range (%)Reference
Method AEDC.HCl, HOBt, DIPEADMF501830-87[1]
Method BEDC.HCl, DMAPTHF/DCM (1:1)Room Temp.7245[1]
Method CCDI, Hydrazine hydrateAnhydrous DMFRoom Temp.16-[1]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling (Method A)

  • To a stirred solution of the carboxylic acid (1 mmol) in anhydrous DMF (10 mL), add EDC.HCl (1.2 mmol), HOBt (1.2 mmol), and the corresponding amine (e.g., Isoniazid) (1.2 mmol).

  • Add N,N-diisopropylethylamine (DIPEA) (3 equiv.).

  • Stir the reaction mixture at 50°C for 18 hours.

  • After cooling to room temperature, add NaHCO₃ solution (25 mL).

  • Extract the mixture with EtOAc (3 x 25 mL).

  • Wash the combined organic layers with NaHCO₃ solution (5 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography (DCM/MeOH gradient) or preparative HPLC.[1]

Protocol 2: Synthesis of Isoniazid via the Ester Route

  • Esterification: Reflux a mixture of isonicotinic acid, ethanol, and a catalytic amount of concentrated sulfuric acid for 16 hours. Neutralize the reaction mixture and extract the ethyl isonicotinate.

  • Condensation: Heat a mixture of ethyl isonicotinate (1 molar equivalent) and hydrazine hydrate (1.5 molar equivalents) in ethanol at 70-75°C for an optimal duration (e.g., 4 hours).[2]

  • Cool the reaction mixture to induce crystallization of Isoniazid.

  • Collect the crystals by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

  • Characterize the synthesized Isoniazid by determining its melting point (170-171°C) and using FTIR spectroscopy.[2]

Visualizations

experimental_workflow_amide_coupling cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification carboxylic_acid Carboxylic Acid reaction_mixture Stir at 50°C for 18h carboxylic_acid->reaction_mixture isoniazid Isoniazid isoniazid->reaction_mixture coupling_agents EDC.HCl / HOBt / DIPEA coupling_agents->reaction_mixture solvent Anhydrous DMF solvent->reaction_mixture quench Quench with NaHCO3 reaction_mixture->quench extract Extract with EtOAc quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Flash Chromatography / HPLC concentrate->purify product Pure this compound Derivative purify->product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield in Amide Coupling cause1 Insufficient Temperature problem->cause1 cause2 Suboptimal Coupling Agents problem->cause2 cause3 Incomplete Reaction problem->cause3 solution1 Increase Temperature (e.g., 50°C) cause1->solution1 solution2 Use Alternative Reagents (EDC/DMAP or CDI) cause2->solution2 solution3 Extend Reaction Time cause3->solution3

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Aconiazide, an isoniazid derivative. The information is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a derivative of Isoniazid (INH). Like INH, it is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG).[1][2] Once activated, the resulting reactive species inhibit the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall.[2][3][4] This is achieved by targeting the enoyl-acyl carrier protein reductase (InhA).[1][2]

Q2: What are the expected Minimum Inhibitory Concentration (MIC) values for this compound?

The MIC values for this compound can vary depending on the strain of Mycobacterium tuberculosis being tested (e.g., wild-type vs. drug-resistant). For the parent compound, isoniazid, MICs can range from 0.01 to 0.25 µg/mL against susceptible strains.[5] Strains with mutations in the katG or inhA promoter regions may exhibit higher MICs.[6][7] It is crucial to determine the MIC for your specific bacterial strain and experimental conditions.

Q3: What cell lines are suitable for cytotoxicity testing of this compound?

The human hepatoma cell line HepG2 is a commonly used model for assessing the in vitro hepatotoxicity of Isoniazid and its derivatives.[8][9][10] This is relevant as hepatotoxicity is a known side effect of Isoniazid.[8]

Q4: How does this compound affect mammalian cells?

Studies on Isoniazid have shown that it can induce apoptosis (programmed cell death) and autophagy in mammalian cells, particularly liver cells like HepG2.[9] The induction of apoptosis may be linked to the p38 signaling pathway, while autophagy appears to be a survival mechanism against Isoniazid-induced cytotoxicity and is associated with the inactivation of the mTOR pathway.[9]

Troubleshooting Guides

Minimum Inhibitory Concentration (MIC) Assay
Problem Possible Cause Solution
No bacterial growth in control wells Inoculum viability issueUse a fresh bacterial culture and ensure the inoculum density is correct.
Improper incubation conditionsVerify incubator temperature and atmospheric conditions.
Inconsistent MIC values across replicates Pipetting errorsCalibrate pipettes and ensure proper mixing of reagents.
Uneven cell distributionGently mix the microplate before incubation.
Growth observed in all wells, including high drug concentrations Bacterial resistanceConfirm the resistance profile of your bacterial strain.
Inactive this compoundCheck the storage conditions and expiration date of the this compound stock solution.
Difficulty dissolving this compound Poor solubilityPrepare a stock solution in a suitable solvent like DMSO and then dilute in the assay medium. Ensure the final solvent concentration does not affect bacterial growth.
Cytotoxicity Assay (HepG2 Cells)
Problem Possible Cause Solution
High background signal in control wells Contamination of media or reagentsUse sterile techniques and fresh reagents.
Reagent interaction with mediaTest for any interference between your viability dye and the culture medium.
Low signal-to-noise ratio Suboptimal cell seeding densityOptimize the number of cells seeded per well to ensure a robust signal.
Insufficient incubation timeExtend the incubation period with the viability reagent.
IC50 values are not reproducible Variation in cell health and passage numberUse cells within a consistent passage number range and ensure they are healthy and actively dividing.
Inconsistent drug exposure timeStandardize the incubation time with this compound.
Edge effects on the microplate Evaporation from outer wellsFill the outer wells with sterile water or PBS to maintain humidity.

Data Presentation

Table 1: Example MIC Values for Isoniazid against M. tuberculosis
StrainResistance MechanismIsoniazid MIC (µg/mL)
H37Rv (Wild-Type)-0.01 - 0.25[5]
Clinical Isolate 1katG mutation>1.0
Clinical Isolate 2inhA promoter mutation0.2 - 4.0[7]
Clinical Isolate 3MDR2.0 - 4.0[7]
Note: These are example values for Isoniazid. This compound MICs should be determined experimentally.
Table 2: Example IC50 Values for Isoniazid Derivatives in HepG2 Cells (72h exposure)
CompoundIC50 (µM)
Isoniazid (INH)> 25
INH Derivative 148.5[11]
INH Derivative 2> 25[11]
Note: These are example values for other Isoniazid derivatives. This compound IC50 should be determined experimentally.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination - Broth Microdilution Method
  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microplate using an appropriate broth medium (e.g., Middlebrook 7H9 with OADC supplement).

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well of the microplate containing the serially diluted this compound. Include a positive control (bacteria, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 7-14 days.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[12][13]

Protocol 2: Cytotoxicity Assay - MTT Method with HepG2 Cells
  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 10^3 to 4 x 10^3 cells per well and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO at the highest concentration used for dilutions).

  • Incubation: Incubate the cells with the compound for 72 hours.[8]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Visualizations

G cluster_0 M. tuberculosis Cell This compound This compound (Prodrug) KatG KatG (Catalase-Peroxidase) This compound->KatG Activation Activated_this compound Activated this compound (Reactive Species) KatG->Activated_this compound InhA InhA (Enoyl-ACP Reductase) Activated_this compound->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall Bacterial Cell Wall Mycolic_Acid_Synthesis->Cell_Wall

Caption: this compound's mechanism of action in M. tuberculosis.

G cluster_1 Experimental Workflow start Start prep_compound Prepare this compound Stock and Dilutions start->prep_compound prep_cells Prepare Bacterial/Cell Culture and Inoculum start->prep_cells assay_setup Set up Assay Plate (e.g., 96-well) prep_compound->assay_setup prep_cells->assay_setup incubation Incubation assay_setup->incubation readout Add Detection Reagent and Measure Signal incubation->readout analysis Data Analysis (MIC/IC50 Determination) readout->analysis end End analysis->end

Caption: General experimental workflow for this compound assays.

G cluster_2 Hypothesized Isoniazid Effect on Mammalian Cells Isoniazid Isoniazid Exposure p38_MAPK p38 MAPK Pathway Isoniazid->p38_MAPK Activates mTOR mTOR Pathway Isoniazid->mTOR Inhibits Apoptosis Apoptosis p38_MAPK->Apoptosis Autophagy Autophagy (Survival) mTOR->Autophagy Inhibition of autophagy is released Cell_Viability Decreased Cell Viability Apoptosis->Cell_Viability

Caption: Potential signaling pathways affected by Isoniazid in mammalian cells.

References

Aconiazide Technical Support Center: Navigating Unexpected Experimental Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Aconiazide (Isoniazid) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing and interpreting unexpected experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound experiments.

Issue 1: Higher than Expected Cytotoxicity in Mammalian Cell Lines

Potential Cause Troubleshooting Steps
Metabolic Activation to Toxic Metabolites: this compound is metabolized by liver enzymes (e.g., CYP2E1) into reactive metabolites like hydrazine, which can induce oxidative stress and apoptosis.[1][2] Even in non-hepatic cell lines, some level of metabolic activity can occur.1. Reduce Concentration: Lower the concentration of this compound to a range where the target effect is observed without significant cytotoxicity. 2. Time-Course Experiment: Determine the optimal incubation time. Shorter exposure times might be sufficient to observe the desired effect on mycobacteria without causing excessive damage to host cells. 3. Use a CYP2E1 Inhibitor: In co-culture or liver-on-a-chip models, consider using a CYP2E1 inhibitor to assess if toxicity is mediated by metabolic activation.[1] 4. Assess Apoptosis Markers: Use assays like Annexin V staining or caspase activity assays to confirm if cell death is occurring via apoptosis.[3]
Off-Target Effects: At high concentrations, this compound may have off-target effects unrelated to its primary mechanism of action.1. Literature Review: Consult literature for known off-target effects of this compound in your specific cell line. 2. Control Experiments: Include appropriate negative and positive controls to ensure the observed cytotoxicity is specific to this compound.
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to drugs.1. Test Multiple Cell Lines: If possible, test this compound on a panel of cell lines to identify a more robust model. 2. Consult ATCC or Supplier Data: Review the cell line's characterization data for any known sensitivities.

Issue 2: Inconsistent or No Inhibition of Mycobacterium tuberculosis Growth

Potential Cause Troubleshooting Steps
This compound Resistance: The M. tuberculosis strain may have acquired resistance to this compound.[4] Common resistance mechanisms involve mutations in the katG, inhA, kasA, or ahpC genes.[4]1. Genotypic Analysis: Sequence the katG, inhA, and other relevant genes to identify known resistance mutations.[5][6] 2. Phenotypic Drug Susceptibility Testing (DST): Perform MIC testing to determine the concentration of this compound required to inhibit growth. Compare this to the established breakpoint for susceptibility.[7][8] 3. Use a Susceptible Control Strain: Always include a well-characterized, this compound-susceptible strain of M. tuberculosis (e.g., H37Rv) in your experiments.
Inactive this compound: this compound is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[9]1. Verify KatG Activity: If you suspect a novel resistance mechanism, you can perform a catalase activity assay on your M. tuberculosis strain. 2. Fresh Drug Stocks: Ensure that your this compound stock solution is fresh and has been stored properly, as degradation can lead to loss of activity.
Experimental Conditions: Suboptimal experimental conditions can affect this compound's efficacy.1. Check Media Composition: Ensure the growth medium does not contain components that may interfere with this compound's activity. 2. Verify Drug Concentration: Double-check calculations and dilutions for the this compound working solution.

Issue 3: Discrepancy Between Genotypic and Phenotypic Resistance Results

Potential Cause Troubleshooting Steps
Novel Resistance Mutations: The genotypic test may not cover all possible resistance-conferring mutations.1. Whole Genome Sequencing: For critical applications, consider whole genome sequencing to identify novel or rare resistance mutations. 2. Consult Literature: Search for newly identified resistance mutations that may not be included in commercial genotyping kits.
Heteroresistance: The bacterial population may contain a mix of susceptible and resistant isolates. Molecular methods may not detect a low proportion of resistant bacteria.[6]1. Sub-culturing and Re-testing: Plate the culture on this compound-containing and drug-free agar to isolate and re-test individual colonies. 2. Quantitative PCR: Use a sensitive qPCR-based method to quantify the proportion of resistant alleles in the population.
Low-Level Resistance: Some mutations, particularly in the inhA promoter region, confer low-level resistance that may be close to the critical concentration used in phenotypic tests, leading to borderline results.[5][7]1. MIC Gradient Strips: Use MIC gradient strips to get a more precise MIC value rather than a binary resistant/susceptible result. 2. Test Intermediate Concentrations: When performing broth or agar dilution methods, include concentrations between the standard susceptible and resistant breakpoints.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG). The activated form then inhibits the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall.[9] This disruption of the cell wall leads to bacterial cell death.

Q2: Why do I see variability in this compound efficacy between experiments?

A2: Variability can arise from several factors, including the metabolic state of the bacteria (this compound is more effective against rapidly dividing mycobacteria), the presence of low-level resistance, or minor variations in experimental conditions such as media pH or inoculum size.[9] Patient-to-patient variability in drug metabolism (fast vs. slow acetylators) also contributes to differing in vivo efficacy.

Q3: What are the key genes to analyze for this compound resistance?

A3: The most important genes to analyze are katG and inhA. Mutations in katG are associated with high-level resistance, while mutations in the promoter region of inhA typically lead to low-level resistance.[5] Other genes that have been implicated in resistance include kasA and ahpC.[4]

Q4: How can I minimize the risk of developing this compound resistance in my cultures?

A4: To minimize the development of resistance, use this compound at a concentration well above the MIC for your strain, avoid prolonged exposure to sub-lethal concentrations, and use combination therapy with other anti-tubercular agents in in vivo or complex in vitro models.

Q5: What are the expected pharmacokinetic parameters for this compound?

A5: The pharmacokinetics of this compound can vary significantly based on the patient's N-acetyltransferase 2 (NAT2) genotype, which determines whether they are a "fast" or "slow" acetylator. Below is a summary of key pharmacokinetic parameters.

ParameterFast AcetylatorsSlow AcetylatorsReference
Half-life 0.5 - 1.6 hours2 - 5 hours[10]
Metabolism Rapid acetylation in the liverSlow acetylation in the liver[10]
Clinical Implication May require higher or more frequent dosingIncreased risk of toxicity[10]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis using Broth Microdilution

  • Prepare this compound Stock Solution: Dissolve this compound in sterile distilled water to a concentration of 1 mg/mL. Filter-sterilize the solution using a 0.22 µm filter.

  • Prepare Bacterial Inoculum: Grow M. tuberculosis in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Prepare Dilution Plate: In a 96-well microtiter plate, add 100 µL of 7H9 broth to all wells. Add 100 µL of the this compound stock solution to the first well of a row and perform serial 2-fold dilutions across the row.

  • Inoculate Plate: Add 100 µL of the prepared bacterial inoculum to each well. Include a positive control (bacteria, no drug) and a negative control (broth only).

  • Incubate: Seal the plate and incubate at 37°C for 7-14 days.

  • Read Results: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.[8]

Protocol 2: In Vitro Hepatotoxicity Assay of this compound using HepG2 Cells

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Prepare this compound Dilutions: Prepare a series of this compound concentrations in cell culture medium.

  • Treat Cells: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium only).

  • Incubate: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assess Cell Viability: Use a standard cell viability assay such as MTT, MTS, or a live/dead cell staining kit to determine the percentage of viable cells in each well.

  • Data Analysis: Calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.[2]

Visualizations

Aconiazide_Mechanism_of_Action cluster_bacterium Mycobacterium tuberculosis Aconiazide_out This compound (Prodrug) Aconiazide_in This compound Aconiazide_out->Aconiazide_in Passive Diffusion KatG KatG (Catalase-Peroxidase) Aconiazide_in->KatG Activated_INH Activated Isoniazid Radical KatG->Activated_INH Activation InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Bacterial Cell Wall Disruption Mycolic_Acid->Cell_Wall Leads to

Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.

Troubleshooting_Workflow Start Unexpected Experimental Outcome Check_Reagents Verify Reagent Quality and Concentration Start->Check_Reagents Review_Protocol Review Experimental Protocol for Errors Check_Reagents->Review_Protocol Consult_Literature Consult Literature for Similar Findings Review_Protocol->Consult_Literature Hypothesize Formulate Hypothesis for a Cause Consult_Literature->Hypothesize Design_Experiment Design Confirmatory Experiment Hypothesize->Design_Experiment Analyze_Results Analyze New Results Design_Experiment->Analyze_Results Conclusion Draw Conclusion and Modify Protocol Analyze_Results->Conclusion

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Validation & Comparative

A Comparative Analysis of Aconiazide and Isoniazid Efficacy In Vivo: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A stark gap in current research limits a direct comparative analysis of the in vivo efficacy of Aconiazide versus the cornerstone anti-tuberculosis drug, Isoniazid. While Isoniazid's performance in animal models is well-documented, similar in vivo studies for this compound, a derivative of Isoniazid, are conspicuously absent from published literature. This guide synthesizes the available data, highlighting the known efficacy of Isoniazid and presenting the limited pharmacokinetic findings for this compound to provide a baseline for future comparative research.

Executive Summary

A comprehensive review of existing scientific literature reveals no direct in vivo studies comparing the therapeutic efficacy of this compound and Isoniazid in animal models of tuberculosis. The primary available data for this compound is a pharmacokinetic study in healthy human volunteers, which indicated that the administration of this compound results in a lower bioavailability of Isoniazid compared to direct Isoniazid administration. This suggests that this compound may be less effective in vivo or may require different dosing regimens to achieve therapeutic equivalence to Isoniazid. In contrast, Isoniazid has been extensively studied, and its efficacy in reducing mycobacterial load in preclinical models is well-established.

Isoniazid: A Profile of In Vivo Efficacy

Isoniazid (INH) is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG.[1][2][3][4] The activated form of Isoniazid inhibits the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall, leading to bacterial cell death.[1][2][3][4]

In Vivo Efficacy Data for Isoniazid in Murine Models

Numerous studies have demonstrated the potent bactericidal activity of Isoniazid in mouse models of tuberculosis. The efficacy is typically measured by the reduction in bacterial colony-forming units (CFU) in the lungs and spleens of infected animals.

Mouse StrainM. tuberculosis StrainIsoniazid DoseTreatment DurationOrganLog10 CFU ReductionReference
BALB/cH37Rv25 mg/kg6 daysLung1.4[5]
CD-1Erdman25 mg/kg4 weeksLung & SpleenNo significant difference compared to 100 mg/kg[6]
C3HH37Rv25 mg/kg13 daysLung & SpleenSignificantly higher than ethambutol[7]
BALB/cErdman25 mg/kg26 daysLung & SpleenBiphasic killing kinetics observed[8]
Not SpecifiedH37Rv5-9 mg/kg (aerosol)28 daysLung & SpleenComplete recovery observed[9]
Not SpecifiedH37Rv10 mg/kg (per-oral)28 daysSpleenSole revivable mycobacteria detected[9]

This compound: Pharmacokinetic Profile

The only available in vivo data for this compound comes from a pharmacokinetic study in healthy human volunteers. This study is crucial for understanding how the drug is processed in the body, which has direct implications for its potential efficacy.

ParameterThis compound AdministrationIsoniazid Administration
Relative Bioavailability of Isoniazid50.7%100%
Relative Maximum Serum Concentration of Isoniazid13.4%100%

These findings indicate that when this compound is administered, the resulting concentration of the active drug, Isoniazid, in the bloodstream is significantly lower than when Isoniazid is given directly. This lower bioavailability could potentially translate to reduced efficacy against M. tuberculosis in vivo.

Experimental Protocols

Isoniazid In Vivo Efficacy Study in a Murine Model

A standard protocol for evaluating the in vivo efficacy of Isoniazid in a mouse model of tuberculosis is as follows:

  • Animal Model: Six-week-old female BALB/c mice are commonly used.

  • Infection: Mice are infected via aerosol exposure with a low dose of M. tuberculosis H37Rv (e.g., 100-200 CFU/lungs).

  • Treatment Initiation: Treatment begins 2-4 weeks post-infection, once a stable bacterial load is established.

  • Drug Administration: Isoniazid is administered daily via oral gavage at a specified dose (e.g., 25 mg/kg). A control group receives the vehicle (e.g., water).

  • Duration of Treatment: Treatment is typically continued for 4-8 weeks.

  • Efficacy Assessment: At various time points, cohorts of mice are euthanized, and their lungs and spleens are aseptically removed and homogenized.

  • Bacterial Load Quantification: Serial dilutions of the organ homogenates are plated on selective agar (e.g., Middlebrook 7H11). The plates are incubated at 37°C for 3-4 weeks, and the number of colony-forming units (CFU) is counted.

  • Data Analysis: The log10 CFU reduction in the treated groups is calculated relative to the untreated control group.

Visualizing the Mechanisms and Workflows

Isoniazid Mechanism of Action

Isoniazid_Mechanism Isoniazid Isoniazid (Prodrug) KatG Mycobacterial Catalase-Peroxidase (KatG) Isoniazid->KatG Activation Activated_INH Activated Isoniazid (Isonicotinic Acyl Radical) KatG->Activated_INH InhA Enoyl-Acyl Carrier Protein Reductase (InhA) Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Required for Bacterial_Death Bacterial Cell Death InhA->Bacterial_Death Leads to Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for

Caption: Mechanism of action of Isoniazid against Mycobacterium tuberculosis.

General Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow cluster_Preparation Preparation Phase cluster_Infection Infection Phase cluster_Treatment Treatment Phase cluster_Evaluation Evaluation Phase cluster_Analysis Data Analysis Animal_Model Select Animal Model (e.g., BALB/c mice) Aerosol_Infection Aerosol Infection of Animals Animal_Model->Aerosol_Infection Infection_Strain Prepare M. tuberculosis Infection Strain Infection_Strain->Aerosol_Infection Establish_Infection Allow Infection to Establish (2-4 weeks) Aerosol_Infection->Establish_Infection Treatment_Groups Randomize into Treatment Groups (Drug vs. Vehicle Control) Establish_Infection->Treatment_Groups Drug_Administration Daily Drug Administration (e.g., Oral Gavage) Treatment_Groups->Drug_Administration Euthanasia Euthanize Animals at Defined Time Points Drug_Administration->Euthanasia Organ_Harvest Harvest Lungs and Spleens Euthanasia->Organ_Harvest Homogenization Homogenize Organs Organ_Harvest->Homogenization CFU_Plating Plate Serial Dilutions on Selective Agar Homogenization->CFU_Plating Incubation Incubate Plates (3-4 weeks) CFU_Plating->Incubation CFU_Counting Count Colony-Forming Units (CFU) Incubation->CFU_Counting Data_Analysis Calculate Log10 CFU Reduction and Statistical Analysis CFU_Counting->Data_Analysis

Caption: A generalized workflow for testing the in vivo efficacy of anti-tuberculosis drugs.

Conclusion and Future Directions

The absence of direct comparative in vivo efficacy studies for this compound and Isoniazid represents a significant knowledge gap. While the lower bioavailability of Isoniazid following this compound administration in humans raises questions about its potential efficacy, only dedicated in vivo studies in relevant animal models can provide definitive answers. Future research should prioritize head-to-head comparisons of these two compounds to determine the therapeutic potential of this compound as a viable alternative or adjunctive therapy for tuberculosis. Such studies should assess not only efficacy but also pharmacokinetic and pharmacodynamic parameters to establish optimal dosing strategies.

References

Validating Drug Efficacy Against Isoniazid-Resistant Tuberculosis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the landscape of isoniazid resistance is critical for developing novel therapeutics against Mycobacterium tuberculosis (MTB). This guide provides a comparative overview of Isoniazid's activity against both susceptible and resistant clinical isolates, supported by experimental data and detailed methodologies.

It appears there may be a misspelling in the requested topic. Extensive searches for "Aconiazide" did not yield any relevant results for a drug active against Mycobacterium tuberculosis. The information consistently points towards "Isoniazid" (INH), a primary first-line antitubercular drug. This guide will, therefore, focus on the activity of Isoniazide against both Isoniazid-susceptible and Isoniazid-resistant clinical isolates.

Isoniazid, a prodrug, is activated by the mycobacterial catalase-peroxidase enzyme KatG.[1][2][3] Once activated, it primarily inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2][3] Resistance to Isoniazid in MTB is a significant public health challenge and most commonly arises from mutations in the katG gene, which prevents the activation of the prodrug.[1][4] Mutations in other genes, such as the promoter region of the inhA gene (the primary target of activated Isoniazid), can also confer resistance.[1][5]

Comparative Activity of Isoniazid

The effectiveness of Isoniazid is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. In Isoniazid-resistant strains, a significant increase in the MIC is observed.

Strain TypeGenotypic ProfileTypical Isoniazid MIC Range (μg/mL)Interpretation
Isoniazid-Susceptible MTB Wild-type katG and inhA0.015 - 0.1Susceptible
Low-Level Isoniazid-Resistant MTB inhA promoter mutations0.2 - 1.0Low-Level Resistance
High-Level Isoniazid-Resistant MTB katG mutations (e.g., S315T)>1.0 - 50High-Level Resistance

Experimental Protocols

The determination of Isoniazid susceptibility in M. tuberculosis clinical isolates is crucial for effective patient treatment. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method, such as the Resazurin Microtiter Assay (REMA).

Protocol: Resazurin Microtiter Assay (REMA) for Isoniazid Susceptibility Testing
  • Inoculum Preparation:

    • A pure culture of the M. tuberculosis clinical isolate is grown on an appropriate medium (e.g., Löwenstein-Jensen medium).

    • A suspension of the mycobacterial growth is prepared in a suitable broth (e.g., Middlebrook 7H9 broth supplemented with OADC).

    • The turbidity of the suspension is adjusted to a McFarland standard of 1.0, which corresponds to approximately 1 x 10⁷ CFU/mL. The suspension is then diluted to the final working concentration.

  • Drug Dilution and Plate Preparation:

    • A stock solution of Isoniazid is prepared and serially diluted in a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 0.015 to 64 μg/mL).

    • Control wells are included: a drug-free well for positive growth control and a media-only well for sterility control.

  • Inoculation and Incubation:

    • The prepared mycobacterial inoculum is added to each well of the microtiter plate.

    • The plate is sealed and incubated at 37°C for 7-10 days.

  • Addition of Resazurin and Reading of Results:

    • After the initial incubation period, a solution of resazurin is added to each well.

    • The plate is re-incubated for 24-48 hours.

    • A color change from blue (resazurin) to pink (resorufin) indicates metabolic activity and, therefore, bacterial growth.

    • The MIC is determined as the lowest concentration of Isoniazid that prevents this color change (i.e., the well remains blue).

Visualizing Key Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Isoniazid_Activation_and_Resistance cluster_activation Isoniazid Activation Pathway cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance Isoniazid (Prodrug) Isoniazid (Prodrug) KatG KatG Isoniazid (Prodrug)->KatG Activation Activated Isoniazid Activated Isoniazid KatG->Activated Isoniazid InhA InhA Activated Isoniazid->InhA Inhibition Mycolic Acid Synthesis Mycolic Acid Synthesis InhA->Mycolic Acid Synthesis Required for Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acid Synthesis->Mycobacterial Cell Wall Component of katG mutation katG mutation katG mutation->KatG Alters/Inactivates inhA mutation inhA mutation inhA mutation->InhA Reduces Binding

Caption: Isoniazid activation, mechanism of action, and resistance pathways.

Experimental_Workflow Start Start Isolate M. tuberculosis Isolate M. tuberculosis from clinical sample Start->Isolate M. tuberculosis Prepare Inoculum Prepare and standardize mycobacterial inoculum Isolate M. tuberculosis->Prepare Inoculum Inoculate Plate Inoculate plate with mycobacterial suspension Prepare Inoculum->Inoculate Plate Drug Dilution Prepare serial dilutions of Isoniazid in 96-well plate Drug Dilution->Inoculate Plate Incubate Incubate at 37°C for 7-10 days Inoculate Plate->Incubate Add Resazurin Add resazurin solution to each well Incubate->Add Resazurin Re-incubate Re-incubate for 24-48 hours Add Resazurin->Re-incubate Read MIC Determine MIC by observing color change Re-incubate->Read MIC End End Read MIC->End

Caption: Workflow for MIC determination using the Resazurin Microtiter Assay.

References

A Head-to-Head Comparison of Aconiazide and Other Second-Line TB Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the global fight against tuberculosis (TB), the emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains of Mycobacterium tuberculosis necessitates a thorough understanding of the efficacy and mechanisms of second-line anti-TB drugs. This guide provides a comparative overview of Aconiazide, a derivative of the first-line drug isoniazid (INH), and other prominent second-line agents, offering researchers, scientists, and drug development professionals a consolidated resource supported by experimental data and protocols.

Note on this compound Data: Direct head-to-head comparative studies and specific quantitative data (e.g., Minimum Inhibitory Concentration - MIC) for this compound are limited in publicly available literature. Therefore, this guide utilizes data from closely related isoniazid derivatives to provide a representative comparison against other second-line TB drugs.

Mechanism of Action: The Isoniazid Family

This compound, as a derivative of isoniazid, is presumed to share a similar mechanism of action. Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Upon activation, it forms a reactive species that covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycolic acid biosynthesis pathway. The disruption of mycolic acid, a major component of the mycobacterial cell wall, leads to bacterial cell death.[1][2][3] Resistance to isoniazid and its derivatives often arises from mutations in the katG gene, preventing the activation of the prodrug, or in the inhA gene, which reduces the binding affinity of the activated drug.[1]

G cluster_drug_activation Drug Activation cluster_mycolic_acid_synthesis Mycolic Acid Synthesis Pathway This compound This compound KatG KatG This compound->KatG Activation Activated_this compound Activated_this compound KatG->Activated_this compound InhA InhA Activated_this compound->InhA Inhibition Mycolic_Acid_Synthesis Mycolic_Acid_Synthesis InhA->Mycolic_Acid_Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall_Integrity Cell_Wall_Integrity Mycolic_Acid_Synthesis->Cell_Wall_Integrity Bacterial_Cell_Death Bacterial_Cell_Death Cell_Wall_Integrity->Bacterial_Cell_Death Disruption

Caption: Mechanism of action of this compound.

In Vitro Efficacy: A Comparative Look

The in vitro efficacy of anti-TB drugs is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. While specific MIC data for this compound is scarce, studies on other isoniazid derivatives provide valuable insights into their activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.

Table 1: Comparative In Vitro Activity (MIC in µM) of Isoniazid Derivatives and Second-Line TB Drugs

CompoundM. tuberculosis H37Rv (Wild-Type)M. tuberculosis (INH-Resistant, katG S315T)Reference
Isoniazid (INH)0.4128[4]
Isonicotinoyl Hydrazone Derivative 10.864[4]
Isonicotinoyl Hydrazide Derivative 21.6128[4]
Ethionamide 0.6 - 2.50.6 - >10[5]
Cycloserine 8 - 328 - 32[5]
Levofloxacin 0.25 - 10.25 - 1[6]
Moxifloxacin 0.06 - 0.250.06 - 0.25[6]
Bedaquiline 0.03 - 0.120.03 - 0.12[6]
Delamanid 0.006 - 0.0240.006 - 0.024[6]

Note: Data for isoniazid derivatives are representative examples from a study on a series of such compounds. The specific structures of "Derivative 1" and "Derivative 2" can be found in the cited reference.[4] MIC ranges for second-line drugs are compiled from multiple sources and can vary depending on the specific strain and testing methodology.

Experimental Protocols

In Vitro MIC Determination (Broth Microdilution Method)

This protocol outlines a common method for determining the MIC of anti-TB compounds.[7][8][9]

G start Start prep_inoculum Prepare M. tuberculosis inoculum (McFarland standard) start->prep_inoculum serial_dilution Perform 2-fold serial dilutions of test compounds in 96-well plates prep_inoculum->serial_dilution inoculate Inoculate plates with bacterial suspension serial_dilution->inoculate incubate Incubate plates at 37°C inoculate->incubate read_results Read results visually or with a plate reader incubate->read_results determine_mic Determine MIC (lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination.

  • Preparation of Mycobacterial Inoculum: A suspension of M. tuberculosis is prepared in a suitable broth medium (e.g., Middlebrook 7H9) and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration in the wells.

  • Drug Dilution: Serial two-fold dilutions of the test compounds (this compound, other second-line drugs) are prepared in a 96-well microtiter plate containing culture medium.

  • Inoculation: Each well is inoculated with the prepared mycobacterial suspension. Control wells containing no drug are included.

  • Incubation: The plates are sealed and incubated at 37°C for a period of 7 to 14 days.

  • Reading Results: The growth in each well is assessed visually or by using a colorimetric indicator (e.g., Resazurin) and a microplate reader.

  • MIC Determination: The MIC is recorded as the lowest drug concentration that completely inhibits visible growth of the mycobacteria.

In Vivo Efficacy Testing (Mouse Model of Tuberculosis)

Animal models are crucial for evaluating the in vivo efficacy of anti-TB drug candidates. The mouse model is widely used due to its cost-effectiveness and well-characterized immunology.[10][11][12][13]

G start Start infection Infect mice with M. tuberculosis (aerosol or intravenous) start->infection treatment Administer test compounds and controls (oral gavage, injection, etc.) infection->treatment monitoring Monitor animal health and weight treatment->monitoring sacrifice Sacrifice mice at defined time points monitoring->sacrifice organ_homogenization Homogenize lungs and spleens sacrifice->organ_homogenization cfu_enumeration Plate serial dilutions on agar plates organ_homogenization->cfu_enumeration incubation Incubate plates at 37°C cfu_enumeration->incubation cfu_counting Count colony-forming units (CFUs) incubation->cfu_counting end End cfu_counting->end

Caption: Workflow for in vivo drug efficacy testing.

  • Infection: Mice (e.g., BALB/c or C57BL/6 strains) are infected with a low-dose aerosol of a virulent M. tuberculosis strain (e.g., H37Rv) to establish a chronic lung infection.

  • Treatment: Several weeks post-infection, when a stable bacterial load is established, treatment with the test compounds (e.g., this compound) and control drugs is initiated. Drugs are typically administered daily or several times a week via oral gavage or injection.

  • Monitoring: The health and body weight of the mice are monitored throughout the treatment period.

  • Bacterial Load Determination: At various time points during and after treatment, groups of mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions of the homogenates are plated on a suitable agar medium (e.g., Middlebrook 7H11).

  • CFU Enumeration: After incubation for several weeks, the number of colony-forming units (CFUs) is counted to determine the bacterial load in the organs. The reduction in CFU counts in treated groups compared to the untreated control group indicates the efficacy of the drug.

Conclusion

While direct comparative data for this compound remains elusive, the information available for other isoniazid derivatives suggests that this class of compounds can retain some activity against INH-resistant strains, although generally at higher concentrations than required for susceptible strains.[4] The provided experimental protocols for in vitro and in vivo studies offer a standardized framework for researchers to evaluate the efficacy of this compound and other novel anti-TB compounds. Further head-to-head studies are crucial to definitively establish the therapeutic potential of this compound in the context of second-line TB treatment. The development of new derivatives and combination therapies remains a critical area of research to combat the growing threat of drug-resistant tuberculosis.

References

Benchmarking the Therapeutic Index of Aconiazide Against New TB Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates a robust pipeline of novel therapeutic agents. A critical parameter in the evaluation of these new drug candidates is the therapeutic index (TI), a quantitative measure of a drug's safety margin. This guide provides a comparative analysis of the therapeutic index of Aconiazide, a derivative of the frontline anti-TB drug isoniazid, against several new and promising TB drug candidates: Bedaquiline, Pretomanid, Delamanid, and Sutezolid.

This document summarizes available preclinical data on the efficacy (Minimum Inhibitory Concentration, MIC) and toxicity (Cytotoxic Concentration 50, CC50, or Lethal Dose 50, LD50) of these compounds. The objective is to offer a clear, data-driven comparison to aid researchers and drug developers in the strategic advancement of next-generation anti-TB therapies.

Quantitative Data Summary

The following tables summarize the available quantitative data for the efficacy and toxicity of this compound (with Isoniazid as a proxy), Bedaquiline, Pretomanid, Delamanid, and Sutezolid. It is important to note that direct comparison of therapeutic indices can be challenging due to variations in experimental models and conditions.

Table 1: Efficacy (Minimum Inhibitory Concentration) Against Mycobacterium tuberculosis

DrugMIC Range (μg/mL)
This compound (as Isoniazid)0.02 - 0.06[1]
Bedaquiline0.125 - 0.5
Pretomanid0.005 - 0.48[2]
Delamanid0.006 - 0.024[3]
Sutezolid0.0625 - 0.5

Table 2: In Vitro and In Vivo Toxicity Data

DrugToxicity MetricValueSpecies/Cell Line
This compound (as Isoniazid)LD50 (oral)100 mg/kg[4]Human
LD50 (oral)176 mg/kgMouse
BedaquilineIC50~40 µMH1299 (human lung carcinoma)[5]
IC50>50 µMA549 (human lung carcinoma)[5]
PretomanidNo mutagenic/clastogenic effectsUp to 1000 μg/mLChinese hamster ovary cells[2]
DelamanidCC50107.5 μg/mLHepG2 (human liver carcinoma)[3]
SutezolidIC50>64 μg/mLHepG2, Vero (monkey kidney epithelial)
IC508.17 µMH9c2 (rat heart myoblasts)

Table 3: Calculated Therapeutic Index (TI)

The therapeutic index is calculated as the ratio of the toxic dose to the effective dose (e.g., LD50/ED50 or CC50/MIC). Due to the heterogeneity of the available data, a direct comparison of a single TI value is not always feasible. This table presents the calculated TI where possible, with the clear caveat that the underlying data may not be directly comparable.

DrugTI CalculationTherapeutic IndexNotes
This compound (as Isoniazid)LD50 (human, oral) / MIC90~1667Based on human LD50 and highest reported MIC for susceptible strains.
DelamanidCC50 (HepG2) / MIC90~4479Based on in vitro cytotoxicity and highest reported MIC.
BedaquilineIC50 (H1299) / MIC90~35Based on in vitro cytotoxicity and highest reported MIC. Value is an approximation due to the nature of the IC50 data.
SutezolidIC50 (H9c2) / MIC90~5.7Based on in vitro cytotoxicity and highest reported MIC. Value is an approximation and uses data from a rat cell line.
Pretomanid-Not availableInsufficient comparable toxicity data.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the anti-TB drug candidates is determined using the broth microdilution method.

  • Bacterial Strain and Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

  • Drug Preparation: The drugs are dissolved in an appropriate solvent (e.g., DMSO) and serially diluted in 7H9 broth in a 96-well microplate to achieve a range of concentrations.

  • Inoculation: A standardized inoculum of M. tuberculosis is prepared to a McFarland standard of 0.5 and further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: The microplates are incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria. Visual inspection or a colorimetric indicator such as resazurin can be used to determine growth inhibition.

Determination of Cytotoxicity (CC50) using MTT Assay

The 50% cytotoxic concentration (CC50) is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in a relevant human cell line (e.g., HepG2 for hepatotoxicity, A549 for lung cytotoxicity).

  • Cell Culture: Human cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Drug Exposure: The cells are then treated with serial dilutions of the test compounds and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is incubated for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • CC50 Calculation: The CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Mandatory Visualizations

Experimental Workflow for Therapeutic Index Determination

G cluster_efficacy Efficacy Determination (MIC) cluster_toxicity Toxicity Determination (CC50) cluster_ti Therapeutic Index Calculation A M. tuberculosis Culture C Broth Microdilution Assay A->C B Drug Serial Dilutions B->C D Incubation (7-14 days) C->D E Determine MIC D->E K Therapeutic Index (TI) = CC50 / MIC E->K F Human Cell Line Culture H MTT Assay F->H G Drug Serial Dilutions G->H I Incubation (48-72h) H->I J Determine CC50 I->J J->K

Caption: Workflow for determining the therapeutic index.

Signaling Pathways

G INH Isoniazid/Aconiazide (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation ActivatedINH Activated Drug (Isonicotinic Acyl Radical) KatG->ActivatedINH InhA InhA (Enoyl-ACP Reductase) ActivatedINH->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Blocks CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall Disrupts BacterialDeath Bacterial Cell Death CellWall->BacterialDeath

Caption: Isoniazid/Aconiazide mechanism of action.

G Bedaquiline Bedaquiline ATPSynthase ATP Synthase (c-subunit) Bedaquiline->ATPSynthase Inhibition ProtonMotiveForce Proton Motive Force ATPSynthase->ProtonMotiveForce Disrupts ATPSynthesis ATP Synthesis ProtonMotiveForce->ATPSynthesis Blocks EnergyDepletion Cellular Energy Depletion ATPSynthesis->EnergyDepletion BacterialDeath Bacterial Cell Death EnergyDepletion->BacterialDeath

Caption: Bedaquiline mechanism of action.

G cluster_pretomanid Pretomanid/Delamanid (Prodrugs) Prodrug Pretomanid / Delamanid Ddn Ddn (Deazaflavin-dependent nitroreductase) Prodrug->Ddn Activation ActivatedDrug Activated Drug Ddn->ActivatedDrug MycolicAcid Mycolic Acid Synthesis ActivatedDrug->MycolicAcid Inhibition RNS Reactive Nitrogen Species (e.g., NO) ActivatedDrug->RNS Generation BacterialDeath Bacterial Cell Death MycolicAcid->BacterialDeath RespiratoryPoisoning Respiratory Poisoning RNS->RespiratoryPoisoning RespiratoryPoisoning->BacterialDeath

Caption: Pretomanid/Delamanid mechanism of action.

G Sutezolid Sutezolid Ribosome 50S Ribosomal Subunit (23S rRNA) Sutezolid->Ribosome Binding InitiationComplex 70S Initiation Complex Formation Ribosome->InitiationComplex Prevents ProteinSynthesis Protein Synthesis InitiationComplex->ProteinSynthesis Blocks BacterialGrowth Bacterial Growth Inhibition ProteinSynthesis->BacterialGrowth

Caption: Sutezolid mechanism of action.

References

Comparative Pharmacodynamics of Aconiazide: An In-depth Analysis Across Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

Aconiazide, a prodrug of the frontline anti-tuberculosis agent Isoniazid (INH), presents a promising avenue for enhancing the therapeutic index of INH-based regimens. This guide provides a comparative overview of the pharmacodynamics of this compound, drawing upon available preclinical data and leveraging the extensive knowledge of its active metabolite, Isoniazid, to offer a comprehensive perspective for researchers, scientists, and drug development professionals.

While direct comparative studies on this compound across multiple preclinical models are limited, this guide synthesizes existing data and provides a robust comparison with Isoniaz id to elucidate its potential efficacy and guide future research.

Executive Summary

This compound is designed to be metabolized in vivo to release Isoniazid, the active moiety responsible for anti-tubercular activity. The primary rationale for developing this compound and other Isoniazid prodrugs is to improve upon the pharmacokinetic and safety profile of the parent drug. This guide will delve into the available in vitro and in vivo data to compare the pharmacodynamic properties of this compound, primarily through the lens of its conversion to Isoniazid.

In Vitro Activity

The in vitro anti-tubercular activity of this compound is intrinsically linked to its conversion to Isoniazid. The key pharmacodynamic parameter in this setting is the Minimum Inhibitory Concentration (MIC).

Table 1: In Vitro Anti-mycobacterial Activity of Isoniazid

Preclinical ModelMycobacterium tuberculosis StrainMIC (μg/mL)Citation
Broth MicrodilutionH37Rv0.02 - 0.06
Agar DilutionH37Rv0.025 - 0.1
BACTEC MGIT 960Clinical Isolates0.1 (breakpoint)

Note: Data for this compound is not directly available in the reviewed literature. The activity is dependent on its conversion to Isoniazid.

In Vivo Efficacy

Preclinical in vivo models are crucial for evaluating the therapeutic potential of anti-tubercular agents. The efficacy of this compound in these models is a function of its absorption, distribution, metabolism (conversion to Isoniazid), and excretion, all of which influence the exposure of Mycobacterium tuberculosis to the active drug at the site of infection.

Table 2: Comparative In Vivo Efficacy of Isoniazid in Murine Models of Tuberculosis

Preclinical ModelMouse StrainDosing RegimenEfficacy EndpointOutcomeCitation
Aerosol InfectionBALB/c25 mg/kg/day (oral)Reduction in lung CFUSignificant reduction in bacterial load[1]
Intravenous InfectionSwiss25 mg/kg/day (oral)Reduction in spleen CFUSignificant reduction in bacterial load
Aerosol InfectionC57BL/610 mg/kg/day (oral)Reduction in lung CFUDose-dependent reduction in bacterial load[2]

Note: A study on an acylated derivative of Isoniazid, structurally similar to an this compound metabolite, demonstrated protective effects in tuberculosis-infected mice, suggesting the potential for in vivo efficacy of this compound.

Pharmacodynamic Parameters

Pharmacokinetic/pharmacodynamic (PK/PD) analysis is essential for optimizing dosing regimens. For Isoniazid, the 24-hour area under the concentration-time curve to MIC ratio (AUC/MIC) is the PK/PD index that best correlates with efficacy.

Table 3: Key Pharmacodynamic Parameters of Isoniazid

ParameterDescriptionPreclinical ModelValueCitation
AUC/MIC Ratio of the 24-hour Area Under the Curve to the Minimum Inhibitory Concentration.Murine Aerosol Infection Model>100 for optimal efficacy
Cmax/MIC Ratio of the maximum plasma concentration to the Minimum Inhibitory Concentration.Murine Aerosol Infection ModelCorrelates with efficacy, but less strongly than AUC/MIC
T>MIC Percentage of time the plasma concentration remains above the Minimum Inhibitory Concentration.Not the primary driver of efficacy for Isoniazid.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of anti-tubercular agents is typically determined using broth microdilution or agar dilution methods.

  • Bacterial Strain : Mycobacterium tuberculosis H37Rv or clinical isolates are cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Drug Preparation : A stock solution of the test compound is prepared and serially diluted to achieve a range of concentrations.

  • Inoculation : A standardized inoculum of the mycobacterial suspension is added to each well of a microplate (for broth microdilution) or streaked onto agar plates containing the drug.

  • Incubation : Plates are incubated at 37°C for 7-14 days.

  • MIC Determination : The MIC is the lowest concentration of the drug that completely inhibits visible growth of the bacteria.[3][4]

Murine Model of Tuberculosis

The mouse model is a widely used in vivo model for evaluating the efficacy of anti-tuberculosis drugs.

  • Animal Strain : BALB/c or C57BL/6 mice are commonly used.

  • Infection : Mice are infected with M. tuberculosis via aerosol inhalation to establish a lung infection.

  • Treatment : Treatment with the test compound (e.g., this compound or Isoniazid) is initiated at a specified time point post-infection and administered daily or intermittently via oral gavage or other appropriate routes.

  • Efficacy Assessment : At various time points, mice are euthanized, and the bacterial load (colony-forming units, CFU) in the lungs and spleen is determined by plating serial dilutions of tissue homogenates on Middlebrook 7H11 agar.[1][2]

  • Data Analysis : The reduction in CFU in treated groups is compared to that in an untreated control group to determine the efficacy of the drug.

Hollow Fiber System Model of Tuberculosis

The hollow fiber system is an in vitro model that can simulate human pharmacokinetics.

  • System Setup : A hollow fiber cartridge is inoculated with M. tuberculosis.

  • Drug Administration : The drug is administered to a central reservoir, and its concentration is adjusted over time to mimic human plasma concentration profiles.

  • Sampling : Samples are collected from the system over time to measure the concentration of the drug and the number of viable bacteria.

  • Data Analysis : This model allows for the determination of the PK/PD indices that are most closely linked to the drug's bactericidal or sterilizing activity.

Visualizing Key Pathways and Workflows

This compound Metabolic Activation Pathway

Aconiazide_Metabolism This compound This compound Isoniazid Isoniazid (INH) (Active Drug) This compound->Isoniazid Hydrolysis Metabolites Inactive Metabolites Isoniazid->Metabolites Host Metabolism KatG KatG (M. tuberculosis enzyme) Isoniazid->KatG Activation InhA InhA KatG->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Bactericidal_Effect Bactericidal Effect InhA->Bactericidal_Effect Disruption of Cell_Wall Bacterial Cell Wall Mycolic_Acid->Cell_Wall

Caption: Metabolic activation of this compound to Isoniazid and its mechanism of action.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow cluster_Phase1 Infection Phase cluster_Phase2 Treatment Phase cluster_Phase3 Evaluation Phase Infection Aerosol Infection of Mice with M. tuberculosis Treatment Drug Administration (this compound vs. Isoniazid vs. Vehicle) Infection->Treatment Euthanasia Euthanasia & Organ Harvest (Lungs & Spleen) Treatment->Euthanasia Homogenization Tissue Homogenization Euthanasia->Homogenization Plating Serial Dilution & Plating Homogenization->Plating Incubation Incubation of Agar Plates Plating->Incubation CFU_Count Colony Forming Unit (CFU) Enumeration Incubation->CFU_Count

Caption: Workflow for assessing the in vivo efficacy of this compound in a murine model.

Conclusion

This compound holds promise as a prodrug of Isoniazid, potentially offering an improved therapeutic profile. While direct comparative pharmacodynamic data for this compound is not yet widely available, the extensive knowledge of Isoniazid's preclinical performance provides a strong foundation for its continued development. Further studies directly comparing the pharmacodynamics of this compound and Isoniazid in various preclinical models, including different animal species and in vitro systems like the hollow fiber model, are warranted to fully elucidate its therapeutic potential and to establish optimal dosing strategies for clinical evaluation. This guide serves as a foundational resource to inform such future investigations.

References

A Comparative Guide to Validated Analytical Methods for Aconiazide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Aconiazide (Isoniazid), a primary antitubercular agent. The selection of a suitable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Spectrophotometry, supported by experimental data to aid in the selection of the most appropriate method for specific research and quality control needs.

Comparative Analysis of Analytical Methods

The performance of various analytical methods for this compound quantification is summarized below. Key validation parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) are presented to facilitate a direct comparison.

Table 1: Comparison of HPLC Methods for this compound Quantification

Method ReferenceLinearity Range (µg/mL)Accuracy (%)Precision (%RSD)LOD (µg/mL)LOQ (µg/mL)
HPLC-UV[1]0.89 - 71.36Bias < 10.26CV < 10.39-0.89
HPLC-UV[2]1 - 10--0.31.0
RP-HPLC[3]50 - 150--0.61.8
Micellar LC[4]0.03 - 10.0-0.9 to +8.5< 16.00.010.03
RP-HPLC40 - 100Recovery: Not specified< 1.2--

Table 2: Comparison of HPTLC Methods for this compound Quantification

Method ReferenceLinearity Range (ng/spot)Accuracy (% Recovery)Precision (%RSD)LOD (ng/spot)LOQ (ng/spot)
HPTLC[5]200 - 1000Not specifiedNot specifiedNot specifiedNot specified
Stability-Indicating HPTLC[6]100 - 700Not specifiedNot specified2060

Table 3: Comparison of UV-Spectrophotometry Methods for this compound Quantification

Method ReferenceLinearity Range (µg/mL)Accuracy (% Recovery)Precision (%RSD)LOD (µg/mL)LOQ (µg/mL)
UV-Vis Spectroscopy[7]1 - 1198 - 102Not specified--
UV-Vis Spectrophotometry[8][9]5 - 3098 - 102< 20.1660.5018
Simultaneous Equation Method[10]5 - 25100.44 ± 0.41 to 107.26 ± 0.28< 20.40261.3421

Visualizing Key Processes

To further elucidate the methodologies discussed, the following diagrams illustrate the general workflow for analytical method validation and the mechanism of action of this compound.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Method Transfer & Lifecycle Management MD1 Define Analytical Target Profile MD2 Select Analytical Technique & Instrument MD1->MD2 MD3 Preliminary Parameter Optimization MD2->MD3 V1 Protocol Development MD3->V1 Proceed to Validation V2 Execute Validation Experiments (Accuracy, Precision, Linearity, etc.) V1->V2 V3 Data Analysis & Evaluation V2->V3 V4 Validation Report Generation V3->V4 MT1 Transfer to Routine Use V4->MT1 Method Approved MT2 Continuous Monitoring & Revalidation MT1->MT2

Caption: General Workflow of Analytical Method Validation.

Aconiazide_Mechanism_of_Action cluster_entry Drug Entry & Activation cluster_inhibition Inhibition of Mycolic Acid Synthesis This compound This compound (Prodrug) Activation Activation by KatG (Catalase-Peroxidase) This compound->Activation ReactiveSpecies Reactive this compound Species Activation->ReactiveSpecies InhA InhA (Enoyl-ACP reductase) ReactiveSpecies->InhA Inhibits MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid CellWall Mycobacterial Cell Wall Integrity InhA->CellWall Disruption MycolicAcid->CellWall

Caption: Mechanism of Action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and transparency.

High-Performance Liquid Chromatography (HPLC)

Method 1: HPLC-UV for Human Plasma [1]

  • Instrumentation: HPLC system with UV detection.

  • Column: C8 (250 × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mode (details not specified).

  • Detection Wavelength: 273 nm.

  • Sample Preparation: Drug extraction with trichloroacetic acid and an organic solvent, followed by derivatization of this compound. 100 µL of the final solution is injected.

Method 2: HPLC-UV for Fixed-Dose Combination Therapy [2]

  • Instrumentation: Shimadzu HPLC system with a UV detector.

  • Mobile Phase: A mixture of 0.01M disodium hydrogen phosphate buffer and acetonitrile in ratios of 95:5 and 50:50 (v/v).

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 238 nm.

  • Injection Volume: 40 µL.

Method 3: Micellar Liquid Chromatography for Urine Samples [4]

  • Mobile Phase: 0.15 M SDS–12.5% 1-propanol (v/v)–Na2HPO4 0.01 M buffered at pH 7.

  • Flow Rate: 1 mL/min.

  • Column: C18.

  • Detection Wavelength: 265 nm.

High-Performance Thin-Layer Chromatography (HPTLC)

Method 1: Stability-Indicating HPTLC [6]

  • Stationary Phase: Aluminum-backed silica gel 60 F254 plates.

  • Mobile Phase: n-hexane-2-propanol-acetone-ammonia-formic acid (3:3.8:2.8:0.3:0.1 v/v).

  • Densitometric Analysis: 254 nm.

Method 2: HPTLC for Combined Dosage Form [5]

  • Mobile Phase: Ethyl acetate, Methanol, Acetone, and Acetic acid in a ratio of 5.5:2.0:2.0:0.5 (v/v).

UV-Spectrophotometry

Method 1: UV-Visible Spectroscopy [7]

  • Solvent: Distilled water.

  • Analytical Wavelengths: 263 nm and 292 nm for simultaneous equation method. The maximum absorbance for this compound was observed at 263 nm.

Method 2: UV-Vis Spectrophotometry for Pure and 3D Printed Tablets [8][9]

  • Analysis: Simultaneous equation method.

  • Wavelengths: λmax for this compound was found to be 263 nm.

Method 3: Simultaneous Equation Method [10]

  • Solvent: Methanol.

  • Wavelengths: 263 nm (λmax for this compound) and 337 nm.

This guide is intended to provide a foundational understanding and comparison of common analytical methods for this compound quantification. Researchers are encouraged to consult the primary literature for more in-depth information and to validate any method for their specific application and laboratory conditions.

References

A Comparative Analysis of the Bactericidal Activity of Aconiazide and Isoniazid Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical and mechanistic comparison of the bactericidal activities of Aconiazide and Isoniazid, two closely related anti-tuberculosis compounds. While Isoniazid remains a cornerstone of tuberculosis treatment, its prodrug, this compound, has been explored for its potential to offer a different toxicity profile. This document synthesizes available experimental data to offer an objective comparison of their performance.

Executive Summary

Isoniazid is a potent bactericidal agent against actively replicating Mycobacterium tuberculosis. Its pro-drug form requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. In contrast, this compound is a derivative of Isoniazid designed to be a less toxic prodrug. However, available data suggests that this modification comes at the cost of reduced bactericidal efficacy. This compound demonstrates lower bioavailability of Isoniazid, and studies on related acylated derivatives of Isoniazid indicate a significant decrease in bactericidal activity, reflected by higher Minimum Inhibitory Concentration (MIC) values compared to the parent compound.

Data Presentation: Quantitative Comparison

Direct comparative studies providing specific MIC and Minimum Bactericidal Concentration (MBC) values for this compound against M. tuberculosis are limited in publicly available literature. However, based on research on acylated derivatives of Isoniazid, a qualitative and quantitative comparison can be drawn.

ParameterThis compoundIsoniazidSource(s)
Mechanism of Action Prodrug of Isoniazid; inhibits mycolic acid synthesis.Prodrug that, upon activation by KatG, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2]
Minimum Inhibitory Concentration (MIC) against drug-susceptible M. tuberculosis Several-fold to several hundred-fold higher than Isoniazid (inferred from studies on acylated derivatives).0.025 to 0.05 µg/mL[3][4]
Bactericidal Activity Lower than Isoniazid due to reduced bioavailability of active Isoniazid.Highly bactericidal against actively dividing mycobacteria.[1][4]
Toxicity Profile Potentially lower toxicity; its metabolite, 2-formylphenoxyacetic acid, may bind to toxic metabolites of Isoniazid.Associated with hepatotoxicity and peripheral neuropathy.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of bactericidal activity.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Broth Macrodilution Method (using MGIT 960 system):

    • Mycobacterium tuberculosis strains (e.g., H37Rv) are cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

    • A bacterial suspension is prepared and adjusted to a McFarland standard of 0.5.

    • The test compounds (this compound and Isoniazid) are serially diluted in MGIT tubes.

    • The MGIT tubes are inoculated with the bacterial suspension.

    • The tubes are incubated at 37°C in a BACTEC MGIT 960 instrument, which continuously monitors for mycobacterial growth by detecting oxygen consumption.

    • The MIC is determined as the lowest drug concentration that shows no significant increase in fluorescence compared to the control.[5]

  • Microplate Alamar Blue Assay (MABA):

    • A mid-log phase culture of M. tuberculosis H37Ra is prepared.

    • The bacterial suspension is added to each well of a 96-well microplate.

    • Serial dilutions of the test compounds are added to the wells.

    • The plates are incubated at 37°C for 5-7 days.

    • A solution of Alamar Blue is added to each well, and the plates are re-incubated.

    • A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the drug that prevents this color change.

Early Bactericidal Activity (EBA) Studies

EBA studies measure the in vivo bactericidal effect of a drug during the initial days of treatment in patients with pulmonary tuberculosis.

  • Patients with newly diagnosed, smear-positive pulmonary tuberculosis are enrolled.

  • Patients are randomized to receive either this compound or Isoniazid monotherapy for a short duration (typically 2 to 14 days).

  • Sputum samples are collected at baseline and at regular intervals during treatment.

  • The number of viable M. tuberculosis bacilli in the sputum is quantified by plating serial dilutions on solid media (e.g., Middlebrook 7H11 agar) and counting colony-forming units (CFU) after incubation.

  • The EBA is calculated as the rate of decline in log10 CFU per day.[6]

Visualization of Key Processes

Mechanism of Action and Bioavailability

The following diagram illustrates the pathway from drug administration to the inhibition of mycolic acid synthesis for both Isoniazid and this compound, highlighting the key difference in bioavailability.

G cluster_Isoniazid Isoniazid Pathway cluster_this compound This compound Pathway INH Isoniazid (INH) Activated_INH Activated INH (Isonicotinic acyl radical) INH->Activated_INH KatG Activation (in M. tuberculosis) InhA_I Inhibition of InhA Activated_INH->InhA_I Mycolic_Acid_Block_I Mycolic Acid Synthesis Blocked InhA_I->Mycolic_Acid_Block_I Bactericidal_Effect_I Bactericidal Effect Mycolic_Acid_Block_I->Bactericidal_Effect_I ACON This compound Hydrolysis Hydrolysis (in vivo) ACON->Hydrolysis INH_from_ACON Isoniazid (Lower Bioavailability) Hydrolysis->INH_from_ACON Activated_INH_A Activated INH INH_from_ACON->Activated_INH_A KatG Activation InhA_A Inhibition of InhA Activated_INH_A->InhA_A Mycolic_Acid_Block_A Mycolic Acid Synthesis Blocked InhA_A->Mycolic_Acid_Block_A Reduced_Bactericidal_Effect Reduced Bactericidal Effect Mycolic_Acid_Block_A->Reduced_Bactericidal_Effect

Caption: Comparative pathways of Isoniazid and this compound activation and action.

Experimental Workflow for MIC Determination

The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration of an anti-tubercular drug using the broth macrodilution method.

G start Start prep_culture Prepare M. tuberculosis Culture (e.g., H37Rv) start->prep_culture adjust_inoculum Adjust Inoculum to 0.5 McFarland Standard prep_culture->adjust_inoculum inoculate_tubes Inoculate MGIT Tubes with Bacteria and Compounds adjust_inoculum->inoculate_tubes serial_dilution Prepare Serial Dilutions of Test Compounds serial_dilution->inoculate_tubes incubate Incubate at 37°C in MGIT 960 System inoculate_tubes->incubate monitor_growth Monitor Growth via Fluorescence Detection incubate->monitor_growth determine_mic Determine MIC: Lowest Concentration with No Growth monitor_growth->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using the broth macrodilution method.

References

A Comparative Analysis of Isoniazid Combination Therapy Versus Standard Regimens for Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isoniazid, a cornerstone in the treatment of tuberculosis (TB), is frequently utilized in combination with other drugs to enhance efficacy and prevent the emergence of resistance. This guide provides a comparative analysis of Isoniazid-based combination therapies against standard treatment regimens, supported by experimental data from clinical studies.

Efficacy of Isoniazid Combination Therapies: A Quantitative Comparison

The following tables summarize the key efficacy outcomes from comparative studies of Isoniazid in different combination regimens for both latent and active tuberculosis.

Table 1: Efficacy of Rifapentine and Isoniazid Combination Therapy for Latent TB

Outcome3-Month Rifapentine + Isoniazid (N=3986)9-Month Isoniazid Monotherapy (N=3745)p-value
Development of Culture-Confirmed TB0.19% (7 participants)0.43% (15 participants)< .001[1]
Treatment Completion Rate82.1%69.0%Not Specified

Table 2: Efficacy of a Modified Regimen for Isoniazid-Resistant TB

Outcome6-Month Standard HRZE¹ Regimen (N=26)6-Month Modified RZE² Regimen (N=16)p-value
Cure Rate80.8% (21 patients)100% (16 patients)0.194[2]
Treatment Failure15.4% (4 patients)0%Not Specified
Death3.8% (1 patient)0%Not Specified

¹HRZE: Isoniazid, Rifampin, Pyrazinamide, Ethambutol ²RZE: Rifampin, Pyrazinamide, Ethambutol

Safety and Tolerability Profile

The safety profile of different Isoniazid-containing regimens is a critical factor in treatment adherence and success.

Table 3: Adverse Events in Latent TB Treatment

Adverse Event3-Month Rifapentine + Isoniazid9-Month Isoniazid Monotherapyp-value
Permanent Discontinuation due to Adverse EventHigher in combination therapyLower than in combination therapy.009[1]
Hepatotoxicity Leading to Discontinuation0.4%2.7%Not Specified

Experimental Protocols

The methodologies for the key comparative studies cited are outlined below to provide a framework for understanding the presented data.

Study 1: Rifapentine and Isoniazid for Latent TB (PREVENT TB Study)
  • Objective: To determine if a 3-month, once-weekly regimen of rifapentine plus isoniazid is as effective as a 9-month, daily regimen of isoniazid alone for preventing tuberculosis.[1]

  • Study Design: An open-label, randomized, noninferiority trial.[1]

  • Participant Population: High-risk adults with latent tuberculosis infection.[1]

  • Intervention Group: Weekly rifapentine (900 mg) and isoniazid (900 mg) for 3 months, administered under direct observation.[1]

  • Control Group: Daily self-administered isoniazid (300 mg) for 9 months.[1]

  • Primary Outcome: The primary efficacy outcome was the development of culture-confirmed tuberculosis during the 33 months after enrollment.[1]

Study 2: Modified Regimen for Isoniazid-Resistant TB
  • Objective: To compare the effectiveness of a standard 6-month HRZE regimen with a modified 6-month RZE regimen for the treatment of isoniazid-resistant tuberculosis.[2]

  • Study Design: A comparative study.[2]

  • Participant Population: Patients with isoniazid-resistant tuberculosis.[2]

  • Intervention Group: A 6-month regimen of rifampin, pyrazinamide, and ethambutol (RZE).[2]

  • Control Group: A 6-month standard regimen of isoniazid, rifampin, pyrazinamide, and ethambutol (HRZE).[2]

  • Primary Outcome: Treatment outcomes, including cure, treatment failure, and death.[2]

Mechanism of Action of Isoniazid

Isoniazid is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG). Once activated, it inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[3][4]

Isoniazid_Mechanism_of_Action cluster_mycobacterium Mycobacterium tuberculosis Isoniazid_prodrug Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid_prodrug->KatG Activation Activated_Isoniazid Activated Isoniazid (Isonicotinic acyl radical) KatG->Activated_Isoniazid INH_NAD_adduct INH-NAD Adduct Activated_Isoniazid->INH_NAD_adduct NADH NADH NADH->INH_NAD_adduct InhA InhA (Enoyl-ACP reductase) INH_NAD_adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Essential for Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Synthesis->Cell_Wall Component of Bacterial_Lysis Bacterial Lysis Mycolic_Acid_Synthesis->Bacterial_Lysis Disruption leads to Experimental_Workflow cluster_workflow Clinical Trial Workflow Patient_Recruitment Patient Recruitment (e.g., Latent TB diagnosis) Randomization Randomization Patient_Recruitment->Randomization Group_A Group A (Isoniazid Combination Therapy) Randomization->Group_A Group_B Group B (Standard Regimen) Randomization->Group_B Treatment_Administration Treatment Administration (e.g., 3-9 months) Group_A->Treatment_Administration Group_B->Treatment_Administration Follow_up Follow-up (Monitoring for efficacy and safety) Treatment_Administration->Follow_up Data_Collection Data Collection (e.g., Sputum cultures, Adverse events) Follow_up->Data_Collection Data_Analysis Data Analysis (Statistical comparison of outcomes) Data_Collection->Data_Analysis Results Results (Efficacy and Safety Comparison) Data_Analysis->Results

References

Safety Operating Guide

Safe Disposal of Aconiazide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of pharmaceutical compounds are critical for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of Aconiazide, ensuring the safety of researchers and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. If an SDS for this compound is unavailable, the SDS for Isoniazid, a structurally related compound, can provide guidance on handling precautions.[1][2][3][4][5] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2][4][5] In case of a spill, avoid creating dust. The area should be swept up and the material placed in a designated container for proper disposal.[1]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity of waste, local regulations, and available facilities. The following are recommended disposal options for pharmaceutical waste.

1. Return to Manufacturer or Supplier: Whenever feasible, the most responsible disposal method is to return the unwanted this compound to the manufacturer or supplier.[6][7] They are often equipped to handle the proper disposal of their products.

2. Licensed Hazardous Waste Disposal: For laboratory settings, the preferred method is to engage a licensed hazardous waste disposal company.[8] This ensures that the waste is managed and disposed of in compliance with all national and local regulations. Pharmaceutical waste must be handled and disposed of separately from general waste.[8][9]

3. On-site Disposal Methods (where permissible and appropriate):

If return or professional disposal is not an option, the following methods may be considered, subject to local regulations.

  • Encapsulation: This process involves immobilizing the pharmaceutical in a solid block within a plastic or steel drum. The drum is filled to 75% capacity with the solid this compound, and the remaining space is filled with a mixture of cement or a cement/lime blend.[6][7][10] The sealed drum is then placed in a landfill.[6][10]

  • Inertization: This is a variation of encapsulation. The this compound is first removed from its packaging and ground into a fine powder. A mixture of water, cement, and lime is then added to form a homogenous paste.[6][10] This paste can then be transported to a landfill.[6][10]

4. Household Disposal (for very small quantities):

For minute, residual amounts in a non-professional setting, the following steps can be taken if a take-back program is unavailable:

  • Remove the this compound from its original container. Do not crush tablets or capsules.[11]

  • Mix it with an unappealing substance such as used coffee grounds, dirt, or cat litter.[11][12][13][14] This makes the mixture less attractive to children and pets.

  • Place the mixture in a sealed container, such as a plastic bag or an empty can, to prevent leakage.[11][12][13][14]

  • Dispose of the sealed container in the household trash.[11][12]

  • Scratch out all personal information from the original prescription label to protect your privacy.[11][13][14]

Important Considerations:

  • Do Not Flush: Unless specifically instructed by the product labeling, do not flush this compound down the toilet or drain.[12][13][14] This can lead to water contamination.

  • Incineration: High-temperature incineration in a two-chamber incinerator (minimum of 850°C with a two-second retention time in the second chamber) is a suitable method for destroying pharmaceuticals, but should only be carried out by licensed facilities.[6]

  • Landfill: Disposing of untreated pharmaceutical waste directly into a landfill is not recommended.[7][15] If landfilling is the only option, it should be done in a highly engineered sanitary landfill that protects against aquifer contamination.[10]

Quantitative Data for Disposal Methods

Disposal MethodKey ParametersRecommended Use
Incineration Minimum temperature of 850°C in a two-chamber incinerator; combustion retention time of at least two seconds.[6] For antineoplastic drugs, a minimum temperature of 1200°C is required.[6]Preferred method for complete destruction of pharmaceutical waste.
Encapsulation Fill a drum to 75% capacity with pharmaceutical waste, then fill the remaining 25% with a cement or cement/lime mixture.[6][10]Immobilization of solid and semi-solid pharmaceuticals before landfilling.
Inertization Mix pharmaceutical waste (65% by weight) with lime (15%) and cement (15%), adding water (5% or more) to form a paste.[6]A variant of encapsulation suitable for solid pharmaceuticals.
Landfill Should be a "safe sanitary landfill" with a pit isolated from watercourses and above the water table.[6][10] Untreated pharmaceutical waste should not exceed 1% of the daily municipal waste.[10]Only for encapsulated or inertized pharmaceutical waste, or as a last resort for untreated waste in very small quantities.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

AconiazideDisposalWorkflow start Start: Unwanted this compound check_return Can it be returned to the manufacturer/supplier? start->check_return return_supplier Return to Manufacturer/Supplier check_return->return_supplier Yes check_professional_disposal Is a licensed hazardous waste disposal service available? check_return->check_professional_disposal No end End of Disposal Process return_supplier->end professional_disposal Engage Licensed Hazardous Waste Disposal Service check_professional_disposal->professional_disposal Yes check_local_regulations Do local regulations permit on-site disposal? check_professional_disposal->check_local_regulations No professional_disposal->end encapsulation_inertization Perform Encapsulation or Inertization check_local_regulations->encapsulation_inertization Yes check_household Is it a very small quantity in a household setting? check_local_regulations->check_household No landfill Dispose of in a Sanitary Landfill encapsulation_inertization->landfill landfill->end check_household->professional_disposal No household_disposal Mix with undesirable substance and dispose of in trash check_household->household_disposal Yes household_disposal->end

Caption: Decision workflow for this compound disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.